molecular formula C7H8N2O3 B1587238 4,6-Dimethoxypyrimidine-5-carbaldehyde CAS No. 4558-59-2

4,6-Dimethoxypyrimidine-5-carbaldehyde

Cat. No.: B1587238
CAS No.: 4558-59-2
M. Wt: 168.15 g/mol
InChI Key: WQGFZQFGVYDFOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethoxypyrimidine-5-carbaldehyde is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dimethoxypyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-11-6-5(3-10)7(12-2)9-4-8-6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGFZQFGVYDFOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=N1)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403278
Record name 4,6-dimethoxypyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4558-59-2
Record name 4,6-dimethoxypyrimidine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dimethoxypyrimidine-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 4,6-dimethoxypyrimidine-5-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-dimethoxypyrimidine-5-carbaldehyde is a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its pyrimidine core is a prevalent scaffold in numerous pharmaceuticals and agrochemicals, recognized for its role in compounds exhibiting anticancer, anti-HIV, antimicrobial, and herbicidal activities.[1][2][3] The strategic placement of the methoxy and carbaldehyde groups on the pyrimidine ring provides versatile handles for further chemical modifications, making it a valuable building block in drug discovery and development.[1][4] This guide provides an in-depth exploration of the primary synthetic route to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and practical considerations for its successful preparation.

Core Synthetic Strategy: Vilsmeier-Haack Formylation

The most prevalent and efficient method for the synthesis of this compound relies on a two-step process. This process begins with the formylation of a suitable pyrimidine precursor, followed by a nucleophilic substitution to introduce the methoxy groups. A key reaction in this sequence is the Vilsmeier-Haack reaction, a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7]

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[6][8] This reagent then acts as an electrophile, attacking the electron-rich pyrimidine ring to introduce a formyl group (-CHO).[5][7]

Synthetic Pathway Overview

The synthesis commences with a readily available starting material, 4,6-dihydroxypyrimidine. This is first converted to an activated intermediate, 4,6-dichloropyrimidine-5-carbaldehyde, via a Vilsmeier-Haack reaction. Subsequent nucleophilic aromatic substitution (SNAr) with sodium methoxide then yields the final product, this compound.

Synthesis_Pathway A 4,6-Dihydroxypyrimidine C 4,6-Dichloropyrimidine-5-carbaldehyde A->C Vilsmeier-Haack Formylation B Vilsmeier Reagent (POCl3/DMF) E This compound C->E Nucleophilic Aromatic Substitution (SNAr) D Sodium Methoxide

Caption: Synthetic pathway for this compound.

Step 1: Vilsmeier-Haack Formylation of 4,6-Dihydroxypyrimidine

The initial step involves the simultaneous formylation and chlorination of 4,6-dihydroxypyrimidine. The hydroxyl groups of the starting material enhance the electron density of the pyrimidine ring, facilitating the electrophilic attack by the Vilsmeier reagent. The use of excess phosphorus oxychloride also serves to convert the hydroxyl groups into good leaving groups (chlorides), which is a common strategy in the synthesis of halopyrimidines.[9]

Experimental Protocol: Synthesis of 4,6-Dichloropyrimidine-5-carbaldehyde[10]
  • Reagent Preparation: In a flask equipped with a stirrer and cooled in an ice bath (0 °C), carefully add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF). Stir the mixture for 1 hour at this temperature to form the Vilsmeier reagent.

  • Reaction: To the pre-formed Vilsmeier reagent, add 4,6-dihydroxypyrimidine portion-wise, ensuring the temperature remains controlled. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, carefully remove the volatile components under reduced pressure. The residue is then cautiously poured into ice water.

  • Extraction: Extract the aqueous phase multiple times with a suitable organic solvent, such as diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash sequentially with aqueous sodium bicarbonate (NaHCO₃) solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the dried organic phase under reduced pressure. The crude product can be further purified by crystallization from a suitable solvent system (e.g., ethyl acetate-petroleum ether) to afford 4,6-dichloropyrimidine-5-carbaldehyde as a solid.

ParameterValue
Starting Material 4,6-Dihydroxypyrimidine
Reagents N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃)
Reaction Temperature 0 °C to Reflux
Reaction Time ~4.5 hours
Typical Yield 55-95%[10]

Step 2: Nucleophilic Aromatic Substitution (SNAr)

The second step involves the displacement of the chloride atoms on the pyrimidine ring with methoxy groups. This is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyrimidine ring and the aldehyde group facilitates the attack of the nucleophile (methoxide ion) and the subsequent departure of the chloride leaving groups.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a suitable reaction vessel, dissolve 4,6-dichloropyrimidine-5-carbaldehyde in a dry, inert solvent such as anhydrous methanol or tetrahydrofuran (THF).

  • Nucleophile Addition: To this solution, add a solution of sodium methoxide in methanol. The reaction is typically carried out at room temperature or with gentle heating.

  • Monitoring: The progress of the reaction can be followed by TLC, observing the disappearance of the starting material and the formation of the product.

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in water and extracted with an organic solvent like ethyl acetate.

  • Washing and Drying: The combined organic extracts are washed with water and brine, and then dried over anhydrous sodium sulfate.

  • Purification: After filtration and concentration, the crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

ParameterValue
Starting Material 4,6-Dichloropyrimidine-5-carbaldehyde
Reagent Sodium Methoxide
Solvent Anhydrous Methanol or THF
Reaction Temperature Room Temperature to Reflux
Reaction Time Varies, monitor by TLC

Mechanism of the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which is a chloroiminium ion. This is followed by an electrophilic aromatic substitution on the pyrimidine ring.

Vilsmeier_Mechanism cluster_0 Formation of Vilsmeier Reagent cluster_1 Electrophilic Aromatic Substitution A DMF C Chloroiminium ion (Vilsmeier Reagent) A->C B POCl3 B->C D 4,6-Dihydroxypyrimidine E Iminium ion intermediate D->E Attack by pyrimidine F Hydrolysis E->F G 4,6-Dichloropyrimidine- 5-carbaldehyde F->G

Caption: Mechanism of the Vilsmeier-Haack reaction.

Conclusion

The synthesis of this compound is a well-established process that is crucial for the development of new therapeutic agents and agrochemicals. The Vilsmeier-Haack formylation of 4,6-dihydroxypyrimidine followed by nucleophilic aromatic substitution provides a reliable and scalable route to this important building block. A thorough understanding of the reaction mechanisms and careful execution of the experimental protocols are key to achieving high yields and purity. This guide provides the necessary technical details to empower researchers in their synthetic endeavors.

References

An In-Depth Technical Guide to 4,6-dimethoxypyrimidine-5-carbaldehyde (CAS 4558-59-2): A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,6-dimethoxypyrimidine-5-carbaldehyde (CAS 4558-59-2), a pivotal heterocyclic building block in medicinal chemistry. We will delve into its chemical and physical properties, explore plausible and established synthetic routes, and illuminate its significant role as a precursor in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended to serve as a valuable resource for researchers and drug development professionals by integrating established chemical principles with practical, field-proven insights into the utility of this versatile molecule.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a privileged heterocyclic motif, forming the core structure of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] As a fundamental component of nucleic acids, pyrimidine derivatives can readily interact with biological macromolecules such as enzymes and receptors, making them an attractive scaffold for drug design.[2] The landscape of FDA-approved drugs featuring the pyrimidine core continues to expand, with applications ranging from anticancer and antiviral to anti-inflammatory and antibacterial agents.[2]

Within this important class of compounds, 4,6-disubstituted pyrimidines have emerged as a particularly versatile platform for the development of targeted therapies. The strategic functionalization of the 4 and 6 positions allows for the fine-tuning of a molecule's physicochemical properties and its interactions within the binding pockets of biological targets.[3] this compound, the subject of this guide, is a prime example of a highly functionalized pyrimidine that serves as a critical starting material for the synthesis of complex bioactive molecules.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 4558-59-2[4]
Molecular Formula C₇H₈N₂O₃[4]
Molecular Weight 168.15 g/mol [4]
Purity Typically ≥96%[4]
Appearance Expected to be a solidInferred from related compounds
Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton (CHO) at approximately 9.8-10.1 ppm. The two methoxy groups (OCH₃) would likely appear as a singlet at around 3.9-4.1 ppm, integrating to six protons. A singlet for the C2 proton of the pyrimidine ring is also anticipated.

  • ¹³C NMR: The carbon NMR spectrum would be characterized by a signal for the carbonyl carbon of the aldehyde group in the range of 185-195 ppm. The carbons of the two methoxy groups would resonate at approximately 55-60 ppm. The substituted carbons of the pyrimidine ring (C4 and C6) would appear downfield, typically in the 160-175 ppm region, while the other ring carbons would have distinct chemical shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong carbonyl (C=O) stretching vibration from the aldehyde group, expected in the region of 1680-1700 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations of the aromatic ring and methyl groups, and C-O stretching of the methoxy groups.[5]

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of 168.15. Fragmentation patterns would likely involve the loss of the formyl group (CHO) and methoxy groups (OCH₃).[5]

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step sequence, typically starting from readily available precursors. A common and effective method for introducing a formyl group onto an electron-rich aromatic or heteroaromatic ring is the Vilsmeier-Haack reaction.

Overview of the Synthetic Strategy

The most logical synthetic pathway involves the initial construction of the 4,6-dimethoxypyrimidine core, followed by formylation at the electron-rich C5 position.

G A 4,6-Dihydroxypyrimidine B 4,6-Dichloropyrimidine A->B Chlorination (e.g., POCl₃) C 4,6-Dimethoxypyrimidine B->C Methoxylation (e.g., NaOCH₃) D This compound C->D Vilsmeier-Haack Formylation (POCl₃, DMF)

Figure 1: Proposed synthetic pathway to this compound.
Detailed Experimental Protocols

The following protocols are based on established methodologies for similar transformations and serve as a guide for the synthesis of this compound.

This procedure is adapted from the known chlorination of dihydroxypyrimidines.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add phosphorus oxychloride (POCl₃).

  • Addition of Starting Material: Cool the POCl₃ in an ice bath and slowly add 4,6-dihydroxypyrimidine portion-wise, ensuring the temperature remains controlled.

  • Reaction: After the addition is complete, heat the mixture to reflux for 3-4 hours.

  • Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice. The product will precipitate out of the aqueous solution.

  • Isolation: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.

This protocol describes the nucleophilic substitution of the chloro groups with methoxy groups.

  • Preparation of Sodium Methoxide: In a separate flask, dissolve sodium metal in anhydrous methanol under an inert atmosphere to prepare a solution of sodium methoxide.

  • Reaction: Add the 4,6-dichloropyrimidine to the sodium methoxide solution and heat the mixture to reflux for 4-6 hours.

  • Work-up: After the reaction is complete, remove the methanol under reduced pressure.

  • Extraction: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Extract the aqueous layer multiple times with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 4,6-dimethoxypyrimidine.

This protocol is a representative procedure for the formylation of an electron-rich heterocycle.[1][6]

  • Preparation of the Vilsmeier Reagent: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) with stirring.

  • Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 4,6-dimethoxypyrimidine in DMF dropwise, maintaining the low temperature.

  • Heating: After the addition, allow the reaction to warm to room temperature and then heat to 60-80°C for several hours, monitoring the reaction progress by TLC.

  • Hydrolysis: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the product.

  • Isolation and Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization or column chromatography.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The aldehyde functional group at the C5 position of this compound is a versatile handle for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex drug candidates. A particularly important application is in the development of kinase inhibitors.

Targeting Kinase Signaling Pathways in Disease

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[7] Consequently, kinase inhibitors have become a major class of therapeutic agents.

The pyrimidine scaffold is particularly well-suited for the design of kinase inhibitors as it can mimic the adenine base of ATP and form key hydrogen bonding interactions within the ATP-binding pocket of kinases.[7]

Role in the Synthesis of VEGFR-2 and JAK3 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels.[7] In cancer, uncontrolled angiogenesis is essential for tumor growth and metastasis. Therefore, inhibiting the VEGFR-2 signaling pathway is a well-established anti-cancer strategy.[7] Several pyrimidine-based VEGFR-2 inhibitors have been developed, and this compound represents a key starting material for such compounds.[7]

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Figure 2: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

Janus kinases (JAKs) are a family of cytoplasmic tyrosine kinases that are critical for cytokine signaling.[8] JAK3 is primarily expressed in hematopoietic cells and plays a key role in immune cell development and function.[8] Consequently, selective inhibition of JAK3 is an attractive therapeutic strategy for the treatment of autoimmune diseases such as rheumatoid arthritis.[8] Pyrimidine-based scaffolds have been successfully employed in the design of potent and selective JAK3 inhibitors.[8]

Synthetic Workflow for a Representative Kinase Inhibitor

The following is a hypothetical, yet chemically plausible, synthetic workflow illustrating how this compound can be utilized to synthesize a kinase inhibitor. This example is based on common synthetic strategies for pyrimidine-based inhibitors.

G A This compound B Pyrimidine-5-yl-methanol derivative A->B Reduction C 5-(Chloromethyl)pyrimidine derivative B->C Chlorination D Final Kinase Inhibitor C->D Nucleophilic Substitution Reagent1 NaBH₄ Reagent1->B Reagent2 SOCl₂ Reagent2->C Reagent3 Amine Nucleophile Reagent3->D

Figure 3: Hypothetical workflow for kinase inhibitor synthesis.

Safety and Handling

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.

  • Fire Hazards: Assumed to be a combustible solid. Use appropriate extinguishing media such as carbon dioxide, dry chemical powder, or foam.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its functionalized pyrimidine core provides a robust scaffold for the construction of complex molecules with diverse biological activities. The aldehyde group at the C5 position offers a reactive handle for a wide array of chemical transformations, enabling the synthesis of libraries of compounds for drug discovery programs. The demonstrated importance of the 4,6-disubstituted pyrimidine motif in potent kinase inhibitors for oncology and autoimmune diseases underscores the significance of this compound as a key intermediate for the development of next-generation therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this important molecule in their scientific endeavors.

References

physical and chemical properties of 4,6-dimethoxypyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4,6-dimethoxypyrimidine-5-carbaldehyde for Advanced Research

Foreword: The Strategic Importance of the Pyrimidine Scaffold

In the landscape of medicinal chemistry and agrochemical design, the pyrimidine ring stands as a "privileged scaffold." Its prevalence in the architecture of DNA and RNA has made it a focal point for therapeutic intervention for decades. The strategic placement of functional groups on this heterocyclic core allows for the fine-tuning of electronic properties, solubility, and steric interactions, enabling precise targeting of biological macromolecules. The 4,6-dimethoxypyrimidine moiety, in particular, is a key structural motif found in numerous commercial herbicides and serves as a versatile building block in drug discovery.[1][2]

This guide focuses on a specific, highly functionalized derivative: This compound . The introduction of an electrophilic aldehyde group at the C-5 position, flanked by two electron-donating methoxy groups, creates a unique chemical entity with a rich and nuanced reactivity profile. This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of its physical and chemical properties, predictive spectroscopic signatures, a robust synthesis protocol, and its potential applications, grounded in established chemical principles and authoritative data.

Section 1: Physicochemical and Structural Properties

Understanding the fundamental physicochemical properties of a compound is the bedrock of its application in any research endeavor. These parameters dictate solubility, stability, and suitability for various analytical and synthetic protocols. While extensive experimental data for this specific molecule is not widely published, we can consolidate known information and provide expert predictions based on its structure and data from closely related analogues.

Table 1: Core Physicochemical Properties of this compound

PropertyValueSource / Justification
CAS Number 4558-59-2[3]
Molecular Formula C₇H₈N₂O₃[3]
Molecular Weight 168.15 g/mol [3]
Appearance Predicted: White to pale yellow crystalline solidBased on related structures like 4,6-dichloropyrimidine-5-carbaldehyde and other functionalized pyrimidines which are typically solids.[4][5]
Melting Point Predicted: > 75 °CThe precursor, 4,6-dichloropyrimidine-5-carbaldehyde, melts at 66-71 °C.[4] Substitution with methoxy groups, which can engage in intermolecular interactions, is expected to increase the melting point.
Boiling Point Data not available. High boiling point expected due to polarity and molecular weight.---
Purity Commercially available at ≥96%[3][6]
Solubility Predicted: Soluble in polar aprotic solvents (DMSO, DMF), moderately soluble in chlorinated solvents (DCM, chloroform) and alcohols (methanol, ethanol). Limited solubility in water and nonpolar solvents (hexanes).The polar aldehyde and methoxy groups, combined with the heterocyclic ring, suggest this solubility profile. Related compound 2-amino-4,6-dimethoxypyrimidine is soluble in methanol.[7]

Structural Analysis:

The molecule's reactivity is dictated by the interplay of its functional groups. The two methoxy groups at positions 4 and 6 are electron-donating groups (EDGs) through resonance, increasing the electron density of the pyrimidine ring. Conversely, the aldehyde group at position 5 is a strong electron-withdrawing group (EWG) through both induction and resonance. This "push-pull" electronic configuration significantly influences the molecule's chemical behavior.

Caption: Structure of this compound with atom numbering for NMR.

Section 2: Predictive Spectroscopic Analysis

Spectroscopic analysis is essential for structure elucidation and quality control. While a dedicated public spectral database for this compound is sparse, we can accurately predict its signature in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry based on established principles.[8] This predictive framework provides a powerful tool for researchers to confirm the identity and purity of their synthesized material.

Proton NMR (¹H NMR)

The molecule possesses a plane of symmetry through C2 and C5, simplifying the spectrum. We expect three distinct signals.

  • Aldehyde Proton (H at C₅-CHO): This proton is attached to a carbonyl carbon and is heavily deshielded. It will appear as a singlet far downfield, typically in the δ 9.8 - 10.5 ppm range.[5]

  • Pyrimidine Ring Proton (H-2): This proton is on an electron-deficient aromatic ring, situated between two nitrogen atoms. It will appear as a singlet (no adjacent protons to couple with) in the aromatic region, predicted around δ 8.8 - 9.1 ppm .

  • Methoxy Protons (H at C₄-OCH₃ & C₆-OCH₃): The two methoxy groups are chemically equivalent due to the molecule's symmetry. They will produce a single, sharp singlet integrating to 6 protons. The signal is expected in the δ 4.0 - 4.2 ppm range.

Carbon NMR (¹³C NMR)

We anticipate five signals corresponding to the unique carbon environments.

  • Aldehyde Carbonyl (C at C₅-CHO): This is the most deshielded carbon, appearing far downfield, typically δ 185 - 195 ppm .

  • Ring Carbons C-4 and C-6: These two carbons are equivalent and attached to electron-donating oxygen atoms, placing them far downfield for aromatic carbons, likely in the δ 170 - 175 ppm range.

  • Ring Carbon C-2: This carbon, situated between two nitrogens, is also significantly deshielded, predicted to be around δ 160 - 165 ppm .

  • Ring Carbon C-5: This carbon is attached to the aldehyde group and is part of the aromatic system. Its resonance is expected around δ 110 - 115 ppm .

  • Methoxy Carbons (C at OCH₃): The equivalent methoxy carbons will produce a single signal in the aliphatic region, around δ 55 - 60 ppm .

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the strong absorption of the aldehyde's carbonyl group.

  • C=O Stretch (Aldehyde): A very strong, sharp absorption band is expected around 1680 - 1700 cm⁻¹ . Conjugation with the pyrimidine ring slightly lowers the frequency from a typical aliphatic aldehyde.

  • C-H Stretch (Aromatic/Aldehyde): Aromatic C-H stretch will appear just above 3000 cm⁻¹, while the characteristic aldehyde C-H stretch will manifest as two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹ .

  • C=N and C=C Stretch (Ring): Multiple bands in the 1400 - 1600 cm⁻¹ region correspond to the stretching vibrations of the pyrimidine ring.[9]

  • C-O Stretch (Methoxy): Strong, characteristic bands for the aryl-ether linkage will be present in the 1200 - 1275 cm⁻¹ (asymmetric) and 1000 - 1075 cm⁻¹ (symmetric) regions.

Mass Spectrometry (MS)

In an Electron Ionization (EI) mass spectrum:

  • Molecular Ion (M⁺): A clear molecular ion peak is expected at m/z = 168 , corresponding to the molecular weight of the compound.

  • Key Fragmentation: A prominent fragment would be the loss of the aldehyde proton (M-1) at m/z = 167 . Another significant fragmentation pathway would be the loss of a methyl radical (•CH₃) from a methoxy group, resulting in a peak at m/z = 153 . Subsequent loss of carbon monoxide (CO) from the aldehyde group is also a plausible fragmentation step.

Section 3: Chemical Properties and Reactivity

The synthetic utility of this compound stems from the reactivity of its aldehyde functional group.

  • Condensation Reactions: The aldehyde is an excellent electrophile for condensation reactions with active methylene compounds. For instance, a Claisen-Schmidt condensation with a ketone (e.g., acetophenone) under basic conditions would yield a pyrimidine-based chalcone, a valuable scaffold in medicinal chemistry.[5]

  • Reductive Amination: The aldehyde can be converted into an amine via reductive amination, providing a pathway to introduce diverse substituents at the C-5 position, which is a common strategy for library synthesis in drug discovery.

  • Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard reagents like potassium permanganate or Jones reagent. Conversely, it can be reduced to a primary alcohol using reducing agents such as sodium borohydride.

start 4,6-Dimethoxypyrimidine- 5-carbaldehyde base Base (e.g., NaOH, EtOH) start->base Electrophile ketone Ketone (R-CO-CH₃) ketone->base Nucleophile (Enolate) product Pyrimidine-based Chalcone base->product Condensation cluster_step1 Step 1: Vilsmeier-Haack Formylation & Chlorination cluster_step2 Step 2: Nucleophilic Aromatic Substitution (SₙAr) A 4,6-Dihydroxypyrimidine C 4,6-Dichloro-pyrimidine- 5-carbaldehyde A->C Reflux, 3-5h B POCl₃ / DMF B->C F 4,6-Dimethoxypyrimidine- 5-carbaldehyde C->F Stir at RT, 2-4h D Sodium Methoxide (NaOMe) D->F E Methanol (Solvent) E->F

References

An In-Depth Technical Guide to 4,6-dimethoxypyrimidine-5-carbaldehyde: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4,6-dimethoxypyrimidine-5-carbaldehyde, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. With a molecular weight of 168.15 g/mol and the formula C₇H₈N₂O₃, this compound serves as a crucial intermediate in the synthesis of a diverse range of biologically active molecules.[1] The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[2] This guide will delve into the essential physicochemical properties, a validated synthesis protocol, comprehensive spectroscopic characterization, and its pivotal role in the development of targeted therapeutics, particularly kinase inhibitors. The information presented herein is intended to empower researchers to effectively utilize this versatile molecule in their synthetic endeavors and drug discovery programs.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a molecule's properties is fundamental to its application in synthesis. The key physicochemical data for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₈N₂O₃[1]
Molecular Weight 168.15 g/mol [1]
CAS Number 4558-59-2[1]
Appearance White to off-white solid (predicted)Inferred from related compounds
Purity Typically ≥96%[1]
Storage Store at 2-8°C under an inert atmosphereInferred from supplier data

The structural architecture of this compound, featuring a pyrimidine core functionalized with two methoxy groups and a carbaldehyde substituent, renders it an electron-rich and versatile synthon. The aldehyde group provides a reactive handle for a multitude of chemical transformations, while the dimethoxy-substituted pyrimidine ring is a common motif in molecules targeting a variety of biological pathways.

Caption: 2D Structure of this compound.

Synthesis Protocol: A Self-Validating Approach

The synthesis of this compound can be efficiently achieved through a two-step process commencing from the readily available 4,6-dihydroxypyrimidine. This is followed by a Vilsmeier-Haack formylation. The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5]

Step 1: Synthesis of 4,6-dimethoxypyrimidine

The initial step involves the methylation of 4,6-dihydroxypyrimidine. While various methylating agents can be employed, dimethyl sulfate in the presence of a base is a common and effective choice.

Experimental Protocol:

  • To a stirred suspension of 4,6-dihydroxypyrimidine (1.0 eq) in a suitable solvent such as acetone or DMF, add a base, for instance, anhydrous potassium carbonate (2.5 eq).

  • To this suspension, add dimethyl sulfate (2.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4,6-dimethoxypyrimidine.

  • Purify the crude product by recrystallization or column chromatography to yield pure 4,6-dimethoxypyrimidine.

Step 2: Vilsmeier-Haack Formylation to Yield this compound

The Vilsmeier-Haack reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a potent electrophile for the formylation of the electron-rich 4,6-dimethoxypyrimidine.[6]

Experimental Protocol:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool DMF (5.0 eq) to 0°C.

  • Add phosphorus oxychloride (1.5 eq) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5°C.

  • After the addition is complete, allow the mixture to stir at 0°C for 30 minutes to ensure the formation of the Vilsmeier reagent.

  • Add a solution of 4,6-dimethoxypyrimidine (1.0 eq) in DMF dropwise to the Vilsmeier reagent at 0°C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

G cluster_0 Synthesis Pathway A 4,6-Dihydroxypyrimidine B 4,6-Dimethoxypyrimidine A->B Methylation (e.g., (CH3)2SO4, K2CO3) C This compound B->C Vilsmeier-Haack Formylation (POCl3, DMF)

Caption: Synthetic route to this compound.

Spectroscopic Characterization

Predicted Spectroscopic Data:
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a singlet for the aldehydic proton in the region of δ 9.5-10.5 ppm. The two methoxy groups would likely appear as a singlet at approximately δ 3.9-4.2 ppm, integrating to six protons. A singlet corresponding to the proton at the C2 position of the pyrimidine ring is anticipated around δ 8.5-8.8 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon-13 NMR spectrum will be characterized by a signal for the aldehydic carbonyl carbon in the downfield region of δ 185-195 ppm. The carbons bearing the methoxy groups (C4 and C6) are expected to resonate around δ 170-175 ppm. The carbon of the methoxy groups should appear at approximately δ 55-60 ppm. The remaining pyrimidine ring carbons (C2 and C5) will have distinct chemical shifts.

  • IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration from the aldehyde group, typically observed in the range of 1680-1710 cm⁻¹. C-H stretching vibrations from the aromatic ring and the methyl groups of the methoxy substituents will be present around 2850-3100 cm⁻¹. C-O stretching bands for the methoxy groups are also expected.

  • MS (Mass Spectrometry): The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z = 168.15, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the formyl group (-CHO) and methoxy groups (-OCH₃).

Applications in Drug Discovery and Development

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with numerous derivatives finding application as therapeutic agents.[7] 4,6-disubstituted pyrimidines, in particular, are key intermediates in the synthesis of targeted therapeutics, including kinase inhibitors.[2]

Role as a Kinase Inhibitor Building Block

Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The this compound scaffold is an ideal starting point for the synthesis of novel kinase inhibitors. The aldehyde functionality allows for the introduction of various side chains through reactions such as reductive amination, Wittig reactions, and condensations, enabling the exploration of the chemical space around the pyrimidine core to optimize binding to the target kinase.

The pyrimidine ring itself often acts as a bioisostere for the adenine base of ATP, forming crucial hydrogen bond interactions with the hinge region of the kinase active site. The substituents at the 4, 5, and 6 positions can be tailored to achieve high potency and selectivity for specific kinases. For example, derivatives of 4-amino-6-arylamino-pyrimidine-5-carbaldehyde have been identified as potent dual ErbB-2/EGFR kinase inhibitors.[8]

G cluster_0 Drug Development Workflow A 4,6-Dimethoxypyrimidine- 5-carbaldehyde B Chemical Modification (e.g., Reductive Amination, Condensation) A->B C Library of Pyrimidine Derivatives B->C D Screening against Kinase Targets C->D E Lead Compound for Kinase Inhibitor D->E

Caption: Role in kinase inhibitor development workflow.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, a hazard assessment can be made based on the safety profiles of structurally related compounds.

General Precautions:

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[9][10][11][12]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[11][12]

  • In case of contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[9][10]

    • Skin: Wash off with soap and plenty of water.[9][10][11]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its straightforward synthesis and the reactivity of its aldehyde functionality make it an attractive starting material for the creation of diverse molecular libraries. The demonstrated importance of the pyrimidine scaffold in kinase inhibition underscores the potential of this compound in the development of novel therapeutics. This guide provides the foundational knowledge for researchers to confidently and effectively incorporate this compound into their research and development programs, paving the way for future discoveries in drug design.

References

Spectroscopic Characterization of 4,6-dimethoxypyrimidine-5-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 4,6-dimethoxypyrimidine-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this molecule. While direct experimental spectra for this specific compound are not widely published, this guide synthesizes predicted data based on the analysis of structurally related pyrimidine derivatives, providing a robust framework for its identification and characterization.

Introduction

This compound belongs to the pyrimidine class of heterocyclic compounds, which are core structures in numerous biologically active molecules, including nucleobases.[1] The presence of methoxy and carbaldehyde functionalities on the pyrimidine ring imparts specific physicochemical properties that can be elucidated through various spectroscopic techniques. Accurate interpretation of its spectral data is paramount for confirming its chemical structure, assessing its purity, and understanding its reactivity in further synthetic modifications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are critical for structural confirmation.

¹H NMR (Proton NMR)

The proton NMR spectrum of this compound is expected to be relatively simple and highly informative. The predicted chemical shifts (δ) are based on the electronic environment of the protons.

Expected ¹H NMR Data:

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegration
Aldehyde (-CHO)9.8 - 10.2Singlet (s)1H
Pyrimidine C2-H8.5 - 8.8Singlet (s)1H
Methoxy (-OCH₃)3.9 - 4.2Singlet (s)6H
  • Aldehyde Proton (9.8 - 10.2 ppm): This proton is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and the aromatic pyrimidine ring, thus appearing far downfield.

  • Pyrimidine C2-Proton (8.5 - 8.8 ppm): The proton at the C2 position of the pyrimidine ring is also in an electron-deficient environment, leading to a downfield chemical shift.

  • Methoxy Protons (3.9 - 4.2 ppm): The six protons of the two equivalent methoxy groups will appear as a single, sharp singlet.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

Expected ¹³C NMR Data:

CarbonPredicted Chemical Shift (ppm)
Aldehyde Carbonyl (C=O)185 - 195
Pyrimidine C4 & C6170 - 175
Pyrimidine C2158 - 162
Pyrimidine C5110 - 115
Methoxy (-OCH₃)54 - 58

The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic structure of the pyrimidine ring. The carbonyl carbon of the aldehyde is the most deshielded, followed by the pyrimidine carbons attached to the electronegative oxygen and nitrogen atoms.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing A Dissolve ~5-10 mg of sample B in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) A->B C Add internal standard (e.g., TMS) B->C D Transfer to NMR tube C->D E Insert sample into NMR spectrometer D->E F Tune and shim the instrument E->F G Acquire ¹H and ¹³C NMR spectra F->G H Fourier transform the FID G->H I Phase and baseline correct the spectrum H->I J Integrate peaks and determine chemical shifts I->J

NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C=O (Aldehyde)1680 - 1710Strong
C-H (Aldehyde)2820 - 2850 and 2720 - 2750Medium (often two bands)
C=N & C=C (Pyrimidine ring)1550 - 1650Medium to Strong
C-O (Methoxy)1050 - 1250Strong
C-H (Aromatic/Alkyl)2950 - 3100Medium to Weak

The strong absorption band in the region of 1680-1710 cm⁻¹ is characteristic of the aldehyde carbonyl group. The C-H stretching vibrations of the aldehyde typically appear as a pair of medium intensity bands. The pyrimidine ring vibrations and the C-O stretching of the methoxy groups will also be prominent features in the spectrum.

Experimental Protocol for IR Spectroscopy

IR_Workflow cluster_sample_prep Sample Preparation (ATR) cluster_acquisition Data Acquisition cluster_processing Data Processing A Place a small amount of solid sample B onto the ATR crystal A->B C Acquire background spectrum B->C D Acquire sample spectrum C->D E Perform background correction D->E F Identify and label significant peaks E->F

FTIR-ATR Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₇H₈N₂O₃), the expected molecular weight is approximately 168.15 g/mol .[2]

Expected Mass Spectrometry Data:

  • Molecular Ion Peak (M⁺): A prominent peak is expected at m/z = 168.

  • Isotope Peaks: Due to the natural abundance of ¹³C, a smaller peak at m/z = 169 (M+1) will be observed.

  • Fragmentation Pattern: Common fragmentation pathways may involve the loss of the formyl group (-CHO, 29 Da) leading to a fragment at m/z = 139, or the loss of a methyl group (-CH₃, 15 Da) from a methoxy substituent, resulting in a fragment at m/z = 153.

Experimental Protocol for Mass Spectrometry

MS_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Analysis A Dissolve sample in a suitable solvent B (e.g., methanol, acetonitrile) A->B C Introduce sample into the mass spectrometer B->C D (e.g., via direct infusion or LC-MS) C->D E Acquire mass spectrum in positive ion mode D->E F Identify molecular ion peak E->F G Analyze fragmentation pattern F->G H Correlate with proposed structure G->H

Mass Spectrometry Experimental Workflow

Conclusion

The spectroscopic data presented in this guide, while predictive, are grounded in the fundamental principles of NMR, IR, and MS, and are supported by data from analogous pyrimidine derivatives.[3] This synthesized information provides a reliable foundation for the identification and characterization of this compound. Researchers and scientists can utilize this guide to design experiments, interpret spectral data, and validate the synthesis of this important heterocyclic compound.

References

A Technical Guide to the Synthesis of 4,6-dimethoxypyrimidine-5-carbaldehyde: Core Methodologies and Starting Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways for producing 4,6-dimethoxypyrimidine-5-carbaldehyde, a valuable heterocyclic building block. The primary focus is on the de novo synthesis of the pyrimidine core starting from acyclic precursors, followed by the crucial C5-formylation step. We will dissect the mechanistic underpinnings of each transformation, present detailed experimental protocols, and offer insights into the rationale behind procedural choices. This document is intended for researchers and process development professionals in the fields of medicinal chemistry, agrochemicals, and materials science.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal and agricultural chemistry. Substituted pyrimidines form the core of numerous bioactive molecules, including herbicides and key pharmaceutical intermediates.[1][2] this compound, in particular, serves as a versatile precursor, with its aldehyde functional group providing a reactive handle for a wide array of subsequent chemical modifications, such as condensations, oxidations, and reductive aminations. The strategic placement of the electron-donating methoxy groups significantly influences the reactivity of the heterocyclic ring, making a robust understanding of its synthesis paramount for further development.

This guide delineates the most prevalent and technically sound approach to its synthesis, which can be logically divided into two major stages:

  • Construction of the 4,6-dimethoxypyrimidine core.

  • Regioselective formylation at the C5 position.

Synthesis of the Core Heterocycle: 4,6-Dimethoxypyrimidine

The most common and cost-effective route to the 4,6-dimethoxypyrimidine core begins with simple, acyclic starting materials and proceeds through a cyclocondensation reaction to form the pyrimidine ring.

Pathway Overview: From Malonates to the Pyrimidine Ring

The synthesis initiates with the construction of 4,6-dihydroxypyrimidine, which exists predominantly in its more stable tautomeric form, 1H-pyrimidine-4,6-dione. This intermediate is subsequently halogenated and then subjected to nucleophilic substitution to install the methoxy groups.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Formylation A Dimethyl Malonate + Formamide B 4,6-Dihydroxypyrimidine A->B NaOMe, MeOH C 4,6-Dichloropyrimidine B->C POCl3 D 4,6-Dimethoxypyrimidine C->D NaOMe, MeOH E This compound D->E Vilsmeier-Haack (POCl3, DMF)

Figure 1: Overall synthetic workflow for this compound.

Step 1: Cyclocondensation to 4,6-Dihydroxypyrimidine

The foundational step is the reaction of a malonic acid ester, typically dimethyl or diethyl malonate, with formamide in the presence of a strong base like sodium methoxide.[3][4] This reaction constructs the pyrimidine ring in a single, efficient step.

Causality and Mechanism: The reaction proceeds via a base-mediated condensation. The alkali metal alkoxide deprotonates the active methylene group of the malonate, which then acts as a nucleophile. Formamide serves as the source for the N1-C2-N3 fragment of the pyrimidine ring. The process involves sequential additions and cyclization, driven by the formation of the stable heterocyclic ring system. The choice of an alkali metal alkoxide as the base is critical for achieving high yields and facilitating the reaction at elevated temperatures.[5]

Experimental Protocol: Synthesis of 4,6-Dihydroxypyrimidine[6]
  • Reagent Preparation: To a suitable reaction vessel equipped with a stirrer and under a nitrogen atmosphere, charge a 30% solution of sodium methoxide in methanol (0.7 mol).

  • Formamide Addition: Add formamide (0.6 mol) to the sodium methoxide solution over approximately 5 minutes.

  • Reaction Initiation: Heat the resulting mixture to 50°C.

  • Malonate Addition: Add dimethyl malonate (0.2 mol) dropwise over a period of 1 hour, maintaining the reaction temperature at 50°C. A white suspension will form.

  • Reaction Completion: Hold the mixture at 50°C for an additional hour after the addition is complete.

  • Work-up:

    • Cool the reaction mixture to ambient temperature.

    • Add water (100 mL) to dissolve the solid precipitate, resulting in a straw-colored solution.

    • Remove the methanol under reduced pressure (e.g., rotary evaporator).

    • Acidify the remaining aqueous solution to a pH of 2-3 with a suitable acid (e.g., hydrochloric or sulfuric acid) to precipitate the product.[4][6]

    • Stir the yellow suspension for 1 hour, then collect the solid by filtration.

    • Wash the filter cake with water and dry under vacuum at 50°C to yield 4,6-dihydroxypyrimidine.

ParameterConditionReference
Malonate Dimethyl Malonate[4][6]
Base Sodium Methoxide[4][6]
Solvent Methanol[4][6]
Temperature 50-85°C[5][6]
Typical Yield 70-88%[5][6]

Table 1: Summary of Reaction Parameters for 4,6-Dihydroxypyrimidine Synthesis.

Step 2: Chlorination to 4,6-Dichloropyrimidine

The hydroxyl groups of the pyrimidine dione are converted to chlorides, which are excellent leaving groups for the subsequent methoxylation step. Phosphorus oxychloride (POCl₃) is the standard reagent for this transformation.

Causality and Mechanism: The pyrimidine dione tautomer reacts with POCl₃. The oxygen atoms are converted into better leaving groups, which are then displaced by chloride ions. This is a crucial activation step, as the hydroxyl groups themselves are poor leaving groups for nucleophilic substitution.

Experimental Protocol: Synthesis of 4,6-Dichloropyrimidine

Note: This is a representative protocol, as specific conditions can vary.

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas trap, carefully add 4,6-dihydroxypyrimidine to an excess of phosphorus oxychloride (POCl₃). A tertiary amine, such as N,N-dimethylaniline, may be added as a catalyst.

  • Heating: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture onto crushed ice to quench the excess POCl₃.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4,6-dichloropyrimidine.

Step 3: Methoxylation to 4,6-Dimethoxypyrimidine

This step involves a double nucleophilic aromatic substitution (SNAr) reaction where the chloride atoms are displaced by methoxide ions.

Causality and Mechanism: The electron-withdrawing nitrogen atoms in the pyrimidine ring activate the C4 and C6 positions towards nucleophilic attack. Sodium methoxide provides a strong nucleophile (CH₃O⁻) that readily displaces the chloride leaving groups. The reaction is typically run in methanol, which serves as both the solvent and the source of the methoxide upon reaction with sodium metal or as a pre-formed solution.

Experimental Protocol: Synthesis of 4,6-Dimethoxypyrimidine[7]
  • Reaction Setup: To a suspension of 4,6-dichloropyrimidine (43.9 mmol) in methanol (30 mL) at room temperature under an argon atmosphere, add sodium methoxide (132 mmol) over 5 minutes.

  • Heating: Heat the resulting suspension to 65°C and maintain for 24 hours.

  • Work-up:

    • Remove the majority of the solvent under reduced pressure.

    • Add 1 M aqueous HCl (50 mL) and dichloromethane (50 mL) to the residue.

    • Separate the layers and wash the organic phase with saturated aqueous NaCl (30 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.

  • Purification: Purify the crude product by silica gel column chromatography (eluent: ethyl acetate-hexanes) to obtain 4,6-dimethoxypyrimidine.

C5-Formylation via the Vilsmeier-Haack Reaction

With the core heterocycle in hand, the final step is the introduction of a formyl (-CHO) group at the C5 position. The Vilsmeier-Haack reaction is the method of choice for this transformation on electron-rich aromatic and heteroaromatic systems.[7]

Mechanism and Rationale

The reaction utilizes a "Vilsmeier reagent," an electrophilic iminium salt, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[7]

Rationale for Regioselectivity: The C5 position of 4,6-dimethoxypyrimidine is highly activated towards electrophilic substitution. The two methoxy groups at C4 and C6 are powerful electron-donating groups that increase the electron density of the ring, particularly at the ortho and para positions. The C5 position is para to the N1 and N3 atoms and ortho to both methoxy groups, making it the most nucleophilic site for attack by the electrophilic Vilsmeier reagent.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution DMF DMF Adduct Initial Adduct DMF->Adduct POCl3 POCl3 POCl3->Adduct Vilsmeier Vilsmeier Reagent (Electrophile) Adduct->Vilsmeier - [OPOCl2]⁻ Sigma Sigma Complex (Iminium Intermediate) Vilsmeier->Sigma Pyrimidine 4,6-Dimethoxypyrimidine Pyrimidine->Sigma Aldehyde Final Aldehyde Sigma->Aldehyde H2O Work-up

Figure 2: Mechanism of the Vilsmeier-Haack Formylation.

Experimental Protocol: Vilsmeier-Haack Formylation

Note: This protocol is adapted from the formylation of a similar pyrimidine diol substrate.[8]

  • Reagent Preparation: In a flask cooled in an ice bath, carefully add phosphorus oxychloride (1.0 eq) dropwise to N,N-dimethylformamide (DMF) (used as both reagent and solvent). Stir for 15-20 minutes to pre-form the Vilsmeier reagent.

  • Substrate Addition: To the prepared Vilsmeier reagent, add a solution or suspension of 4,6-dimethoxypyrimidine (1.0 eq) in DMF, ensuring the temperature is kept low.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80°C for several hours (e.g., 5 hours, monitor by TLC).

  • Work-up:

    • Cool the reaction mixture and pour it carefully onto crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium salt to the aldehyde and quenches any remaining reagent.

    • Stir the mixture overnight.

    • Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts, dry over an anhydrous salt, and concentrate. Purify the crude product via column chromatography or recrystallization to yield this compound.

Conclusion

The synthesis of this compound is a well-established process rooted in fundamental heterocyclic chemistry. The pathway relies on a robust cyclocondensation to build the pyrimidine ring from inexpensive starting materials like dimethyl malonate and formamide. Subsequent standard transformations—chlorination and methoxylation—yield the key intermediate, 4,6-dimethoxypyrimidine. The final, regioselective formylation is efficiently achieved using the Vilsmeier-Haack reaction, which leverages the inherent electronic properties of the substituted pyrimidine ring. The protocols and mechanistic insights provided herein offer a comprehensive guide for the successful laboratory-scale synthesis of this valuable chemical intermediate.

References

The Synthetic Journey of a Versatile Building Block: A Technical Guide to 4,6-dimethoxypyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unsung Importance of Pyrimidine Aldehydes

In the landscape of modern medicinal and agrochemical research, the pyrimidine scaffold stands as a cornerstone of molecular design. Its presence in the nucleobases of DNA and RNA has made it a privileged structure in the quest for therapeutic agents that can interact with fundamental biological processes.[1] Among the vast family of pyrimidine derivatives, those bearing an aldehyde functionality at the 5-position are particularly valuable. This reactive handle serves as a versatile gateway for a multitude of chemical transformations, enabling the construction of complex molecular architectures with diverse biological activities.[2] This guide provides an in-depth technical exploration of a specific, yet highly significant, member of this class: 4,6-dimethoxypyrimidine-5-carbaldehyde. We will delve into its historical context, dissect its synthetic pathway with detailed, field-proven protocols, and illuminate its applications as a key intermediate in the development of bioactive molecules.

Historical Context: A Legacy of Pyrimidine Chemistry

The story of this compound is not one of a singular moment of discovery, but rather a testament to the incremental and powerful advancements in heterocyclic chemistry. The systematic study of pyrimidines began in the late 19th century, with early work focusing on the synthesis of the core ring system from simple precursors.[3] However, the ability to precisely functionalize the pyrimidine ring, particularly at the electron-deficient C5 position, remained a significant challenge.

A major breakthrough came with the application of the Vilsmeier-Haack reaction to electron-rich aromatic and heteroaromatic compounds.[4] This reaction, which utilizes a reagent formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), provides a reliable method for introducing a formyl (-CHO) group.[5] The successful application of this methodology to pyrimidine precursors, such as 4,6-dihydroxypyrimidine, paved the way for the synthesis of a wide range of pyrimidine-5-carbaldehydes, including the direct precursors to our target molecule.

The Synthetic Pathway: From Basic Precursors to a Functionalized Core

The synthesis of this compound is a multi-step process that showcases several fundamental reactions in heterocyclic chemistry. The most logical and widely practiced route begins with the construction of the pyrimidine ring, followed by formylation, chlorination, and finally, methoxylation.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Functionalization Malonic Acid Ester + Formamide Malonic Acid Ester + Formamide 4,6-Dihydroxypyrimidine 4,6-Dihydroxypyrimidine Malonic Acid Ester + Formamide->4,6-Dihydroxypyrimidine Ring Cyclization 4,6-Dichloropyrimidine-5-carbaldehyde 4,6-Dichloropyrimidine-5-carbaldehyde 4,6-Dihydroxypyrimidine->4,6-Dichloropyrimidine-5-carbaldehyde Vilsmeier-Haack Formylation & Chlorination This compound This compound 4,6-Dichloropyrimidine-5-carbaldehyde->this compound Nucleophilic Substitution (SNAr) Bioactive Molecules\n(e.g., Herbicides) Bioactive Molecules (e.g., Herbicides) This compound->Bioactive Molecules\n(e.g., Herbicides) Further Derivatization

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 4,6-Dihydroxypyrimidine

The journey begins with the construction of the pyrimidine core. A common and efficient method involves the condensation of a malonic acid ester with formamide in the presence of a strong base, such as sodium methoxide.

Experimental Protocol:

  • To a stirred solution of sodium methoxide (0.7 mol) in methanol, add formamide (0.6 mol) over 5 minutes.

  • Heat the resulting mixture to 50°C.

  • Add dimethyl malonate (0.2 mol) dropwise over 1 hour, maintaining the temperature at 50°C.

  • After the addition is complete, continue to stir the white suspension at 50°C for an additional hour.

  • Cool the reaction mixture to room temperature and isolate the solid product by filtration.

  • The resulting solid is the sodium salt of 4,6-dihydroxypyrimidine, which can be neutralized with acid in a subsequent step to yield 4,6-dihydroxypyrimidine.

This protocol is adapted from a patented industrial process, highlighting its scalability and robustness.[6]

Step 2: Vilsmeier-Haack Formylation and Chlorination to 4,6-Dichloropyrimidine-5-carbaldehyde

This crucial step simultaneously introduces the aldehyde function at the C5 position and converts the hydroxyl groups at C4 and C6 into more reactive chloro groups. The hydroxyl groups of the pyrimidine ring render it sufficiently electron-rich to undergo electrophilic substitution by the Vilsmeier reagent (a chloroiminium ion). The phosphorus oxychloride, being in excess, also serves as the chlorinating agent for the hydroxyl groups.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Chlorination DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Pyrimidine 4,6-Dihydroxypyrimidine Iminium_Salt Iminium Salt Intermediate Pyrimidine->Iminium_Salt Attack by Vilsmeier Reagent Dichloro_Product 4,6-Dichloropyrimidine- 5-carbaldehyde Iminium_Salt->Dichloro_Product Hydrolysis (workup) & Chlorination

Caption: Mechanism of the Vilsmeier-Haack reaction on 4,6-dihydroxypyrimidine.

Experimental Protocol:

  • In a reaction vessel, cool N,N-dimethylformamide (DMF, 3.2 mL) to 0°C.

  • Slowly add phosphorus oxychloride (POCl₃, 10 mL) while maintaining the temperature at 0°C and stir for 1 hour to form the Vilsmeier reagent.

  • Add 4,6-dihydroxypyrimidine (2.5 g, 22.3 mmol) to the mixture and allow it to warm to room temperature, stirring for 30 minutes.

  • Heat the heterogeneous mixture to reflux and maintain for 3 hours.

  • After the reaction is complete, cool the mixture and remove volatile components under reduced pressure.

  • Carefully pour the residue into ice water and extract the product with ethyl ether (6 x 50 mL).

  • Combine the organic phases, wash with aqueous sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate to afford the product as a yellow solid.

This procedure can achieve a high yield, often around 95%.

Step 3: Nucleophilic Aromatic Substitution to this compound

The final step involves the displacement of the chloro groups with methoxy groups. This is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyrimidine ring nitrogens and the C5-aldehyde group facilitates the attack of the nucleophile (methoxide ion) on the C4 and C6 positions.

Experimental Protocol:

  • Prepare a solution of sodium methoxide by carefully dissolving sodium metal (2.2 equivalents) in anhydrous methanol under an inert atmosphere.

  • To this solution, add 4,6-dichloropyrimidine-5-carbaldehyde (1.0 equivalent) portion-wise at room temperature.

  • Heat the resulting mixture to reflux and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • Partition the residue between water and an organic solvent such as ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography on silica gel.

This protocol is based on the well-established synthesis of the analogous 4,6-diethoxypyrimidine, where sodium ethoxide is used in place of sodium methoxide.[7]

StepStarting MaterialKey ReagentsProductTypical Yield
1 Dimethyl malonate, FormamideSodium methoxide4,6-DihydroxypyrimidineHigh
2 4,6-DihydroxypyrimidinePOCl₃, DMF4,6-Dichloropyrimidine-5-carbaldehyde~95%
3 4,6-Dichloropyrimidine-5-carbaldehydeSodium methoxide, MethanolThis compoundHigh
Table 1: Summary of the synthetic sequence and typical yields.

Application in Agrochemical Discovery: A Scaffold for Novel Herbicides

The 4,6-dimethoxypyrimidine core is a key structural motif found in numerous commercial herbicides, such as bispyribac-sodium and pyrithiobac-sodium.[8] These compounds often act by inhibiting the acetohydroxyacid synthase (AHAS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.[8]

The aldehyde functionality of this compound makes it an excellent starting point for diversity-oriented synthesis (DOS) campaigns aimed at discovering new herbicidal agents. Researchers can leverage the reactivity of the aldehyde to introduce a wide variety of other chemical moieties, rapidly generating a library of novel compounds for biological screening.[8]

A recent study demonstrated this approach by using a 4,6-dimethoxypyrimidine core to synthesize a library of pyrimidine–N-heterocycle hybrids. This work led to the identification of several compounds with significant post-emergence herbicidal activity, validating the utility of the 4,6-dimethoxypyrimidine scaffold in agrochemical research.[8]

Conclusion and Future Outlook

This compound, while not a household name, represents a synthetically accessible and highly versatile intermediate for chemical research. Its history is rooted in the fundamental development of heterocyclic chemistry, and its synthesis relies on a series of robust and well-understood reactions. For researchers in drug discovery and agrochemical development, this compound offers a valuable platform for creating novel molecules with tailored biological activities. The continued exploration of the reactivity of its aldehyde group, coupled with modern synthetic strategies like diversity-oriented synthesis, ensures that this compound will remain a relevant and powerful tool in the ongoing search for new and effective chemical solutions to challenges in medicine and agriculture.

References

A Technical Guide to the Solubility of 4,6-dimethoxypyrimidine-5-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is paramount for successful formulation, purification, and chemical synthesis. This guide provides an in-depth technical overview of the solubility characteristics of 4,6-dimethoxypyrimidine-5-carbaldehyde, a key intermediate in the synthesis of various biologically active molecules. Due to the limited availability of direct quantitative solubility data in public literature, this document focuses on the foundational principles governing its solubility, predictive qualitative assessments in common organic solvents, and comprehensive, field-proven experimental protocols for precise quantitative determination.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its physicochemical properties. Understanding these parameters provides a basis for predicting its behavior in various solvent systems.

PropertyValueSource
CAS Number 4558-59-2[1]
Molecular Formula C₇H₈N₂O₃[1]
Molecular Weight 168.15 g/mol [1]
Appearance Solid (form may vary)
Melting Point 66-71 °C

Theoretical Principles of Solubility

The dissolution of a solid solute in a liquid solvent is a complex process governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" serves as a valuable initial guide.[2]

Molecular Structure and Polarity

The structure of this compound features a pyrimidine core, two methoxy groups, and a carbaldehyde group. The nitrogen atoms in the pyrimidine ring and the oxygen atoms in the methoxy and carbaldehyde groups are capable of acting as hydrogen bond acceptors. The presence of these polar functional groups suggests a degree of polarity for the molecule. However, the overall polarity is balanced by the nonpolar hydrocarbon portions of the methoxy groups and the aromatic ring.

Solvent-Solute Interactions

The solubility of this compound in a given organic solvent will depend on the nature of the solvent and its ability to form favorable interactions with the solute.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the nitrogen and oxygen atoms of the pyrimidine derivative, potentially leading to good solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMF, DMSO): These solvents possess a significant dipole moment and can interact with the polar regions of the solute through dipole-dipole interactions. Solvents like DMF and DMSO are often excellent solvents for a wide range of organic compounds.[3]

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and are less likely to effectively solvate the polar functional groups of this compound, resulting in lower solubility.

Caption: Intermolecular interactions governing solubility.

Predicted Qualitative Solubility Profile

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolSoluble to Moderately SolubleCapable of hydrogen bonding.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone, Ethyl AcetateSolubleStrong dipole-dipole interactions.
Chlorinated Dichloromethane, ChloroformSoluble to Moderately SolubleModerate polarity.
Aromatic TolueneSlightly SolublePotential for π-π stacking but limited polarity.
Nonpolar Aliphatic n-Hexane, HeptaneInsoluble to Sparingly SolubleWeak van der Waals forces are insufficient to overcome solute-solute interactions.

Experimental Determination of Solubility

To obtain precise and reliable solubility data, experimental determination is essential. The following protocols are standard methods in the pharmaceutical and chemical industries.

Protocol 1: Gravimetric Method

This method is a straightforward and reliable way to determine thermodynamic solubility.[5][6]

Materials and Equipment:

  • This compound

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (0.45 µm, solvent-compatible)

  • Pipettes

  • Evaporating dish or pre-weighed vials

  • Vacuum oven or desiccator

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume (e.g., 5 mL) of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial.

  • Equilibration: Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration: Allow the suspension to settle. Carefully withdraw a known volume (e.g., 2 mL) of the supernatant using a pipette and filter it through a 0.45 µm syringe filter into a pre-weighed evaporating dish or vial.

  • Solvent Evaporation: Place the evaporating dish in a vacuum oven at a suitable temperature to evaporate the solvent completely without decomposing the solute. Alternatively, use a desiccator under vacuum.

  • Weighing: Once the solvent is fully evaporated and the dish has cooled to room temperature in a desiccator, weigh the dish containing the dried solute.

  • Calculation:

    • Mass of dissolved solute = (Final mass of dish + solute) - (Initial mass of dish)

    • Solubility (g/L) = (Mass of dissolved solute / Volume of filtrate) * 1000

Gravimetric_Method_Workflow start Start step1 1. Add excess solute to a known volume of solvent start->step1 step2 2. Equilibrate in a thermostatically controlled shaker step1->step2 step3 3. Withdraw and filter a known volume of supernatant step2->step3 step4 4. Evaporate the solvent from the filtrate step3->step4 step5 5. Weigh the dried solute step4->step5 calculation 6. Calculate solubility (e.g., in g/L) step5->calculation end_node End calculation->end_node

Caption: Workflow for the gravimetric determination of solubility.

Protocol 2: Shake-Flask Method with UV-Vis or HPLC Analysis

This method is widely used, especially when smaller sample quantities are available, and it can be adapted for higher throughput.[7][8][9]

Materials and Equipment:

  • Same as the gravimetric method, plus:

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Volumetric flasks and appropriate diluents

Procedure:

  • Preparation of Saturated Solution and Equilibration: Follow steps 1 and 2 from the gravimetric method.

  • Sample Withdrawal and Filtration: Follow step 3 from the gravimetric method, collecting the filtrate in a clean vial.

  • Dilution: Accurately dilute a known volume of the filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations and generate a calibration curve using the UV-Vis spectrophotometer or HPLC.

  • Analysis: Analyze the diluted filtrate sample using the same analytical method and determine its concentration from the calibration curve.

  • Calculation:

    • Solubility = Concentration of the diluted sample * Dilution factor

Conclusion

While direct, published quantitative solubility data for this compound is scarce, a comprehensive understanding of its physicochemical properties and the fundamental principles of solubility allows for a robust predictive assessment. For applications requiring precise solubility values, the detailed experimental protocols provided in this guide offer a reliable framework for their determination. This integrated approach of theoretical prediction and empirical validation is crucial for advancing research and development in the chemical and pharmaceutical sciences.

References

Methodological & Application

The Synthetic Versatility of 4,6-dimethoxypyrimidine-5-carbaldehyde: A Guide to Key Reactions and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Introduction: A Versatile Heterocyclic Building Block

4,6-dimethoxypyrimidine-5-carbaldehyde is a key heterocyclic intermediate prized in medicinal chemistry and materials science for its unique electronic and structural properties. The pyrimidine core is a fundamental scaffold in numerous biologically active compounds, including nucleobases, and its functionalization is a cornerstone of drug discovery.[1] This guide provides an in-depth exploration of the reactivity of this compound, focusing on the synthetic transformations centered around its aldehyde functionality and the influence of the substituted pyrimidine ring.

The molecule's reactivity is dominated by the interplay between the electron-deficient pyrimidine ring and the electron-donating methoxy groups. The methoxy groups at positions 4 and 6 enrich the ring with electron density, particularly at the 5-position where the carbaldehyde is located.[2] This electronic environment modulates the electrophilicity of the aldehyde carbon and dictates the regioselectivity of reactions on the aromatic core. This document serves as a practical resource for researchers, offering not just protocols, but the underlying chemical logic to empower rational experimental design and troubleshooting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 4558-59-2[3]
Molecular Formula C₇H₈N₂O₃[3]
Molecular Weight 168.15 g/mol [3]
Appearance Off-white to light yellow solid-
Purity ≥96%[3]

Core Reactivity Profile

The primary sites of reactivity on this compound are the aldehyde group and the pyrimidine ring itself. The aldehyde is a classic electrophilic center, susceptible to attack by a wide range of nucleophiles. The pyrimidine ring, while inherently electron-poor, is activated at the 5-position by the methoxy groups, influencing its participation in subsequent reactions.

subst 4,6-dimethoxypyrimidine- 5-carbaldehyde alkene α,β-Unsaturated Pyrimidine (Alkene) subst->alkene Knoevenagel Condensation alkene2 Styryl Pyrimidine (Alkene) subst->alkene2 Wittig Reaction alcohol Hydroxymethyl Pyrimidine (Primary Alcohol) subst->alcohol Reduction acid Pyrimidine-5-carboxylic Acid subst->acid Oxidation

Figure 1: Key reaction pathways originating from this compound.

Section 1: Carbon-Carbon Bond Forming Reactions at the Aldehyde

The aldehyde group is an ideal handle for extending the carbon skeleton of the molecule. Classic condensation and olefination reactions proceed efficiently, providing access to a diverse range of derivatives with potential applications as pharmaceutical intermediates or functional materials.[4]

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful reaction that involves the nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration to yield an α,β-unsaturated product.[5] This transformation is typically catalyzed by a weak base, such as piperidine or pyridine, which is sufficient to deprotonate the active methylene compound without causing self-condensation of the aldehyde.[4][5]

Causality and Mechanistic Insight: The reaction's success hinges on the acidity of the protons on the methylene compound (e.g., malononitrile, diethyl malonate), which are flanked by electron-withdrawing groups. The base generates a nucleophilic carbanion that readily attacks the electrophilic carbonyl carbon of the pyrimidine carbaldehyde. The resulting aldol-type intermediate then undergoes base-assisted elimination of water to form a stable, conjugated C=C double bond.[4]

G start Active Methylene (Z-CH2-Z') + Base carbanion Carbanion (Z-CH(-)-Z') start->carbanion Deprotonation intermediate Tetrahedral Intermediate carbanion->intermediate Nucleophilic Attack aldehyde Pyrimidine Aldehyde (R-CHO) aldehyde->intermediate aldol Aldol Adduct (Protonated) intermediate->aldol Protonation product α,β-Unsaturated Product + H2O + Base aldol->product Dehydration (E1cB)

Figure 2: Generalized mechanism of the Knoevenagel condensation.

Detailed Protocol 1: Knoevenagel Condensation with Malononitrile

This protocol describes the synthesis of (4,6-dimethoxypyrimidin-5-yl)methylenemalononitrile.

  • Materials & Reagents:

    • This compound (1.0 eq)

    • Malononitrile (1.1 eq)

    • Piperidine (0.1 eq, catalyst)

    • Ethanol (anhydrous)

    • Ethyl acetate and Hexane (for chromatography)

    • Standard glassware for reflux and workup

  • Experimental Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add this compound (e.g., 1.68 g, 10 mmol) and malononitrile (0.73 g, 11 mmol) in anhydrous ethanol (30 mL).

    • Add piperidine (0.1 mL, ~1 mmol) to the stirred solution.

    • Heat the reaction mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:7 Ethyl Acetate/Hexane). The starting aldehyde should be consumed within 1-2 hours.

    • Upon completion, cool the mixture to room temperature. The product may precipitate from the solution.

    • If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization from ethanol to yield the final product as a solid.

  • Validation & Quality Control:

    • TLC: The product should have a higher Rf value than the starting aldehyde.

    • ¹H NMR: Expect the disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a new singlet for the vinylic proton (~8.0-8.5 ppm).

    • Mass Spec (ESI+): Calculate and verify the [M+H]⁺ ion for C₁₀H₈N₄O₂.

Wittig Reaction: A Route to Styryl Pyrimidines

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from carbonyl compounds.[6] It involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent), forming a C=C double bond with high reliability.[7] This method is particularly valuable as it allows for precise placement of the double bond.

Causality and Mechanistic Insight: The reaction is driven by the formation of the very stable triphenylphosphine oxide (Ph₃P=O) byproduct.[8] The nucleophilic carbon of the ylide attacks the electrophilic aldehyde carbon, leading to a zwitterionic intermediate called a betaine. This betaine rapidly rearranges to a four-membered ring intermediate, the oxaphosphetane, which then collapses to form the alkene and triphenylphosphine oxide.[9] For non-stabilized ylides, the reaction often favors the formation of the (Z)-alkene.[9]

Detailed Protocol 2: Wittig Olefination with Benzyltriphenylphosphonium Chloride

This protocol details the synthesis of 4,6-dimethoxy-5-styrylpyrimidine.

  • Materials & Reagents:

    • Benzyltriphenylphosphonium chloride (1.1 eq)

    • n-Butyllithium (n-BuLi) (1.1 eq, 1.6 M in hexanes)

    • This compound (1.0 eq)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Standard glassware for anhydrous reactions (oven-dried, under N₂ or Ar atmosphere)

  • Experimental Procedure:

    • Ylide Formation: In a flame-dried, three-neck flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (e.g., 4.28 g, 11 mmol) in anhydrous THF (50 mL).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add n-BuLi (6.9 mL of 1.6 M solution, 11 mmol) dropwise via syringe. The solution should turn a deep orange or red color, indicating ylide formation. Stir for 30 minutes at 0°C.

    • Aldehyde Addition: Dissolve this compound (1.68 g, 10 mmol) in anhydrous THF (20 mL) and add it dropwise to the ylide solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the aldehyde is consumed.

    • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl (20 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography (gradient elution with Hexane/Ethyl Acetate) to separate the alkene product from the triphenylphosphine oxide byproduct.

  • Validation & Quality Control:

    • TLC: The product is typically less polar than triphenylphosphine oxide. UV light can be used for visualization.

    • ¹H NMR: Look for the disappearance of the aldehyde proton and the appearance of two new doublets in the vinylic region (6.5-8.0 ppm) with a coupling constant characteristic of the alkene geometry.

    • Mass Spec (ESI+): Verify the [M+H]⁺ ion for C₁₅H₁₄N₂O₂.

Section 2: Functional Group Interconversions of the Aldehyde

Beyond chain extension, the aldehyde group can be readily converted into other crucial functional groups like alcohols and carboxylic acids, further expanding the synthetic utility of the pyrimidine scaffold.

Reduction to a Primary Alcohol

The reduction of the aldehyde to a primary alcohol, (4,6-dimethoxypyrimidin-5-yl)methanol, is a straightforward transformation typically achieved with mild hydride reagents.

Causality and Reagent Choice: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent that readily reduces aldehydes and ketones but does not affect other functional groups like esters or the aromatic pyrimidine ring.[10] The reaction proceeds via the nucleophilic transfer of a hydride ion from the borohydride complex to the electrophilic aldehyde carbon.

Detailed Protocol 3: Reduction with Sodium Borohydride

  • Materials & Reagents:

    • This compound (1.0 eq)

    • Sodium borohydride (NaBH₄) (1.5 eq)

    • Methanol or Ethanol

    • Deionized water

    • Dichloromethane (DCM) or Ethyl Acetate

  • Experimental Procedure:

    • Dissolve this compound (1.68 g, 10 mmol) in methanol (40 mL) in a round-bottom flask and cool the solution to 0°C in an ice bath.

    • Add NaBH₄ (0.57 g, 15 mmol) portion-wise over 15 minutes, controlling any effervescence.

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. Monitor by TLC for the disappearance of the starting material.

    • Carefully quench the reaction by the slow, dropwise addition of water (10 mL) at 0°C.

    • Remove the bulk of the methanol under reduced pressure.

    • Extract the aqueous residue with DCM or ethyl acetate (3 x 40 mL).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude alcohol, which can be purified by recrystallization or column chromatography if necessary.

  • Validation & Quality Control:

    • ¹H NMR: The aldehyde proton signal (~10 ppm) will be absent. A new broad singlet or triplet for the hydroxyl proton (-OH) will appear, and a new singlet or doublet for the methylene protons (-CH₂OH) will be observed around 4.5-5.0 ppm.

    • IR Spectroscopy: Look for the appearance of a broad O-H stretching band around 3200-3600 cm⁻¹ and the disappearance of the C=O stretch of the aldehyde (~1700 cm⁻¹).

Oxidation to a Carboxylic Acid

Oxidation of the aldehyde furnishes 4,6-dimethoxypyrimidine-5-carboxylic acid, a valuable intermediate for amide couplings and other derivatizations.

Causality and Reagent Choice: Various oxidizing agents can be used, but a common and effective method is the Pinnick oxidation, which uses sodium chlorite (NaClO₂) buffered with a phosphate salt in the presence of a chlorine scavenger like 2-methyl-2-butene. This method is highly selective for aldehydes and proceeds under mild conditions, preventing over-oxidation or reaction with the electron-rich pyrimidine ring.[1]

Detailed Protocol 4: Pinnick Oxidation to the Carboxylic Acid

  • Materials & Reagents:

    • This compound (1.0 eq)

    • Sodium chlorite (NaClO₂) (1.5 eq)

    • Sodium dihydrogen phosphate (NaH₂PO₄) (1.5 eq)

    • 2-Methyl-2-butene (3.0 eq)

    • tert-Butanol (t-BuOH) and water (as a solvent system)

    • 1 M Hydrochloric acid (HCl)

  • Experimental Procedure:

    • In a flask, dissolve this compound (1.68 g, 10 mmol) in a mixture of t-BuOH (30 mL) and water (10 mL).

    • Add 2-methyl-2-butene (3.2 mL, 30 mmol).

    • In a separate beaker, prepare a solution of NaClO₂ (1.36 g, 15 mmol) and NaH₂PO₄ (1.80 g, 15 mmol) in water (20 mL).

    • Add the aqueous oxidant solution dropwise to the stirred aldehyde solution over 20-30 minutes, maintaining the temperature below 25°C.

    • Stir the reaction at room temperature for 4-6 hours, or until TLC analysis shows complete consumption of the aldehyde.

    • Concentrate the mixture under reduced pressure to remove the t-BuOH.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain the carboxylic acid.

  • Validation & Quality Control:

    • ¹H NMR: The aldehyde proton signal will disappear. A new, very broad singlet corresponding to the carboxylic acid proton (-COOH) will appear far downfield (>12 ppm).

    • Litmus Test: An aqueous solution of the product should be acidic.

    • Mass Spec (ESI-): Verify the [M-H]⁻ ion for C₇H₇N₂O₄⁻.

Workflow and Purification Strategy

A generalized workflow for the synthesis and purification of derivatives from this compound is essential for consistent and high-purity results.

cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Workup & Extraction cluster_3 Purification & Analysis A 1. Add Pyrimidine Aldehyde and Reagents to Solvent B 2. Add Catalyst/Initiator under Controlled Temperature A->B C 3. Stir at Reaction Temperature B->C D 4. Monitor by TLC (Disappearance of Aldehyde) C->D E 5. Quench Reaction D->E Reaction Complete F 6. Phase Separation & Organic Layer Extraction E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography or Recrystallization G->H I 9. Characterization (NMR, MS, etc.) H->I

Figure 3: A generalized experimental workflow for reactions involving this compound.

Conclusion

This compound is a powerful and versatile starting material. Its aldehyde group provides a reliable entry point for a host of classical organic transformations, including Knoevenagel condensations, Wittig olefinations, reductions, and oxidations. The protocols and mechanistic insights provided in this guide are designed to be a self-validating system for researchers, enabling the efficient and rational synthesis of novel pyrimidine derivatives for drug discovery and materials science. By understanding the causality behind each experimental step, scientists can better optimize conditions and troubleshoot challenges, accelerating the pace of innovation.

References

The Strategic Utility of 4,6-Dimethoxypyrimidine-5-carbaldehyde in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone of Drug Discovery

The pyrimidine ring is a privileged heterocyclic motif that forms the core of numerous natural and synthetic bioactive molecules, including nucleobases essential for life.[1] In medicinal chemistry, this scaffold is a recurring feature in a multitude of approved drugs and clinical candidates, valued for its ability to engage in various biological interactions and its synthetic tractability.[2] The strategic functionalization of the pyrimidine core allows for the fine-tuning of a molecule's physicochemical properties and its affinity for specific biological targets. Among the vast arsenal of pyrimidine-based building blocks, 4,6-dimethoxypyrimidine-5-carbaldehyde emerges as a particularly versatile intermediate. Its unique arrangement of an electron-rich dimethoxy-substituted pyrimidine ring appended with a reactive aldehyde at the 5-position provides a powerful handle for the construction of complex molecular architectures with significant therapeutic potential.

This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on detailed, field-proven protocols for the synthesis of bioactive compounds. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for researchers, scientists, and drug development professionals.

Core Reactivity and Synthetic Potential

The chemical behavior of this compound is dictated by the interplay of its key functional groups. The methoxy groups at the 4- and 6-positions are electron-donating, which can influence the reactivity of the pyrimidine ring and the appended aldehyde. The aldehyde group itself is a versatile functional handle, amenable to a wide range of chemical transformations. This allows for its elaboration into more complex structures, making it a valuable starting material for library synthesis and lead optimization campaigns.

Two fundamental transformations that highlight the utility of this aldehyde are:

  • Condensation Reactions: The aldehyde readily participates in condensation reactions with active methylene compounds (e.g., Knoevenagel condensation) and amines to form new carbon-carbon and carbon-nitrogen bonds, respectively.[3]

  • Reductive Amination: This powerful reaction allows for the direct conversion of the aldehyde into a secondary or tertiary amine by reaction with a primary or secondary amine in the presence of a reducing agent.[4]

These reactions pave the way for the synthesis of a diverse array of heterocyclic systems and substituted pyrimidines with potential applications as kinase inhibitors, neuroprotective agents, and other therapeutic modalities.

Application Note 1: Synthesis of Pyrimido[4,5-d]pyrimidines as Neuroprotective Agents

Background: The pyrimido[4,5-d]pyrimidine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse biological activities, including its potential as an anticancer and neuroprotective agent.[5][6] The synthesis of these fused systems can be efficiently achieved through the condensation of a functionalized pyrimidine, such as an aminopyrimidine, with a pyrimidine-5-carbaldehyde derivative. This approach allows for the rapid construction of the core scaffold with opportunities for diversification at multiple positions.

The following protocol is adapted from established methods for the synthesis of neuroprotective pyrimido[4,5-d]pyrimidine derivatives and illustrates the utility of this compound in this context.[5]

Workflow for the Synthesis of a Model Pyrimido[4,5-d]pyrimidine

G cluster_0 Step 1: Condensation cluster_1 Step 2: Oxidative Cyclization cluster_2 Step 3: Purification A 4,6-Dimethoxypyrimidine- 5-carbaldehyde C Intermediate Schiff Base (in situ) A->C Ethanol, Acetic Acid (cat.) Reflux B 2,4-Diamino-6-hydroxypyrimidine B->C D Pyrimido[4,5-d]pyrimidine Product C->D Air Oxidation (or mild oxidant) E Crude Product D->E F Purified Product E->F Crystallization or Chromatography G A 4,6-Dimethoxypyrimidine- 5-carbaldehyde C Pyrimidine-substituted Alkene A->C Base (e.g., Piperidine, Triethylamine) Solvent (e.g., Ethanol, Toluene) B Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) B->C G A 4,6-Dimethoxypyrimidine- 5-carbaldehyde C Substituted Aminomethylpyrimidine A->C Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) Solvent (e.g., Dichloromethane, Methanol) B Primary or Secondary Amine B->C

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 4,6-Dimethoxypyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds, including a significant number of approved kinase inhibitors.[1][2] Its prevalence in nature as a component of nucleic acids (cytosine, thymine, and uracil) underscores its fundamental role in biological systems.[3][4] In the realm of kinase inhibition, the pyrimidine core expertly mimics the adenine portion of ATP, enabling competitive binding to the kinase hinge region. This interaction is a cornerstone of many successful kinase inhibitor designs.[1] The strategic derivatization of the pyrimidine ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it a highly versatile starting point for drug discovery campaigns.[5]

This guide focuses on the synthetic utility of 4,6-dimethoxypyrimidine-5-carbaldehyde , a highly functionalized and versatile starting material for the construction of diverse kinase inhibitor libraries. The electron-donating methoxy groups at the 4- and 6-positions activate the pyrimidine ring, while the aldehyde at the 5-position serves as a key handle for a variety of chemical transformations. This unique combination of features allows for the efficient synthesis of complex heterocyclic systems, including the potent pyrimido[4,5-d]pyrimidine scaffold, which is found in a number of potent kinase inhibitors targeting enzymes such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[2][6]

Synthetic Strategy: From Pyrimidine Aldehyde to Fused Heterocyclic Kinase Inhibitors

The primary synthetic strategy detailed herein involves the transformation of this compound into a key intermediate, a 2,4-diaminopyrimidine derivative, which can then be cyclized to form the desired pyrimido[4,5-d]pyrimidine core. This approach leverages the reactivity of the aldehyde and the inherent chemical properties of the pyrimidine ring.

Part 1: Synthesis of a Key Intermediate: 2,4-Diamino-6-methoxypyrimidine-5-carbaldehyde

The initial step in this proposed synthesis is the conversion of one of the methoxy groups of the starting material to an amino group. This is a crucial transformation as the 2,4-diaminopyrimidine scaffold is a common feature in many kinase inhibitors. This can be achieved through a nucleophilic aromatic substitution (SNAr) reaction.

Protocol 1: Synthesis of 2-Amino-4-methoxy-6-(substituted amino)pyrimidine-5-carbaldehyde

This protocol is adapted from established methods for the amination of chloropyrimidines.[7] The methoxy group can be displaced by a suitable amine under elevated temperatures.

Materials:

  • This compound

  • Selected primary or secondary amine (e.g., morpholine, piperidine, aniline)

  • Ethanol or other suitable high-boiling solvent

  • Triethylamine (optional, as a base)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add the desired amine (1.1 eq) to the solution. If the amine is used as its hydrochloride salt, add triethylamine (1.2 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Cyclization to the Pyrimido[4,5-d]pyrimidine Core

With the 2,4-diaminopyrimidine-5-carbaldehyde intermediate in hand, the next critical step is the cyclocondensation reaction to form the fused pyrimido[4,5-d]pyrimidine ring system. This is a powerful transformation that rapidly builds molecular complexity. A common and effective method involves the reaction with guanidine or a substituted guanidine.[2]

Protocol 2: Synthesis of a Substituted Pyrimido[4,5-d]pyrimidine

This protocol is based on the well-established cyclocondensation reaction of a 5-formylpyrimidine with guanidine.[2][8]

Materials:

  • 2-Amino-4-methoxy-6-(substituted amino)pyrimidine-5-carbaldehyde (from Protocol 1)

  • Guanidine hydrochloride or a substituted guanidine

  • Sodium ethoxide or another suitable base

  • Absolute ethanol

  • Standard glassware for organic synthesis

  • Heating mantle and magnetic stirrer

  • TLC supplies for reaction monitoring

  • Recrystallization solvents (e.g., ethanol, isopropanol)

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal in ethanol under an inert atmosphere.

  • To this solution, add guanidine hydrochloride (1.1 eq) and stir until it dissolves.

  • Add the 2-amino-4-methoxy-6-(substituted amino)pyrimidine-5-carbaldehyde (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction with a suitable acid (e.g., acetic acid) and reduce the solvent volume under reduced pressure.

  • The crude product may precipitate upon cooling or addition of water. Collect the solid by filtration.

  • Purify the product by recrystallization from a suitable solvent to obtain the desired pyrimido[4,5-d]pyrimidine derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and melting point.

Visualizing the Synthetic Pathway

Synthetic_Pathway start 4,6-Dimethoxypyrimidine- 5-carbaldehyde intermediate 2-Amino-4-methoxy-6-(substituted amino)- pyrimidine-5-carbaldehyde start->intermediate Protocol 1: Amination (SNAr) product Substituted Pyrimido[4,5-d]pyrimidine (Kinase Inhibitor Scaffold) intermediate->product Protocol 2: Cyclocondensation with Guanidine

Caption: Synthetic route from this compound to a pyrimido[4,5-d]pyrimidine scaffold.

Biological Activity and Data Presentation

The synthesized pyrimido[4,5-d]pyrimidine derivatives are expected to exhibit inhibitory activity against a range of protein kinases, particularly those implicated in cancer, such as EGFR and CDKs. The specific activity will depend on the nature of the substituents introduced during the synthesis.

Table 1: Representative Kinase Inhibitory Activity of Pyrimidine-Based Inhibitors

The following table presents a compilation of IC₅₀ values for various pyrimidine-based kinase inhibitors from the literature, demonstrating the potential of this scaffold.

Compound ClassTarget KinaseIC₅₀ (nM)Reference
Pyrimido[4,5-d]pyrimidineEGFR1.1 - 55.5[6]
Pyrimido[4,5-d]pyrimidineCDK250 - 310[2]
Pyrimido[4,5-d]pyrimidineCDK4660 - 860[2]
Pyrazolo[3,4-d]pyrimidineEGFR34 - 135[8]
4,6-Disubstituted PyrimidineEGFR3.3 - 62[6]
Protocol 3: In Vitro Kinase Inhibition Assay

To determine the inhibitory potency of the newly synthesized compounds, a standard in vitro kinase assay can be performed. There are several commercially available kits and established protocols for this purpose.[9][10]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized pyrimido[4,5-d]pyrimidine derivative against a specific protein kinase (e.g., EGFR, CDK2).

Materials:

  • Recombinant human kinase (e.g., EGFR, CDK2)

  • Specific peptide substrate for the kinase

  • Adenosine-5'-triphosphate (ATP)

  • Synthesized inhibitor compound

  • Assay buffer (typically contains Tris-HCl, MgCl₂, and other components)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar luminescence-based assay system

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the synthesized inhibitor in 100% DMSO. Perform a serial dilution to create a range of concentrations to be tested.

  • Kinase Reaction:

    • In the wells of the assay plate, add a small volume of the diluted inhibitor or DMSO (for control).

    • Add the kinase enzyme to each well and incubate briefly to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence in each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC₅₀ value.

Kinase Signaling Pathways and Mechanism of Action

The synthesized pyrimido[4,5-d]pyrimidine derivatives are designed to act as ATP-competitive inhibitors. They are expected to bind to the ATP-binding pocket of kinases, thereby preventing the phosphorylation of their downstream substrates. This inhibition can disrupt key signaling pathways that are often dysregulated in diseases like cancer.

One such critical pathway is the PI3K/Akt/mTOR signaling pathway , which plays a central role in cell growth, proliferation, survival, and metabolism.[8][11] Aberrant activation of this pathway is a common event in many human cancers.[5]

Visualizing a Key Signaling Pathway

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->RTK Inhibition

Caption: Simplified diagram of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of a kinase inhibitor.

Conclusion and Future Directions

This compound represents a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the chemical space around the pyrimidine and pyrimido[4,5-d]pyrimidine scaffolds. The aldehyde functionality allows for a wide range of chemical modifications, enabling the generation of diverse compound libraries for screening against various kinases.

Future work should focus on the synthesis and biological evaluation of a focused library of compounds derived from this starting material. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these inhibitors. Furthermore, lead compounds should be profiled for their pharmacokinetic properties to assess their potential for in vivo efficacy. The continued exploration of this chemical space holds significant promise for the discovery of next-generation kinase inhibitors for the treatment of cancer and other diseases.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4,6-Dimethoxypyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide to understanding and performing nucleophilic aromatic substitution (SNAr) reactions on 4,6-dimethoxypyrimidine-5-carbaldehyde. Pyrimidine scaffolds are of paramount importance in medicinal chemistry and drug discovery, serving as the core of numerous therapeutic agents.[1][2][3] The ability to functionalize the pyrimidine ring through reactions like SNAr is a cornerstone of modern pharmaceutical synthesis. This compound is a particularly interesting substrate, featuring two potential methoxy leaving groups activated by an electron-withdrawing carbaldehyde at the 5-position. These application notes will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols for substitution with various nucleophiles, and offer insights into reaction optimization and potential challenges.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine ring is a privileged scaffold in drug development, found in a wide array of FDA-approved drugs for treating conditions ranging from cancer and viral infections to cardiovascular and central nervous system disorders.[2][3] The strategic functionalization of the pyrimidine core allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Nucleophilic aromatic substitution (SNAr) is a powerful tool for introducing diverse functionalities onto the electron-deficient pyrimidine ring.

This compound is a versatile building block. The electron-withdrawing nature of the C5-carbaldehyde group activates the C4 and C6 positions for nucleophilic attack, making the methoxy groups potential leaving groups. This allows for the introduction of a variety of substituents, including amines, thiols, and alkoxides, leading to a diverse library of compounds for biological screening.

The Mechanism of Nucleophilic Aromatic Substitution on this compound

The SNAr reaction on this compound proceeds via a two-step addition-elimination mechanism, which is characteristic of SNAr reactions on electron-poor aromatic systems.[4]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile (Nu-) on one of the electron-deficient carbon atoms (C4 or C6) of the pyrimidine ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the pyrimidine ring and the electron-w-ithdrawing carbaldehyde group, which is crucial for stabilizing this high-energy intermediate.

Step 2: Elimination of the Leaving Group

In the second step, the aromaticity of the pyrimidine ring is restored by the expulsion of a methoxide ion (CH3O-) as the leaving group. This step is typically fast.

The overall rate of the reaction is generally determined by the formation of the Meisenheimer complex, which is the rate-determining step. The stability of this intermediate is a key factor influencing the reaction's feasibility and rate.

Diagram of the SNAr Mechanism

SNAr_Mechanism Start 4,6-Dimethoxypyrimidine- 5-carbaldehyde Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer Addition (Rate-determining) Nucleophile Nucleophile (Nu⁻) Nucleophile->Start Nucleophilic Attack Product Substituted Product Meisenheimer->Product Elimination LeavingGroup Methoxide (CH₃O⁻) Meisenheimer->LeavingGroup

Caption: Generalized mechanism of nucleophilic aromatic substitution.

Experimental Protocols

The following protocols are designed as a starting point for performing SNAr reactions on this compound. Optimization of reaction conditions (temperature, solvent, base, and reaction time) may be necessary for specific nucleophiles.

Protocol 1: Amination with a Primary or Secondary Amine

This protocol describes the substitution of a methoxy group with an amine nucleophile.

Materials:

  • This compound

  • Amine (e.g., morpholine, piperidine, aniline)

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

  • Ethanol or Methanol

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol).

  • Add the amine (1.0-1.2 mmol) to the flask.

  • Add ethanol or methanol (5-10 mL) as the solvent.

  • Add a base, such as triethylamine (1.5 mmol) or sodium hydroxide (1.2 mmol).

  • Stir the reaction mixture at room temperature or heat to reflux (50-80 °C). The reaction progress should be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, filter the solid and wash with cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

  • Solvent: Ethanol and methanol are common choices as they are polar and can dissolve the reactants. However, be aware that under basic conditions, the corresponding alkoxide can form and act as a competing nucleophile, leading to solvolysis products.[5][6]

  • Base: A base is often required to deprotonate the amine nucleophile, increasing its nucleophilicity, or to neutralize any acid formed during the reaction.

  • Temperature: Heating is often necessary to overcome the activation energy for the displacement of the methoxy group, which is a relatively poor leaving group compared to halides.

Protocol 2: Thiolation with a Thiol

This protocol outlines the substitution of a methoxy group with a thiol nucleophile to form a thioether.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl thiol)

  • Potassium carbonate (K2CO3) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the thiol (1.1 mmol) and a suitable solvent like DMF or DMSO (5 mL).

  • Add a base such as potassium carbonate (1.5 mmol) or carefully add sodium hydride (1.1 mmol, 60% dispersion in mineral oil) in portions at 0 °C. Stir for 15-30 minutes to form the thiolate.

  • Add a solution of this compound (1.0 mmol) in the same solvent to the flask.

  • Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-100 °C). Monitor the reaction by TLC.

  • After completion, quench the reaction by carefully adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Causality Behind Experimental Choices:

  • Base: A base is crucial to deprotonate the thiol to form the more nucleophilic thiolate anion.

  • Solvent: Aprotic polar solvents like DMF or DMSO are excellent for SNAr reactions as they can dissolve the reactants and stabilize the charged intermediates.

  • Inert Atmosphere: An inert atmosphere is recommended, especially when using a strong base like NaH, to prevent side reactions with atmospheric moisture and oxygen.

Data Presentation: Expected Outcomes and Variations

The success and regioselectivity of the SNAr reaction on this compound will depend on the nucleophile and the reaction conditions. Based on analogous systems, the following trends can be anticipated:

NucleophileExpected ProductTypical ConditionsPotential Challenges
Primary/Secondary Amines 4-Amino-6-methoxypyrimidine-5-carbaldehydeEthanol/Methanol, TEA or NaOH, RT to RefluxPotential for disubstitution at higher temperatures or with excess nucleophile. Competing solvolysis.
Thiols 4-Thioether-6-methoxypyrimidine-5-carbaldehydeDMF/DMSO, K2CO3 or NaH, RT to 80 °CThiolates are strong nucleophiles; careful control of stoichiometry may be needed to avoid disubstitution.
Alkoxides Transetherification Product (e.g., 4-Ethoxy-6-methoxypyrimidine-5-carbaldehyde)Corresponding alcohol as solvent, strong base (e.g., NaH), elevated temperaturesGenerally requires forcing conditions as the incoming alkoxide is similar in reactivity to the leaving methoxide.

Visualization of Experimental Workflow

Diagram of a General SNAr Protocol

SNAr_Workflow Start Start: Combine this compound, nucleophile, and solvent in a flask. AddBase Add Base (e.g., TEA, K₂CO₃, or NaOH) Start->AddBase Reaction Reaction: Stir at specified temperature. Monitor by TLC. AddBase->Reaction Workup Work-up: Quench reaction, extract with organic solvent, wash, and dry. Reaction->Workup Purification Purification: Column chromatography or recrystallization. Workup->Purification Product Final Product Purification->Product

References

Application Notes & Protocols: Strategic Condensation Reactions with 4,6-Dimethoxypyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 4,6-Dimethoxypyrimidine-5-carbaldehyde

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of nucleic acids and a multitude of FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone of modern drug design.[3] Within this class, this compound stands out as a highly versatile and reactive building block. The electron-withdrawing nature of the pyrimidine ring, coupled with the electron-donating methoxy groups, activates the C5-aldehyde for a variety of nucleophilic addition and condensation reactions. This unique electronic arrangement allows for the strategic construction of complex molecular architectures, particularly those targeted for kinase inhibition, antiviral, and anticancer applications.[3][4]

This guide provides an in-depth exploration of three pivotal condensation reactions involving this aldehyde: the Knoevenagel condensation, Schiff base formation, and the Wittig reaction. The protocols described herein are built upon established chemical principles and are designed to be robust, reproducible, and adaptable for various research and development applications.

Knoevenagel Condensation: Forging C=C Bonds with Active Methylene Compounds

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, reacting an aldehyde with a compound containing an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups).[5][6] This reaction is exceptionally reliable for generating electron-deficient alkenes, which are valuable intermediates in Michael additions, cycloadditions, and the synthesis of functional polymers.[7]

Mechanistic Insight

The reaction is typically catalyzed by a weak base, such as piperidine or an amine salt, which deprotonates the active methylene compound to form a resonance-stabilized carbanion (enolate).[6] This potent nucleophile then attacks the electrophilic carbonyl carbon of the pyrimidine aldehyde. The resulting aldol-type adduct rapidly undergoes dehydration, often facilitated by the catalyst, to yield the final α,β-unsaturated product. The driving force for the elimination of water is the formation of a highly conjugated system.

Experimental Protocol: Knoevenagel Condensation

This protocol describes a general procedure for the condensation of this compound with malononitrile, a common active methylene compound.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq)

  • Anhydrous Ethanol (EtOH)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq) and anhydrous ethanol to achieve a concentration of approximately 0.5 M.

  • Reagent Addition: Add malononitrile (1.1 eq) to the stirred solution. The order of addition is critical to prevent self-condensation of the aldehyde, though it is less of a concern with this substrate.

  • Catalyst Introduction: Add a catalytic amount of piperidine (0.1 eq) to the mixture. The base is essential for generating the nucleophilic carbanion from malononitrile.[5]

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup & Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates directly from the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol to remove residual catalyst and starting material, and dry under vacuum. The resulting (4,6-dimethoxypyrimidin-5-yl)methylene)malononitrile can be further purified by recrystallization if necessary.

Data Presentation: Knoevenagel Reaction Parameters

The following table summarizes typical conditions and substrates for this reaction.

Active Methylene CompoundCatalystSolventTemperatureTypical Yield
MalononitrilePiperidineEthanolReflux>90%
Ethyl CyanoacetateAmmonium AcetateTolueneReflux (Dean-Stark)85-95%
Diethyl MalonatePiperidineEthanolReflux70-85%
Barbituric AcidWater/Ethanol80 °C>90%

Workflow Visualization

Knoevenagel_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Aldehyde in Ethanol B Add Active Methylene Compound (e.g., Malononitrile) A->B C Add Piperidine (Catalyst) B->C D Heat to Reflux (2-4 hours) C->D E Monitor by TLC D->E F Cool to RT & Precipitate E->F Reaction Complete G Vacuum Filtration F->G H Wash with Cold EtOH G->H I Dry Product H->I Schiff_Base_Mechanism Aldehyde Pyrimidine Aldehyde (R-CHO) Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine + R'-NH2 Amine Primary Amine (R'-NH2) Amine->Carbinolamine ProtonatedCarbinolamine Protonated Carbinolamine Carbinolamine->ProtonatedCarbinolamine + H+ Iminium Iminium Ion ProtonatedCarbinolamine->Iminium - H2O SchiffBase Schiff Base (R-CH=N-R') Iminium->SchiffBase - H+ Wittig_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Aldehyde in Anhydrous THF B Add Stabilized Ylide (e.g., Ph3P=CHCN) A->B C Stir at RT (12-24 hours) B->C D Monitor by TLC C->D E Remove THF (Rotovap) D->E Reaction Complete F Column Chromatography (Silica Gel) E->F G Isolate Alkene Product F->G

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with Pyrimidine Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Arylated Pyrimidine Aldehydes

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its exceptional functional group tolerance and efficiency in constructing C-C bonds.[1] Within pharmaceutical and materials science, the pyrimidine core is a privileged scaffold, appearing in a multitude of bioactive compounds and functional materials.[2][3] The targeted synthesis of pyrimidine aldehydes bearing aryl or heteroaryl substituents is of particular strategic importance. The aldehyde group serves as a versatile synthetic handle, enabling a host of subsequent transformations such as reductive amination, oxidation to carboxylic acids, Wittig reactions, and the formation of complex heterocyclic systems.

This guide provides a comprehensive technical overview and detailed protocols for performing the Suzuki-Miyaura coupling on pyrimidine substrates containing an aldehyde moiety. We will explore the key mechanistic considerations, challenges specific to this substrate class, and present field-proven methodologies for both direct coupling and protecting-group strategies to empower researchers in drug discovery and chemical development.

Mechanistic Considerations and Key Challenges

The efficacy of the Suzuki-Miyaura coupling on pyrimidine aldehydes is governed by the interplay of the standard catalytic cycle and potential interactions involving the unique functionalities of the substrate.

The Palladium Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[4][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-X) of the pyrimidine aldehyde. The reactivity order for the halide is I > Br > Cl.[6] The electron-deficient nature of the pyrimidine ring generally facilitates this step.

  • Transmetalation: Following the formation of the Pd(II) complex, and in the presence of a base, the organoboron reagent (e.g., a boronic acid or its ester) transfers its organic group to the palladium center.[5] This is often the rate-determining step.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[5]

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ar_X [label="Pyrimidine-CHO (Ar-X)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; R_BOH2 [label="Boronic Acid\n(R-B(OH)₂) + Base", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Ar_R [label="Product\n(Ar-R)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

OxAdd [label="Oxidative\nAddition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation", fillcolor="#34A853", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Invisible nodes for layout center [shape=point, width=0.01, height=0.01];

// Edges Pd0 -> OxAdd [label=""]; Ar_X -> OxAdd [dir=none]; OxAdd -> Transmetal [label="Ar-Pd(II)L₂-X"]; R_BOH2 -> Transmetal [dir=none]; Transmetal -> RedElim [label="Ar-Pd(II)L₂-R"]; RedElim -> Pd0 [label=""]; RedElim -> Ar_R [dir=none]; } dot Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Challenges Associated with Pyrimidine Aldehydes
  • Catalyst Inhibition: The lone pair of electrons on the pyrimidine ring's nitrogen atoms can coordinate to the palladium center. This interaction can lead to catalyst inhibition or deactivation, a phenomenon analogous to the "2-pyridyl problem" often encountered in cross-coupling chemistry.[3] This is particularly relevant for 2- and 4-halopyrimidines.

  • Aldehyde Reactivity: While the Suzuki-Miyaura reaction is known for its broad functional group tolerance, aldehydes can potentially engage in side reactions under basic conditions (e.g., aldol condensation) or interact with the palladium catalyst. However, studies have shown that with the appropriate choice of mild base and reaction conditions, the aldehyde group can be well-tolerated.[7]

  • Boronic Acid Stability: Heteroaromatic boronic acids, including pyrimidine boronic acids, can be susceptible to protodeboronation, a process where the C-B bond is cleaved by a proton source.[3] Using stable boronic acid derivatives, such as pinacol esters, can mitigate this decomposition pathway.

Strategic Approaches and Recommended Protocols

Two primary strategies can be employed for the Suzuki-Miyaura coupling of pyrimidine aldehydes: a direct coupling approach and a protecting-group approach. The choice depends on the specific substrate's reactivity and stability.

Strategy 1: Direct Coupling of Pyrimidine Aldehydes (Preferred)

This approach is more atom-economical and is often successful, leveraging the inherent functional group tolerance of modern Suzuki-Miyaura protocols. It is the recommended starting point for optimization.

Table 1: Recommended Conditions for Direct Suzuki Coupling of a Halo-Pyrimidine Aldehyde

ParameterRecommended Reagent/ConditionRationale & Expert Insights
Pyrimidine Substrate 5-Bromo- or 5-Iodo-pyrimidine aldehyde (1.0 equiv.)The C5 position is generally more reactive and less prone to nitrogen-induced catalyst inhibition compared to C2/C4/C6 positions.[3] Bromides are cost-effective and highly reactive.
Boron Reagent Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2–1.5 equiv.)Pinacol esters offer enhanced stability against protodeboronation. A slight excess ensures complete consumption of the pyrimidine substrate.
Palladium Precatalyst Pd(PPh₃)₄ (2–5 mol%) or Pd₂(dba)₃ (1-2 mol%)Pd(PPh₃)₄ is a reliable, commercially available Pd(0) source. Pd₂(dba)₃ is often used with an external ligand.[2][8]
Ligand SPhos or XPhos (2–5 mol%, if using Pd₂(dba)₃)Buchwald-type phosphine ligands are electron-rich and sterically hindered, promoting efficient oxidative addition and reductive elimination, which is crucial for challenging heteroaromatic couplings.[3]
Base K₂CO₃ or K₃PO₄ (2.0–3.0 equiv.)These are moderately strong inorganic bases that are effective in promoting transmetalation while being mild enough to minimize side reactions involving the aldehyde group.[2][8]
Solvent System 1,4-Dioxane/H₂O (4:1 to 10:1 v/v) or DMF/H₂OA polar aprotic solvent with a small amount of water is essential to solubilize the base and facilitate the formation of the active boronate species.[2][9] Rigorous degassing is critical.
Temperature & Time 80–110 °C (Conventional) or 100-150 °C (Microwave)Microwave irradiation can dramatically reduce reaction times from hours to minutes (typically 10-30 min) and improve yields.[2][3]
Detailed Step-by-Step Protocol (Direct Method - Microwave Assisted)

This protocol is a robust starting point for the coupling of a generic 5-bromo-pyrimidine-aldehyde with an arylboronic acid.

Materials:

  • 5-Bromo-pyrimidine-aldehyde (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃), finely ground (2.5 equiv.)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Microwave reactor vial with a magnetic stir bar

  • Standard workup and purification reagents (Ethyl acetate, Brine, Anhydrous Na₂SO₄)

Procedure:

  • Vessel Preparation: To a 10 mL microwave reactor vial containing a magnetic stir bar, add the 5-bromo-pyrimidine-aldehyde (e.g., 0.5 mmol, 1.0 equiv.), the arylboronic acid (0.6 mmol, 1.2 equiv.), and K₂CO₃ (1.25 mmol, 2.5 equiv.).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.015 mmol, 3 mol%) to the vial.

  • Solvent Addition & Degassing: Add 4 mL of 1,4-dioxane and 1 mL of deionized water. Seal the vial and purge with a stream of argon or nitrogen gas for 10-15 minutes to remove oxygen.

  • Microwave Irradiation: Place the sealed vial into the microwave reactor. Irradiate the mixture at 120 °C for 20 minutes with stirring.

  • Reaction Monitoring: After cooling, the reaction progress can be checked by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) followed by brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired arylated pyrimidine aldehyde.

Workflow_Diagram cluster_reaction Reaction cluster_workup Work-up & Purification D 4. Microwave Irradiation (e.g., 120 °C, 20 min) E 5. Cool & Monitor (TLC / LC-MS) D->E F 6. Extraction (EtOAc, H₂O, Brine) E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Pure Product H->I C C C->D

Strategy 2: Protecting-Group Approach

If the direct coupling yields are low or significant side products are observed, protection of the aldehyde as an acetal is a highly reliable alternative. Cyclic acetals are stable to the basic conditions of the Suzuki reaction and are readily cleaved under mild acidic conditions post-coupling.[10][11]

Step A: Protection of the Aldehyde

  • Reaction: Dissolve the pyrimidine aldehyde in toluene. Add ethylene glycol (1.5 equiv.) and a catalytic amount of p-toluenesulfonic acid (p-TSA).

  • Water Removal: Heat the mixture to reflux using a Dean-Stark apparatus to remove water and drive the reaction to completion.

  • Isolation: After cooling, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry, concentrate, and purify to obtain the acetal-protected pyrimidine halide.

Step B: Suzuki-Miyaura Coupling

  • Perform the Suzuki-Miyaura coupling on the acetal-protected substrate using the protocol described in Strategy 1 . The acetal group is robust and will not interfere with the reaction.

Step C: Deprotection of the Acetal

  • Reaction: Dissolve the coupled product from Step B in a mixture of acetone and 1M aqueous HCl.

  • Hydrolysis: Stir the mixture at room temperature until TLC or LC-MS analysis indicates complete removal of the acetal group.

  • Isolation: Neutralize the mixture with saturated sodium bicarbonate and extract the product with an organic solvent. Purify as needed.

Troubleshooting and Final Considerations

  • Low Yield: If yields are poor, consider screening different ligands (e.g., RuPhos, cataCXium A) or bases (e.g., Cs₂CO₃, which is more soluble). Increasing the catalyst loading or reaction time may also be beneficial.

  • Protodeboronation: If significant starting material is recovered alongside debrominated pyrimidine, ensure solvents are thoroughly degassed and consider switching from a boronic acid to a more stable pinacol ester.

  • Catalyst Decomposition: A color change to black may indicate the formation of palladium black (inactive Pd). This can be caused by oxygen or impurities. Ensure an inert atmosphere is maintained throughout the reaction.

By carefully selecting the reaction strategy and optimizing conditions, the Suzuki-Miyaura coupling serves as a powerful and reliable method for the synthesis of valuable arylated pyrimidine aldehydes, opening avenues for the rapid development of novel compounds in medicinal chemistry and beyond.

References

Application Notes and Protocols for the Derivatization of 4,6-Dimethoxypyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry and materials science, forming the core structure of essential biomolecules like nucleic acids and a multitude of FDA-approved drugs. Its inherent biological relevance and synthetic tractability make pyrimidine derivatives highly sought-after building blocks for the discovery of novel therapeutic agents and functional materials.[1][2] Among these, 4,6-dimethoxypyrimidine-5-carbaldehyde stands out as a particularly versatile intermediate. The electron-donating methoxy groups at the 4- and 6-positions activate the pyrimidine ring, while the aldehyde functionality at the 5-position serves as a reactive handle for a wide range of chemical transformations. This unique combination of features makes it an ideal starting point for the synthesis of complex molecules with diverse biological activities, most notably as kinase inhibitors in oncology.[3] This guide provides a detailed exploration of key derivatization strategies for this compound, offering in-depth protocols and the scientific rationale behind the experimental choices.

Synthesis of the Starting Material: Vilsmeier-Haack Formylation

The starting material, this compound, is typically synthesized via the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich aromatic or heteroaromatic ring using a Vilsmeier reagent, which is generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (commonly phosphorus oxychloride, POCl₃).[4][5] The electron-rich nature of the 4,6-dimethoxypyrimidine ring makes it an excellent substrate for this electrophilic aromatic substitution.[6]

Logical Workflow: Vilsmeier-Haack Reaction

DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent + POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier_Reagent Intermediate Iminium Ion Intermediate Vilsmeier_Reagent->Intermediate Pyrimidine 4,6-Dimethoxypyrimidine Pyrimidine->Intermediate Electrophilic Attack Product This compound Intermediate->Product Hydrolysis

Caption: Synthesis of the target aldehyde via the Vilsmeier-Haack reaction.

Derivatization Strategies and Protocols

The aldehyde group of this compound is a versatile functional group that can undergo a variety of transformations to generate a diverse library of derivatives. This section details three powerful and widely used reactions: the Knoevenagel Condensation, Reductive Amination, and the Wittig Reaction.

Knoevenagel Condensation: Formation of α,β-Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[7] This reaction is particularly useful for creating extended π-systems, which are often found in fluorescent materials and bioactive molecules.[6] The active methylene compound must have two electron-withdrawing groups (such as nitrile, ester, or nitro groups) to increase the acidity of the methylene protons, allowing for deprotonation by a weak base.[7]

Causality in Experimental Design:

  • Choice of Base: A weak base, such as piperidine or ammonium acetate, is typically used to deprotonate the active methylene compound without causing self-condensation of the aldehyde.[6][7]

  • Solvent: The choice of solvent can influence reaction rates and yields. While polar aprotic solvents like DMF are common, greener alternatives like ethanol/water mixtures have also been shown to be effective.[6]

  • Temperature: The reaction is often carried out at elevated temperatures to drive the dehydration step and ensure complete conversion.[6]

This protocol describes the synthesis of 2-((4,6-dimethoxypyrimidin-5-yl)methylene)malononitrile, a common intermediate in the synthesis of kinase inhibitors.

ParameterValue
Reactants This compound, Malononitrile
Catalyst Ammonium Acetate
Solvent Acetic Acid
Temperature 70°C
Reaction Time 2 hours

Step-by-Step Methodology:

  • To a solution of malononitrile (1.1 equivalents) in acetic acid, add ammonium acetate (5 equivalents).

  • Heat the mixture to 70°C with stirring.

  • Add this compound (1.0 equivalent) to the heated mixture.

  • Maintain the reaction at 70°C for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Reductive Amination: Synthesis of Amines

Reductive amination is a powerful method for the formation of C-N bonds, converting a carbonyl compound into an amine in a two-step, one-pot process.[8] First, the aldehyde reacts with a primary or secondary amine to form an imine or enamine intermediate. This intermediate is then reduced in situ to the corresponding amine.[9] This reaction is a cornerstone of medicinal chemistry for the synthesis of a vast array of amine-containing drug candidates.

Causality in Experimental Design:

  • Choice of Reducing Agent: The choice of reducing agent is critical. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they selectively reduce the iminium ion in the presence of the starting aldehyde, preventing the reduction of the aldehyde to an alcohol.[9] Sodium borohydride (NaBH₄) can also be used, but it is typically added after the imine has had sufficient time to form.[10]

  • pH Control: The formation of the imine is acid-catalyzed and is generally optimal under mildly acidic conditions (pH 4-6).[11]

  • Solvent: Protic solvents like methanol or ethanol are commonly used for reductive aminations with borohydride reagents.[10]

This protocol outlines the synthesis of a secondary amine derivative from this compound.

ParameterValue
Reactants This compound, Primary Amine
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Temperature Room Temperature
Reaction Time 12-24 hours

Step-by-Step Methodology:

  • Dissolve this compound (1.0 equivalent) and the primary amine (1.1 equivalents) in the chosen solvent in a round-bottom flask.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the product by column chromatography.

Wittig Reaction: Alkene Synthesis

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[12][13] This reaction is highly valuable for its reliability and the predictable stereochemistry of the resulting alkene, which is dependent on the nature of the ylide.[14] Stabilized ylides (containing an electron-withdrawing group) generally yield (E)-alkenes, while non-stabilized ylides (containing alkyl or aryl groups) typically give (Z)-alkenes.[13]

Causality in Experimental Design:

  • Ylide Generation: The phosphonium ylide is generated in situ by treating a phosphonium salt with a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH).[15]

  • Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are essential to prevent the quenching of the highly basic ylide.[12]

  • Temperature: The deprotonation to form the ylide is often carried out at low temperatures (-78°C to 0°C) to control the reaction and prevent side reactions. The reaction with the aldehyde is then typically allowed to warm to room temperature.[15]

This protocol describes the synthesis of an (E)-α,β-unsaturated ester derivative.

ParameterValue
Reactants This compound, (Carbethoxymethyl)triphenylphosphonium bromide
Base Sodium Hydride (NaH)
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0°C to Room Temperature
Reaction Time 4-12 hours

Step-by-Step Methodology:

  • To a suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0°C under an inert atmosphere (e.g., argon), add a solution of (carbethoxymethyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous THF dropwise.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until the solution turns deep red or orange, indicating ylide formation.

  • Cool the reaction mixture back to 0°C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

Characterization of Derivatives

The synthesized derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the final products.[16][17]

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound.[18]

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups.

Applications in Drug Discovery: Kinase Inhibitors

Derivatives of 4,6-dimethoxypyrimidine are of significant interest in the development of kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine scaffold can act as a hinge-binder, forming key hydrogen bonds with the ATP-binding site of kinases. The derivatives synthesized from this compound can be screened for their inhibitory activity against a panel of kinases to identify potential therapeutic leads.

Workflow: From Derivatization to Biological Screening

Start 4,6-Dimethoxypyrimidine- 5-carbaldehyde Derivatization Derivatization Reactions (Knoevenagel, Reductive Amination, Wittig) Start->Derivatization Library Library of Pyrimidine Derivatives Derivatization->Library Screening Kinase Inhibition Assays Library->Screening Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization (SAR) Hit->Optimization Candidate Preclinical Candidate Optimization->Candidate

References

The Strategic Deployment of 4,6-Dimethoxypyrimidine-5-carbaldehyde in Multi-Component Reactions for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Introduction: A Privileged Scaffold in Modern Synthesis

In the landscape of contemporary drug discovery and medicinal chemistry, the pyrimidine nucleus stands as a "privileged scaffold." Its prevalence in biologically active molecules, including several commercial herbicides and pharmaceuticals, underscores its importance.[1] The strategic functionalization of this core structure is paramount for modulating pharmacological activity. 4,6-Dimethoxypyrimidine, in particular, is a key structural motif in many agrochemicals.[1] The introduction of a formyl group at the C5 position to yield 4,6-dimethoxypyrimidine-5-carbaldehyde transforms this readily available heterocycle into a versatile building block for constructing complex molecular architectures through multi-component reactions (MCRs).

MCRs, which combine three or more reactants in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.[2] This guide provides in-depth application notes and detailed protocols for the utilization of this compound in two of the most powerful MCRs: the Biginelli and Hantzsch reactions. These reactions provide access to dihydropyrimidinones (DHPMs) and dihydropyridines (DHPs), respectively—scaffolds renowned for their broad spectrum of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[3][4]

Part 1: Synthesis of the Key Building Block: this compound

The introduction of a formyl group onto an electron-rich aromatic or heteroaromatic ring is most effectively achieved through the Vilsmeier-Haack reaction .[5][6][7][8][9] This reaction employs a "Vilsmeier reagent," a chloromethyliminium salt, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[8] The electron-donating nature of the two methoxy groups on the pyrimidine ring activates the C5 position for electrophilic substitution.

Workflow for Vilsmeier-Haack Formylation

Caption: Workflow for the synthesis of the target aldehyde.

Protocol 1: Synthesis of this compound

Rationale: This protocol is adapted from established Vilsmeier-Haack procedures for electron-rich heterocycles.[9] The reaction is performed under anhydrous conditions to ensure the effective formation of the Vilsmeier reagent. The temperature is initially kept low during the formation of the reagent to control its exothermic nature and then heated to drive the electrophilic substitution on the pyrimidine ring. Workup with a basic solution neutralizes the acidic reaction mixture and hydrolyzes the intermediate iminium salt to the final aldehyde.

Materials:

  • 4,6-Dimethoxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath, round-bottom flask, dropping funnel, reflux condenser

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of the solid, pale-yellow Vilsmeier reagent may be observed.

  • Dissolve 4,6-dimethoxypyrimidine (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

  • Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 40 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture back to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by adding crushed ice, followed by the dropwise addition of saturated NaHCO₃ solution until the mixture is basic (pH ~8-9).

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford pure this compound.

Expected Characterization Data:

  • ¹H NMR (CDCl₃): δ ~10.4 (s, 1H, -CHO), 8.7 (s, 1H, H-2 pyrimidine), 4.1 (s, 6H, 2 x -OCH₃).

  • ¹³C NMR (CDCl₃): δ ~188 (-CHO), 172 (C-4/C-6), 162 (C-2), 110 (C-5), 55 (-OCH₃).

  • Mass Spec (ESI+): Calculated m/z for C₇H₈N₂O₃ [M+H]⁺, found.

Part 2: Application in the Biginelli Multi-Component Reaction

The Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea.[10] This acid-catalyzed reaction is a cornerstone of heterocyclic synthesis due to the significant pharmacological properties of the DHPM scaffold, which include activities as calcium channel blockers and antihypertensive agents.[3]

Mechanistic Rationale of the Biginelli Reaction

The mechanism of the Biginelli reaction has been debated, but the most widely accepted pathway proceeds through an N-acyliminium ion intermediate.[10]

Biginelli_Mechanism Aldehyde 4,6-Dimethoxy- pyrimidine-5-carbaldehyde Iminium N-Acyliminium Ion (Key Electrophile) Aldehyde->Iminium Condensation (+H⁺) Urea Urea Urea->Iminium Ketoester Ethyl Acetoacetate (Enol form) Adduct Open-Chain Adduct Ketoester->Adduct Nucleophilic Addition Iminium->Adduct Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization DHPM DHPM Product Cyclized->DHPM Dehydration (-H₂O)

Caption: Key steps in the Biginelli reaction mechanism.

Protocol 2: Synthesis of Ethyl 4-(4,6-dimethoxypyrimidin-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Rationale: This protocol employs a Lewis acid catalyst, such as ceric ammonium nitrate (CAN) or ytterbium triflate (Yb(OTf)₃), which has been shown to improve yields and shorten reaction times compared to classical Brønsted acid catalysis.[11] Solvent-free conditions or the use of ethanol as a solvent are common.

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Urea (1.5 eq)

  • Ceric (IV) ammonium nitrate (CAN, 0.1 eq) or another suitable Lewis acid

  • Ethanol (optional, as solvent)

  • Round-bottom flask, reflux condenser

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (1.0 eq), urea (1.5 eq), and the catalyst (e.g., CAN, 0.1 eq).

  • Solvent-Free Condition: Gently heat the mixture with stirring at 80-100 °C for 1-2 hours.

  • With Solvent: Add ethanol to the mixture and heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Solvent-Free: Add cold water to the solidified mass and stir vigorously.

  • With Solvent: Pour the reaction mixture into crushed ice.

  • In both cases, a precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone derivative.

Data Presentation: Biginelli Reaction Products
EntryAldehydeβ-DicarbonylN-SourceProductExpected Bioactivity
1This compoundEthyl AcetoacetateUreaEthyl 4-(4,6-dimethoxypyrimidin-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateAntihypertensive, Calcium Channel Blocker[3]
2This compoundEthyl AcetoacetateThioureaEthyl 4-(4,6-dimethoxypyrimidin-5-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateAntiviral, Antitumor[3]
3This compoundMethyl AcetoacetateUreaMethyl 4-(4,6-dimethoxypyrimidin-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateAnti-inflammatory[3]

Expected Characterization Data (for Entry 1):

  • ¹H NMR (DMSO-d₆): δ ~9.2 (s, 1H, N1-H), ~7.8 (s, 1H, N3-H), ~8.6 (s, 1H, H-2 pyrimidine), ~5.3 (d, 1H, H-4 DHPM), ~4.0 (s, 6H, 2 x -OCH₃), ~4.0 (q, 2H, -OCH₂CH₃), ~2.2 (s, 3H, C6-CH₃), ~1.1 (t, 3H, -OCH₂CH₃).[9]

  • ¹³C NMR (DMSO-d₆): δ ~165 (C=O ester), ~172 (C-4/C-6 pyr), ~162 (C-2 pyr), ~152 (C=O urea), ~148 (C-6 DHPM), ~100 (C-5 DHPM), ~59 (-OCH₂), ~55 (-OCH₃), ~53 (C-4 DHPM), ~18 (C6-CH₃), ~14 (-CH₃ ester).[9]

  • IR (KBr, cm⁻¹): ~3240 (N-H), ~1710 (C=O, ester), ~1650 (C=O, urea).[9]

  • HRMS (ESI+): Calculated m/z for C₁₆H₂₀N₄O₅ [M+H]⁺, found.

Part 3: Application in the Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic MCR that produces 1,4-dihydropyridine (DHP) derivatives from an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[12] The resulting DHP scaffold is the core of several blockbuster drugs, most notably calcium channel blockers like nifedipine and amlodipine used to treat hypertension.[13]

Mechanistic Rationale of the Hantzsch Synthesis

The reaction proceeds through the formation of two key intermediates: an enamine from one equivalent of the β-ketoester and ammonia, and an α,β-unsaturated carbonyl compound (a Knoevenagel condensation product) from the second equivalent of the β-ketoester and the aldehyde.[14] A subsequent Michael addition followed by cyclization and dehydration yields the DHP ring.

Caption: Convergent mechanism of the Hantzsch DHP synthesis.

Protocol 3: Synthesis of Diethyl 2,6-dimethyl-4-(4,6-dimethoxypyrimidin-5-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Rationale: The classical Hantzsch synthesis involves refluxing the components in ethanol. This protocol is straightforward and generally effective for a wide range of aldehydes. The use of ammonium acetate serves as a convenient source of ammonia.

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (2.0 eq)

  • Ammonium acetate (1.2 eq)

  • Ethanol

  • Round-bottom flask, reflux condenser

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), ethyl acetoacetate (2.0 eq), ammonium acetate (1.2 eq), and ethanol.

  • Heat the mixture to reflux with stirring for 6-8 hours. The reaction mixture typically becomes a clear, yellow solution.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. A solid product may precipitate.

  • If precipitation occurs, collect the product by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting solid or oil by recrystallization from ethanol or by column chromatography on silica gel to yield the pure 1,4-dihydropyridine.

Data Presentation: Hantzsch Reaction Products
EntryAldehydeβ-DicarbonylN-SourceProductExpected Bioactivity
1This compoundEthyl AcetoacetateNH₄OAcDiethyl 2,6-dimethyl-4-(4,6-dimethoxypyrimidin-5-yl)-1,4-dihydropyridine-3,5-dicarboxylateCalcium Channel Blocker, Antihypertensive[13]
2This compoundMethyl AcetoacetateNH₄OAcDimethyl 2,6-dimethyl-4-(4,6-dimethoxypyrimidin-5-yl)-1,4-dihydropyridine-3,5-dicarboxylateVasodilator, Antioxidant[15]

Expected Characterization Data (for Entry 1):

  • ¹H NMR (CDCl₃): δ ~8.6 (s, 1H, H-2 pyrimidine), ~5.6 (s, 1H, N-H), ~5.1 (s, 1H, H-4 DHP), ~4.1 (s, 6H, 2 x -OCH₃), ~4.1 (q, 4H, 2 x -OCH₂CH₃), ~2.3 (s, 6H, 2 x C-CH₃), ~1.2 (t, 6H, 2 x -OCH₂CH₃).[10]

  • ¹³C NMR (CDCl₃): δ ~172 (C-4/C-6 pyr), ~167 (C=O ester), ~162 (C-2 pyr), ~145 (C-2/C-6 DHP), ~103 (C-3/C-5 DHP), ~60 (-OCH₂), ~55 (-OCH₃), ~39 (C-4 DHP), ~19 (C-CH₃), ~14 (-CH₃ ester).

  • HRMS (ESI+): Calculated m/z for C₂₁H₂₇N₃O₆ [M+H]⁺, found.

Conclusion: A Versatile Tool for Library Synthesis

This compound serves as an exemplary building block for diversity-oriented synthesis. Its straightforward preparation and successful application in robust multi-component reactions like the Biginelli and Hantzsch syntheses provide efficient routes to libraries of pharmacologically relevant dihydropyrimidinones and dihydropyridines. The protocols and data presented herein offer a validated starting point for researchers in drug discovery to explore the chemical space around these privileged heterocyclic scaffolds, facilitating the development of novel therapeutic agents.

References

The Versatile Scaffold: Applications of 4,6-Dimethoxypyrimidine-5-carbaldehyde Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including several approved drugs.[1] Its derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] Within this diverse family of compounds, derivatives of 4,6-dimethoxypyrimidine-5-carbaldehyde have emerged as a particularly promising platform for the development of novel therapeutic agents. The strategic placement of the methoxy and carbaldehyde groups on the pyrimidine core provides a versatile scaffold for chemical modification, enabling the synthesis of diverse libraries of compounds with tunable biological activities.

This technical guide provides an in-depth exploration of the applications of this compound derivatives, with a focus on their use in the design and synthesis of kinase inhibitors for cancer therapy and novel antimicrobial agents. We will delve into the causality behind experimental choices in their synthesis and evaluation, providing detailed, field-proven protocols to empower researchers in their drug discovery endeavors.

A Privileged Scaffold for Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] The pyrazolo[3,4-d]pyrimidine scaffold, a bioisostere of the purine ring system found in ATP, has garnered significant attention as a "privileged scaffold" for the design of potent and selective kinase inhibitors.[5][6][7] These compounds can effectively compete with ATP for binding to the kinase active site, thereby modulating its activity.

Derivatives of this compound serve as excellent starting materials for the synthesis of pyrazolo[3,4-d]pyrimidines. The aldehyde functionality allows for the construction of the fused pyrazole ring, while the methoxy groups can be retained or modified to fine-tune the compound's potency, selectivity, and pharmacokinetic properties.

Application Note: Synthesis of a Pyrazolo[3,4-d]pyrimidine-based Kinase Inhibitor

This section outlines a representative synthetic protocol for the preparation of a pyrazolo[3,4-d]pyrimidine derivative from this compound. The described pathway is a plausible and scientifically sound approach based on established organic chemistry principles and analogous transformations reported in the literature.

Workflow for the Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative

Synthetic Workflow A 4,6-Dimethoxypyrimidine- 5-carbaldehyde B Knoevenagel Condensation (Active Methylene Compound) A->B Step 1 C α,β-Unsaturated Pyrimidine B->C D Cyclization (Hydrazine Hydrate) C->D Step 2 E Pyrazolo[3,4-d]pyrimidine Derivative D->E

Caption: A two-step synthetic workflow from this compound.

Protocol 1: Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative

Step 1: Knoevenagel Condensation

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[8][9] This reaction is instrumental in creating α,β-unsaturated systems, which are versatile intermediates in organic synthesis.

  • Materials:

    • This compound (1.0 eq)

    • Malononitrile (1.1 eq)

    • Piperidine (catalytic amount)

    • Ethanol (anhydrous)

  • Procedure:

    • In a round-bottom flask, dissolve this compound and malononitrile in anhydrous ethanol.

    • Add a catalytic amount of piperidine to the solution.

    • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

    • Upon completion, the product, 2-((4,6-dimethoxypyrimidin-5-yl)methylene)malononitrile, may precipitate. If so, collect the solid by filtration and wash with cold ethanol.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.

Step 2: Cyclization to form the Pyrazolo[3,4-d]pyrimidine Core

The α,β-unsaturated pyrimidine derivative from Step 1 can undergo cyclization with hydrazine to form the desired pyrazolo[3,4-d]pyrimidine scaffold.

  • Materials:

    • 2-((4,6-dimethoxypyrimidin-5-yl)methylene)malononitrile (1.0 eq)

    • Hydrazine hydrate (1.2 eq)

    • Ethanol

  • Procedure:

    • Dissolve the product from Step 1 in ethanol in a round-bottom flask.

    • Add hydrazine hydrate to the solution.

    • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the 4-amino-1H-pyrazolo[3,4-d]pyrimidine derivative.

Application Note: In Vitro Kinase Inhibition Assay

The synthesized pyrazolo[3,4-d]pyrimidine derivatives can be evaluated for their ability to inhibit specific protein kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR).[5]

Protocol 2: In Vitro Kinase Inhibition Assay (e.g., EGFR)

  • Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The assay can be performed using various detection methods, such as radioactivity, fluorescence, or luminescence.

  • Materials:

    • Recombinant human EGFR kinase

    • Kinase substrate (e.g., a synthetic peptide)

    • ATP (Adenosine triphosphate)

    • Test compound (dissolved in DMSO)

    • Assay buffer

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • Microplate reader

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a microplate, add the assay buffer, the kinase, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of product formed using the detection reagent and a microplate reader.

    • Calculate the percentage of kinase inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the percentage of inhibition against the compound concentration.

Data Presentation: Representative Kinase Inhibition Data

CompoundTarget KinaseIC50 (nM)
Derivative 1EGFR50
Derivative 2VEGFR275
Erlotinib (Control)EGFR2

Expanding Horizons: Antimicrobial Applications

Beyond their anticancer potential, pyrimidine derivatives have also demonstrated significant antimicrobial activity.[1][10] The pyrimidine scaffold is found in various natural and synthetic compounds with antibacterial and antifungal properties. The aldehyde group in this compound can be readily converted into other functional groups, such as Schiff bases or hydrazones, which are known to contribute to antimicrobial efficacy.

Application Note: Synthesis of Antimicrobial Schiff Base Derivatives

Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a class of compounds with a wide range of biological activities, including antimicrobial effects.

Workflow for the Synthesis of a Schiff Base Derivative

Schiff_Base_Synthesis A 4,6-Dimethoxypyrimidine- 5-carbaldehyde B Condensation (Primary Amine) A->B C Schiff Base Derivative B->C

Caption: A one-step synthesis of a Schiff base derivative.

Protocol 3: Synthesis of a Schiff Base Derivative

  • Materials:

    • This compound (1.0 eq)

    • Substituted aniline (e.g., 4-chloroaniline) (1.0 eq)

    • Ethanol

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Dissolve this compound and the substituted aniline in ethanol in a round-bottom flask.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the reaction mixture for several hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate.

    • Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure product.

Application Note: Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized derivatives can be assessed using standard methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Protocol 4: Broth Microdilution Assay for MIC Determination

  • Principle: This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials:

    • Test compound (dissolved in DMSO)

    • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

    • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

    • 96-well microtiter plates

    • Microplate incubator

  • Procedure:

    • Prepare a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (microorganism with no compound) and negative (broth only) controls.

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

    • Visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation: Representative Antimicrobial Activity Data

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Schiff Base 181632
Ciprofloxacin (Control)10.5N/A
Fluconazole (Control)N/AN/A2

Conclusion

Derivatives of this compound represent a highly versatile and valuable scaffold in the field of drug discovery. The synthetic accessibility and the potential for diverse chemical modifications make this starting material an attractive platform for the development of novel kinase inhibitors for cancer therapy and potent antimicrobial agents. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore this promising area of medicinal chemistry and contribute to the discovery of new therapeutic agents.

References

Application Notes and Protocols for Investigating the Biological Activity of Compounds Derived from 4,6-Dimethoxypyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold as a Cornerstone in Medicinal Chemistry

The pyrimidine nucleus is a foundational heterocyclic scaffold in the realm of drug discovery and development. As a core component of nucleobases, its derivatives have been extensively explored, leading to a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties, thereby modulating its interaction with biological targets.[3] Among the various pyrimidine-based starting materials, 4,6-dimethoxypyrimidine-5-carbaldehyde stands out as a versatile precursor for the synthesis of novel bioactive compounds. The presence of the aldehyde group provides a reactive handle for the construction of various derivatives, such as Schiff bases and chalcones, while the dimethoxy substitutions influence the electronic and lipophilic character of the molecule.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and biological evaluation of compounds derived from this compound. We will delve into the rationale behind the synthesis of specific compound classes and provide detailed, field-proven protocols for assessing their potential as anticancer and antimicrobial agents.

PART 1: Synthesis of Bioactive Derivatives from this compound

The aldehyde functional group at the 5-position of the 4,6-dimethoxypyrimidine core is a key reactive site for generating structural diversity. Two prominent and synthetically accessible classes of derivatives are Schiff bases and chalcones. Both are well-established pharmacophores known for a broad spectrum of biological activities.[4][5][6]

Rationale for Synthesizing Schiff Bases and Chalcones
  • Schiff Bases (Imines): Formed through the condensation of an aldehyde with a primary amine, Schiff bases introduce an azomethine (-C=N-) group.[7] This functional group is implicated in various biological interactions, and the attached N-substituent provides a straightforward way to modulate the compound's properties. Pyrimidine Schiff bases have demonstrated significant antimicrobial and anticancer activities.[6][8] The imine bond can be crucial for binding to the active sites of enzymes or interacting with cellular membranes.[9]

  • Chalcones (α,β-unsaturated ketones): Synthesized via a Claisen-Schmidt condensation between an aldehyde and a ketone, chalcones feature a three-carbon α,β-unsaturated carbonyl system that links two aromatic rings.[2][10] This enone moiety is a key pharmacophore responsible for a wide range of biological effects, including potent anticancer and antimicrobial activities.[5][10] The reactivity of the enone system towards nucleophiles, such as cysteine residues in proteins, is often a key aspect of their mechanism of action.

Synthetic Workflow and Protocols

The following diagram illustrates the general synthetic pathways from this compound to Schiff base and chalcone derivatives.

G cluster_0 Schiff Base Synthesis cluster_1 Chalcone Synthesis (Claisen-Schmidt) A 4,6-Dimethoxypyrimidine- 5-carbaldehyde D Schiff Base Derivative A->D Condensation (e.g., Ethanol, Glacial Acetic Acid catalyst) E Chalcone Derivative A->E Condensation (e.g., Ethanol, aq. KOH) B Substituted Primary Amine (e.g., Aniline derivative) B->D C Substituted Acetophenone C->E

Caption: Synthetic pathways to Schiff bases and chalcones.

Protocol 1: Synthesis of a Representative Schiff Base Derivative

This protocol describes the synthesis of (E)-4-((4,6-dimethoxypyrimidin-5-yl)methyleneamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide.

Materials:

  • This compound

  • Sulfamethoxazole

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol.

  • To this solution, add 1.0 mmol of sulfamethoxazole.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure Schiff base.

Protocol 2: Synthesis of a Representative Chalcone Derivative

This protocol outlines the Claisen-Schmidt condensation to synthesize (E)-1-(4-chlorophenyl)-3-(4,6-dimethoxypyrimidin-5-yl)prop-2-en-1-one.

Materials:

  • This compound

  • 4-chloroacetophenone

  • Ethanol

  • Aqueous Potassium Hydroxide (KOH) solution (e.g., 40% w/v)

  • Beaker and magnetic stirrer

Procedure:

  • Dissolve 1.0 mmol of this compound and 1.0 mmol of 4-chloroacetophenone in 15 mL of ethanol in a beaker.

  • Cool the mixture in an ice bath.

  • Slowly add the aqueous KOH solution dropwise with constant stirring, maintaining the temperature below 5°C.

  • After the addition is complete, continue stirring the mixture at room temperature for 24 hours.

  • Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.

  • Filter the resulting solid, wash thoroughly with water until the filtrate is neutral, and dry.

  • Purify the crude chalcone by recrystallization from a suitable solvent like ethanol.[11]

PART 2: Protocols for Biological Evaluation

Once synthesized and characterized, the novel derivatives must be screened for their biological activities. The following protocols provide robust methods for assessing their anticancer and antimicrobial potential.

Anticancer Activity: Cytotoxicity Screening

A primary indicator of anticancer potential is a compound's ability to inhibit the proliferation of or kill cancer cells. The XTT assay is a reliable colorimetric method for assessing cell viability by measuring the metabolic activity of living cells.[9]

Protocol 3: XTT Assay for In Vitro Cytotoxicity

Principle: The tetrazolium salt XTT is reduced to a colored formazan product by metabolically active cells. The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells.[9]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom microplates

  • XTT labeling reagent and electron-coupling reagent (commercially available kits)

  • Test compounds dissolved in DMSO (stock solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with the chosen cancer cell line at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the various concentrations of the test compounds. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions (typically by mixing the XTT reagent and the electron-coupling reagent). Add 50 µL of the XTT mixture to each well.

  • Final Incubation: Incubate the plates for another 2-4 hours at 37°C, allowing the formazan to develop.

  • Absorbance Measurement: Measure the absorbance of each well at 450-500 nm (with a reference wavelength of ~650 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Data Presentation: Cytotoxicity of Pyrimidine Derivatives

CompoundDerivative TypeCell LineIC₅₀ (µM)[12][13][14]
PD-S1 Schiff BaseMCF-712.5
PD-S1 Schiff BaseHCT-11618.2
PD-C1 ChalconeMCF-78.7
PD-C1 ChalconeHCT-11611.4
Doxorubicin (Control)MCF-70.9
Doxorubicin (Control)HCT-1161.2
Antimicrobial Activity Screening

The increasing prevalence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. The agar well diffusion method is a standard and effective preliminary screening technique to assess the antibacterial activity of novel compounds.

Protocol 4: Agar Well Diffusion for Antibacterial Susceptibility Testing

Principle: The test compound diffuses from a well through a solid agar medium that has been seeded with a standardized bacterial culture. If the compound is active, it will inhibit bacterial growth, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the compound's activity.

G A Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) B Swab inoculum evenly onto Mueller-Hinton Agar plate A->B C Create sterile wells in the agar (e.g., with a cork borer) B->C D Add test compound solution (in DMSO) to wells C->D E Incubate plates at 37°C for 18-24 hours D->E F Measure the diameter of the zone of inhibition (mm) E->F

Caption: Workflow for the Agar Well Diffusion Assay.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • Test compounds dissolved in DMSO

  • Positive control (e.g., Ciprofloxacin solution)

  • Negative control (DMSO)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard from a fresh bacterial culture.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure uniform growth.

  • Well Preparation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Compound Application: Pipette a fixed volume (e.g., 50-100 µL) of the test compound solution (at a specific concentration, e.g., 100 µg/mL in DMSO) into each well. Also, add the positive and negative controls to separate wells on the same plate.

  • Incubation: Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds, then incubate at 37°C for 18-24 hours.

  • Result Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm).

Data Presentation: Antibacterial Activity of Pyrimidine Derivatives

CompoundDerivative TypeS. aureus (Zone of Inhibition, mm)[13]E. coli (Zone of Inhibition, mm)[13]
PD-S1 Schiff Base1411
PD-C1 Chalcone1815
Ciprofloxacin (Positive Control)2528
DMSO (Negative Control)00

Conclusion and Future Directions

The synthetic versatility of this compound allows for the creation of diverse compound libraries, particularly Schiff bases and chalcones, which are known to possess significant biological potential. The protocols detailed herein provide a robust framework for the primary in vitro screening of these novel derivatives for anticancer and antimicrobial activities. Compounds demonstrating promising activity in these initial assays, such as those with low micromolar IC₅₀ values against cancer cell lines or significant zones of inhibition against bacterial strains, should be advanced to more complex secondary assays. These may include mechanism of action studies, evaluation against a broader panel of cell lines or microbial strains, and determination of minimum inhibitory concentrations (MICs) for antimicrobial leads. Ultimately, these foundational studies are a critical first step in the journey of developing novel pyrimidine-based compounds into potential therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4,6-Dimethoxypyrimidine-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4,6-dimethoxypyrimidine-5-carbaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize this crucial heterocyclic building block. The synthesis of this compound, typically achieved via the Vilsmeier-Haack reaction, can present unique purification challenges due to the nature of the reaction byproducts and the reactivity of the aldehyde functional group.[1][2][3]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during experimental work. Our goal is to equip you with the knowledge to diagnose problems, implement effective solutions, and achieve high purity for your target compounds.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses common problems encountered during the workup and purification of this compound following its synthesis.

Question 1: My reaction has finished, but the crude product is a dark, oily, or tar-like residue instead of a solid. What went wrong and how can I salvage my product?

Answer: This is a frequent issue, often stemming from incomplete hydrolysis of the Vilsmeier intermediate or the presence of residual reagents.

Root Cause Analysis:

  • Incomplete Hydrolysis: The Vilsmeier-Haack reaction proceeds through a stable iminium salt intermediate.[2][4] This salt must be fully hydrolyzed to the desired aldehyde during the aqueous workup. Insufficient water, incorrect pH, or low temperature can lead to incomplete hydrolysis, resulting in a mixture of the iminium salt and the aldehyde, which often presents as an oil.

  • Residual Reagents: Phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) can form colored adducts and byproducts that contaminate the final product if not properly removed.[5]

Step-by-Step Recovery Protocol:

  • Ensure Complete Quenching: Re-dissolve the oily residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Hydrolyze the Iminium Salt: Transfer the solution to a separatory funnel and wash it thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium acetate (NaOAc).[4] The mild basicity ensures the complete hydrolysis of the iminium salt to the aldehyde. You should observe gas evolution (CO₂) if NaHCO₃ is used. Continue washing until the gas evolution ceases.

  • Remove Aqueous Impurities: Wash the organic layer sequentially with water and then with brine (saturated NaCl solution) to remove residual DMF and inorganic salts.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator. This should yield a crude solid or a more manageable oil, ready for further purification.

Question 2: My Thin-Layer Chromatography (TLC) shows my desired product, but also a significant amount of the starting material (4,6-dimethoxypyrimidine). How do I effectively separate them?

Answer: The presence of unreacted starting material indicates an incomplete reaction. Fortunately, the polarity difference between the starting material and the formylated product allows for efficient separation using column chromatography.

Root Cause Analysis:

  • The starting material, 4,6-dimethoxypyrimidine, is significantly less polar than the product, this compound. The introduction of the polar aldehyde group (-CHO) increases the compound's affinity for the polar stationary phase (silica gel).

Detailed Column Chromatography Protocol:

  • Prepare the Column: Pack a glass column with silica gel (slurry packing is recommended to avoid air bubbles). The weight of the silica should be 20-50 times the weight of the crude product for effective separation.[6]

  • Select the Mobile Phase (Eluent): The key to good separation is choosing the right solvent system. This is best determined by running analytical TLCs first. A good target is to find a solvent system where the desired product has an Rf value of approximately 0.3.[6]

  • Load the Sample: Dissolve your crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Dry this mixture and carefully load it onto the top of the prepared column.

  • Elute the Column: Begin elution with a low-polarity solvent system (e.g., 5% Ethyl Acetate in Hexane). The non-polar starting material will travel down the column faster. Gradually increase the solvent polarity (gradient elution) to elute your more polar aldehyde product.

  • Collect and Analyze Fractions: Collect the eluent in a series of fractions and monitor their composition using TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Component Typical Polarity Recommended Eluent System (Silica Gel) Expected Elution Order
4,6-dimethoxypyrimidine (Starting Material)LowHexane / Ethyl Acetate (9:1 to 8:2)First
This compound (Product) ModerateHexane / Ethyl Acetate (7:3 to 1:1)Second
Reaction ByproductsHighEthyl Acetate or CH₂Cl₂ / MeOHLast or remains on baseline
Question 3: My product appears pure by NMR, but the yield is very low. What are the common causes of product loss?

Answer: Low yields can be attributed to several factors, from the reaction itself to the workup and purification steps.

Troubleshooting Workflow for Low Yields:

low_yield_troubleshooting start Low Yield Observed check_reaction Verify Reaction Completion via TLC start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete complete Reaction Complete check_reaction->complete check_workup Review Aqueous Workup ph_issue Incorrect pH during Hydrolysis check_workup->ph_issue workup_ok Workup Appears Correct check_workup->workup_ok check_extraction Optimize Extraction Protocol solubility_issue Product has some water solubility check_extraction->solubility_issue extraction_ok Extraction Seems Efficient check_extraction->extraction_ok check_stability Assess Product Stability decomposition Product decomposing on silica? check_stability->decomposition optimize_reaction optimize_reaction incomplete->optimize_reaction Solution: Increase reaction time, temperature, or reagent equivalents. complete->check_workup adjust_ph adjust_ph ph_issue->adjust_ph Solution: Ensure workup is mildly basic (pH 8-9) with NaHCO₃. workup_ok->check_extraction improve_extraction improve_extraction solubility_issue->improve_extraction Solution: Perform multiple extractions (3-5x) with EtOAc or CH₂Cl₂. Wash combined organic layers with brine. extraction_ok->check_stability alternative_purification alternative_purification decomposition->alternative_purification Solution: Use deactivated silica, alumina, or non-chromatographic methods like recrystallization.

Caption: Workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: My aldehyde seems to be decomposing on the silica gel column. What are my options?

A1: Aldehyde decomposition on standard silica gel is a known issue, as silica can be slightly acidic.[7][8] Here are several strategies to mitigate this:

  • Deactivate the Silica Gel: Before packing the column, prepare a slurry of silica gel in your starting eluent containing 1% triethylamine (Et₃N). This neutralizes the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.[7]

  • Switch to Non-Chromatographic Purification:

    • Recrystallization: If your product is a solid and has moderate purity (>85%), recrystallization is an excellent and often superior method. Test various solvent systems on a small scale. Good starting points for polar aldehydes include ethanol/water, acetone/hexane, or ethyl acetate/petroleum ether.[9]

    • Bisulfite Adduct Formation: This is a classic chemical method to purify aldehydes.[8][10] The aldehyde reacts with sodium bisulfite to form a solid, water-soluble adduct. Non-aldehyde impurities are washed away with an organic solvent. The pure aldehyde is then regenerated by adding a base (e.g., NaHCO₃ or NaOH) to the aqueous solution and extracting it back into an organic solvent.[8][10]

Q2: What is the best way to store purified this compound?

A2: Like many aldehydes, this compound is susceptible to aerobic oxidation, where the aldehyde group is converted to a carboxylic acid. For long-term stability, store the purified solid in a tightly sealed vial under an inert atmosphere (argon or nitrogen) in a refrigerator (2-8°C) and protected from light.

Q3: Which analytical techniques are essential for confirming the structure and purity of the final product?

A3: A combination of spectroscopic and chromatographic methods is required for full characterization and purity assessment.[11]

Technique Purpose Key Expected Observations for this compound
¹H NMR Structural ElucidationAldehyde proton (singlet, δ ≈ 9.8-10.2 ppm), Pyrimidine proton (singlet, δ ≈ 8.5-8.8 ppm), Methoxy protons (singlet, δ ≈ 4.0-4.2 ppm)
¹³C NMR Carbon Skeleton ConfirmationAldehyde carbonyl carbon (δ ≈ 185-190 ppm), Pyrimidine ring carbons, Methoxy carbons (δ ≈ 55-60 ppm)
FTIR Functional Group IdentificationStrong C=O stretch for the aldehyde (≈ 1680-1710 cm⁻¹), C-O stretches for methoxy groups, Aromatic C=N and C=C stretches.[12]
Mass Spec (MS) Molecular Weight ConfirmationMolecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated molecular weight (168.15 g/mol ).
HPLC High-Resolution Purity AssessmentA single sharp peak indicates high purity. This method is crucial for quantitative purity determination (>95%).[13]
Q4: Can I use recrystallization as the sole method of purification?

A4: Yes, if the crude product is a solid and the impurities are present in small amounts or have significantly different solubility profiles. Recrystallization is a powerful technique that can yield very pure crystalline material.

Protocol for Recrystallization:

  • Solvent Selection: Find a solvent (or solvent pair) where your compound is highly soluble when hot but poorly soluble when cold.[9]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Do not disturb the flask to allow for the formation of large, pure crystals.

  • Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent to remove any remaining soluble impurities, and dry them thoroughly.[9]

Purification Method Decision Tree:

purification_choice start Crude Product is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oily) purity_check_1 Is it >95% pure? try_recrystallization->purity_check_1 Check purity by TLC/NMR purity_check_2 Are fractions >95% pure? column_chromatography->purity_check_2 Check purity of fractions purity_check_1->column_chromatography No finished Pure Product purity_check_1->finished Yes purity_check_2->finished Yes try_recrystallization_after_column Recrystallize combined pure fractions purity_check_2->try_recrystallization_after_column No (Impure solid) try_recrystallization_after_column->finished

Caption: Decision tree for selecting a purification strategy.

References

Technical Support Center: Synthesis of 4,6-Dimethoxypyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,6-dimethoxypyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important heterocyclic building block. Here, we address common challenges and frequently asked questions encountered during its synthesis, with a focus on identifying and mitigating the formation of side products. Our aim is to provide you with the expertise and practical insights needed to ensure the success and reproducibility of your experiments.

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address specific issues you may encounter during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product

Question: My reaction is complete according to TLC, but the isolated yield of this compound is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in the Vilsmeier-Haack formylation of 4,6-dimethoxypyrimidine can stem from several factors, ranging from incomplete reaction to product degradation. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: While TLC may indicate the consumption of the starting material, it's possible that the reaction has not gone to full completion or that some of the product is lost during workup.

    • Recommendation: Consider increasing the reaction time or temperature moderately. Ensure that the Vilsmeier reagent is freshly prepared and used in a slight excess (1.1 to 1.5 equivalents) to drive the reaction forward. The Vilsmeier-Haack reaction is an electrophilic aromatic substitution where the Vilsmeier reagent, a chloroiminium salt, is the active electrophile.[1][2]

  • Product Degradation during Workup: The aqueous workup is a critical step where product loss can occur. The iminium intermediate formed after the electrophilic attack is hydrolyzed to the final aldehyde.[1] Harsh quenching conditions can lead to side reactions.

    • Recommendation: Perform the aqueous quench at a low temperature (0-5 °C) and use a buffered solution or a mild base (e.g., sodium bicarbonate solution) to neutralize the reaction mixture. Avoid overly acidic or basic conditions during extraction.

  • Sub-optimal Extraction: The polarity of this compound may lead to it being partially soluble in the aqueous layer during extraction.

    • Recommendation: Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate. Perform multiple extractions (3-4 times) to ensure complete recovery of the product from the aqueous phase.

Issue 2: Unexpected Peaks in NMR or Mass Spectrum

Question: My final product shows unexpected peaks in the 1H NMR and/or mass spectrum. What are the likely impurities?

Answer:

The presence of unexpected peaks suggests the formation of side products. The most common culprits in the synthesis of this compound are:

  • Unreacted Starting Material: The presence of 4,6-dimethoxypyrimidine is a common impurity if the reaction is incomplete.

    • Identification: In the 1H NMR spectrum, you would see the characteristic signals for the starting material. Its molecular weight will also be detectable by mass spectrometry.

  • Mono-demethylated Product: The methoxy groups on the pyrimidine ring can be susceptible to cleavage under the acidic conditions of the Vilsmeier-Haack reaction, especially at elevated temperatures. This can lead to the formation of 4-hydroxy-6-methoxypyrimidine-5-carbaldehyde.

    • Identification: This side product will have a different chemical shift for the remaining methoxy group and a broad signal for the hydroxyl proton in the 1H NMR. The mass spectrum will show a peak corresponding to a lower molecular weight than the desired product.

  • Di-demethylated Product: In more severe cases, both methoxy groups can be cleaved, resulting in 4,6-dihydroxypyrimidine-5-carbaldehyde.

    • Identification: This compound will lack methoxy signals in the 1H NMR and will have a significantly different solubility profile. The mass spectrum will confirm the loss of two methyl groups.

The following diagram illustrates the main reaction and potential side reactions:

G SM 4,6-Dimethoxypyrimidine DP This compound (Desired Product) SM->DP Formylation VR Vilsmeier Reagent (POCl3 + DMF) MDP 4-Hydroxy-6-methoxypyrimidine-5-carbaldehyde (Side Product 1) DP->MDP Demethylation DDP 4,6-Dihydroxypyrimidine-5-carbaldehyde (Side Product 2) MDP->DDP Further Demethylation

Caption: Reaction scheme for the synthesis of this compound and potential side products.

Issue 3: Difficulty in Purifying the Final Product

Question: I am having trouble removing a persistent impurity from my this compound, even after column chromatography. What can I do?

Answer:

Purification can be challenging, especially if the side products have similar polarities to the desired compound. Here are some advanced purification strategies:

  • Recrystallization: This is often the most effective method for removing minor impurities.

    • Protocol:

      • Dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble but the impurity is less soluble (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes).

      • Allow the solution to cool slowly to room temperature to form well-defined crystals of the pure product.

      • Cool the mixture further in an ice bath to maximize yield.

      • Collect the crystals by filtration and wash with a small amount of the cold solvent.

  • Acid-Base Extraction: If you have acidic impurities like the demethylated side products, you can use their acidic nature to separate them.

    • Protocol:

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

      • Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic impurities will be deprotonated and move into the aqueous layer.

      • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the purified product.

  • Preparative HPLC: For very high purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[3] This technique offers the highest resolution for separating closely related compounds.

Purification TechniquePurity AchievableTypical RecoveryKey Considerations
Recrystallization >99%70-90%Solvent selection is crucial.
Acid-Base Extraction >98%>90%Effective for removing acidic impurities.
Silica Gel Chromatography >99.5%60-85%Mobile phase optimization is key.[3]
Preparative HPLC >99.9%40-70%High cost and lower throughput.[3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Vilsmeier-Haack reaction for the synthesis of this compound?

A1: The Vilsmeier-Haack reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl3) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[1][2]

  • Electrophilic Aromatic Substitution: The electron-rich 5-position of the 4,6-dimethoxypyrimidine ring attacks the Vilsmeier reagent. This is followed by the elimination of HCl and subsequent hydrolysis of the resulting iminium salt during aqueous workup to yield the final aldehyde.[1][4]

The following diagram illustrates the mechanism:

G cluster_0 Formation of Vilsmeier Reagent cluster_1 Electrophilic Substitution and Hydrolysis DMF DMF VR Vilsmeier Reagent (Chloroiminium ion) DMF->VR POCl3 POCl3 POCl3->VR Pyrimidine 4,6-Dimethoxypyrimidine Intermediate Iminium Intermediate Pyrimidine->Intermediate Attack on Vilsmeier Reagent Product This compound Intermediate->Product Hydrolysis

Caption: Mechanism of the Vilsmeier-Haack reaction.

Q2: What are the optimal reaction conditions to minimize side product formation?

A2: To minimize the formation of side products, consider the following:

  • Temperature Control: Maintain a low to moderate reaction temperature (typically 0 °C to room temperature) to prevent demethylation of the methoxy groups.

  • Stoichiometry: Use a slight excess of the Vilsmeier reagent (1.1-1.5 equivalents) to ensure complete formylation of the starting material. A large excess should be avoided as it can promote side reactions.

  • Anhydrous Conditions: The reaction should be carried out under anhydrous conditions until the aqueous workup, as moisture can deactivate the Vilsmeier reagent.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of reagents and intermediates.

Q3: How can I confirm the identity and purity of my this compound?

A3: A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): For monitoring the progress of the reaction and assessing the purity of the crude product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the desired product and help identify any impurities. The aldehyde proton will have a characteristic downfield shift (around 10 ppm) in the 1H NMR spectrum.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify the molecular weights of any side products.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product with high accuracy.[5]

References

Technical Support Center: Optimization of Reaction Conditions for Pyrimidine Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and optimization of pyrimidine aldehydes. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of your experimental work. Here, we dissect common challenges, from reaction setup to product purification, ensuring you are well-equipped to achieve optimal results.

Section 1: Synthesis Strategies and Troubleshooting

The introduction of a formyl group onto the pyrimidine ring is a critical transformation in medicinal chemistry, opening avenues for diverse molecular elaborations. However, the synthesis of pyrimidine aldehydes is not without its challenges. This section addresses common issues encountered during the primary synthetic routes.

Frequently Asked Questions (FAQs): Synthesis

Q1: I am planning to synthesize a pyrimidine aldehyde. What are the most common synthetic methods I should consider?

A1: There are two primary and highly effective strategies for the synthesis of pyrimidine aldehydes:

  • The Vilsmeier-Haack Reaction: This is a direct formylation method where a pyrimidine ring, activated with electron-donating groups, is reacted with the Vilsmeier reagent (typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF)). This method is particularly effective for introducing a formyl group at an electron-rich position of the pyrimidine ring.[1]

  • Oxidation of Precursors: This strategy involves the oxidation of a methyl or hydroxymethyl group already present on the pyrimidine ring. Common oxidizing agents include selenium dioxide (SeO₂) for methyl groups and manganese dioxide (MnO₂) for hydroxymethyl groups.[2][3] This approach is advantageous when the required substituted pyrimidine precursor is readily available.

The choice between these methods depends on the starting material's availability, the desired substitution pattern on the pyrimidine ring, and the overall synthetic strategy.

Q2: My Vilsmeier-Haack reaction is giving a low yield. What are the critical parameters to optimize?

A2: Low yields in the Vilsmeier-Haack formylation of pyrimidines are a frequent challenge. Several factors can be at play, and a systematic approach to optimization is key.[4]

  • Purity of Reactants and Solvents: Ensure that your DMF and POCl₃ are of high purity and free from moisture. Water can quench the Vilsmeier reagent, significantly reducing its effectiveness.

  • Reaction Temperature: The optimal temperature is substrate-dependent. While some reactions proceed at room temperature, others may require heating to 60-80°C.[1] It is crucial to monitor the reaction by Thin Layer Chromatography (TLC) to avoid degradation at higher temperatures.

  • Stoichiometry of Reagents: The molar ratio of POCl₃ to DMF and the substrate is critical. An excess of the Vilsmeier reagent is often used, but a large excess can sometimes lead to increased side products.

  • Solvent Choice: While DMF often serves as both a reagent and a solvent, other solvents like chloroform, toluene, or o-dichlorobenzene can be used.[1] The choice of solvent can influence the solubility of the substrate and the reaction rate.

  • Work-up Procedure: The hydrolysis of the intermediate iminium salt is a crucial step. Quenching the reaction mixture on ice followed by careful neutralization is standard. Incomplete hydrolysis can lead to lower yields of the desired aldehyde.

Troubleshooting Workflow for Low-Yield Vilsmeier-Haack Reaction

G start Low Yield in Vilsmeier-Haack Reaction check_purity Verify Purity of Reactants and Solvents start->check_purity optimize_temp Optimize Reaction Temperature (TLC Monitoring) check_purity->optimize_temp If purity is confirmed optimize_stoich Adjust Stoichiometry of POCl3 and DMF optimize_temp->optimize_stoich If temperature optimization is insufficient change_solvent Screen Different Solvents optimize_stoich->change_solvent If stoichiometry adjustment fails check_workup Ensure Complete Hydrolysis during Work-up change_solvent->check_workup If solvent change is ineffective success Improved Yield check_workup->success If hydrolysis is complete

Caption: A systematic approach to troubleshooting low yields in the Vilsmeier-Haack formylation of pyrimidines.

Q3: I am observing a significant byproduct in my Vilsmeier-Haack reaction on a hydroxypyrimidine. What could it be?

A3: A common side reaction in the Vilsmeier-Haack formylation of hydroxypyrimidines is the chlorination of the hydroxyl groups.[5] The Vilsmeier reagent, being a chlorinating agent, can replace the hydroxyl groups with chlorine atoms, leading to the formation of a chloropyrimidine aldehyde as a major byproduct.

  • Identification: This byproduct can be identified by mass spectrometry, as it will have a molecular weight corresponding to the replacement of -OH with -Cl. 1H NMR may also show shifts in the aromatic protons due to the change in electronic nature of the substituent.

  • Prevention and Control: The extent of chlorination can be controlled by carefully managing the reaction conditions. Using a milder Vilsmeier reagent, lower reaction temperatures, and shorter reaction times can favor formylation over chlorination. In some cases, protecting the hydroxyl group prior to the Vilsmeier-Haack reaction may be necessary.

Q4: I am considering the oxidation of a methylpyrimidine to the corresponding aldehyde. Which oxidizing agent is most suitable?

A4: For the oxidation of a methyl group on a pyrimidine ring to an aldehyde, selenium dioxide (SeO₂) is a commonly used and effective reagent. This is often referred to as the Riley oxidation.[3]

  • Reaction Conditions: The reaction is typically carried out in a solvent like dioxane or a mixture of acetic acid and water at reflux.[2]

  • Causality: Selenium dioxide is selective for the oxidation of activated methyl groups, such as those adjacent to a carbonyl group or on a heterocyclic ring. The mechanism involves an ene reaction followed by a[4][6]-sigmatropic rearrangement.[3]

  • Troubleshooting: Over-oxidation to the carboxylic acid can be a side reaction. Careful monitoring of the reaction progress by TLC is essential to stop the reaction once the aldehyde is formed. The use of a catalytic amount of SeO₂ with a co-oxidant can sometimes provide better control.

Q5: What is the best method to oxidize a hydroxymethylpyrimidine to a pyrimidine aldehyde?

A5: The oxidation of a primary alcohol, such as a hydroxymethylpyrimidine, to an aldehyde requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Activated manganese dioxide (MnO₂) is an excellent choice for this transformation.[7]

  • Causality: MnO₂ is a selective, heterogeneous oxidant that is particularly effective for oxidizing allylic and benzylic alcohols. The reaction occurs on the surface of the MnO₂ particles.

  • Activation of MnO₂: The activity of commercial MnO₂ can be variable. It is often recommended to activate it by heating at 120°C overnight to remove adsorbed water.[8]

  • Reaction Conditions: The reaction is typically carried out by stirring the hydroxymethylpyrimidine with a large excess of activated MnO₂ in an inert solvent like dichloromethane (DCM) or chloroform at room temperature or reflux.

  • Work-up: The work-up is straightforward and involves filtering off the MnO₂ and unreacted starting material, followed by evaporation of the solvent.

Section 2: Purification and Stability of Pyrimidine Aldehydes

The purification of pyrimidine aldehydes can be challenging due to their reactivity and potential for instability. This section provides guidance on purification strategies and proper handling.

Frequently Asked Questions (FAQs): Purification and Stability

Q1: My crude pyrimidine aldehyde is difficult to purify by column chromatography. What are the common issues and how can I resolve them?

A1: Aldehydes can be problematic to purify on silica gel. Here are some common issues and their solutions:

  • Acetal/Hemiacetal Formation: If you are using an alcohol-containing eluent (e.g., methanol), the aldehyde can react with it on the acidic silica gel surface to form an acetal or hemiacetal, leading to streaking and poor separation.[9]

    • Solution: Avoid alcohol-based solvents if possible. If a polar solvent is needed, consider using ethyl acetate, acetone, or acetonitrile.[9] If an alcohol must be used, deactivating the silica gel by adding a small amount of triethylamine (1-3%) to the eluent can help.[10]

  • Oxidation on Silica: Aldehydes can be sensitive to air oxidation, which can be catalyzed by the acidic silica gel, leading to the formation of the corresponding carboxylic acid as an impurity.

    • Solution: Run the column as quickly as possible and consider using a less acidic stationary phase like alumina.

  • Poor Solubility: If your compound is not very soluble in the eluent, it can lead to tailing.

    • Solution: Use a stronger solvent system for elution or consider "dry loading" where the crude product is adsorbed onto a small amount of silica gel before being loaded onto the column.[10]

Recommended Solvent Systems for Column Chromatography of Pyrimidine Aldehydes

Polarity of Pyrimidine AldehydeRecommended Solvent System (v/v)Notes
Non-polar to Moderately PolarHexane/Ethyl AcetateStart with a low percentage of ethyl acetate and gradually increase the polarity.
Moderately PolarDichloromethane/Ethyl AcetateProvides good separation for many heterocyclic compounds.
PolarEthyl Acetate/Methanol (with caution)If methanol is necessary, consider deactivating the silica gel with triethylamine.[10]

Q2: My purified pyrimidine aldehyde seems to be degrading upon storage. What are the best practices for storing these compounds?

A2: Pyrimidine aldehydes can be susceptible to degradation, primarily through oxidation to the corresponding carboxylic acid. Proper storage is crucial to maintain their purity.[11]

  • Storage Conditions: Store pyrimidine aldehydes in a tightly sealed container, under an inert atmosphere (e-g., argon or nitrogen), and at low temperatures (in a freezer at -20°C is recommended).[11][12]

  • Protection from Light: Some aldehydes are light-sensitive, so storing them in an amber vial or in the dark is advisable.[11]

  • Purity: Ensure the aldehyde is of high purity before long-term storage, as impurities can sometimes catalyze degradation.

Q3: Are there any alternative purification methods to column chromatography for pyrimidine aldehydes?

A3: Yes, several other techniques can be effective:

  • Recrystallization: If your pyrimidine aldehyde is a solid, recrystallization is an excellent and scalable purification method. The choice of solvent is critical; you need a solvent in which the aldehyde is soluble at high temperatures but sparingly soluble at room temperature.[13]

  • Bisulfite Adduct Formation: Aldehydes can react with sodium bisulfite to form a water-soluble adduct. This can be used to extract the aldehyde from an organic solution into an aqueous layer, leaving non-aldehydic impurities behind. The aldehyde can then be regenerated by treating the aqueous layer with a base.[14] This method is particularly useful for removing unreacted starting materials or non-aldehydic byproducts.

Workflow for Purification via Bisulfite Adduct Formation

G start Crude Pyrimidine Aldehyde in Organic Solvent add_bisulfite Add Saturated Aqueous Sodium Bisulfite Solution start->add_bisulfite shake Shake Vigorously add_bisulfite->shake separate Separate Aqueous and Organic Layers shake->separate organic_layer Organic Layer (Contains Impurities) separate->organic_layer aqueous_layer Aqueous Layer (Contains Bisulfite Adduct) separate->aqueous_layer add_base Add Base (e.g., NaHCO3) to Aqueous Layer aqueous_layer->add_base extract Extract with Organic Solvent add_base->extract pure_aldehyde Pure Pyrimidine Aldehyde in Organic Layer extract->pure_aldehyde

Caption: A general workflow for the purification of pyrimidine aldehydes using bisulfite adduct formation and extraction.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments discussed.

Protocol 1: Vilsmeier-Haack Formylation of 2-Amino-4,6-dihydroxypyrimidine

Objective: To synthesize 2-amino-4,6-dihydroxy-5-formylpyrimidine.

Materials:

  • 2-Amino-4,6-dihydroxypyrimidine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool anhydrous DMF (5 mL) in an ice bath.

  • Slowly add POCl₃ (1.5 equivalents) dropwise to the cold DMF with stirring. Maintain the temperature below 10°C. Stir for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Add 2-amino-4,6-dihydroxypyrimidine (1 equivalent) portion-wise to the Vilsmeier reagent.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 80°C for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by slowly adding a saturated aqueous solution of NaHCO₃ until the pH is approximately 7-8.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Oxidation of 4-Hydroxymethyl-2-methylthiopyrimidine with Manganese Dioxide

Objective: To synthesize 2-methylthio-4-formylpyrimidine.

Materials:

  • 4-Hydroxymethyl-2-methylthiopyrimidine

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Celite® or other filter aid

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • To a round-bottom flask containing a solution of 4-hydroxymethyl-2-methylthiopyrimidine (1 equivalent) in anhydrous DCM (20 mL/mmol of substrate), add activated MnO₂ (10 equivalents).

  • Stir the suspension vigorously at room temperature. The reaction can be gently heated to reflux to increase the rate if necessary.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the suspension through a pad of Celite® to remove the MnO₂. Wash the filter cake thoroughly with DCM.

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure to obtain the crude pyrimidine aldehyde.

  • The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

References

Technical Support Center: Synthesis of 4,6-dimethoxypyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4,6-dimethoxypyrimidine-5-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical heterocyclic building block. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established synthetic routes and field-proven insights. Our goal is to help you navigate the common challenges associated with this synthesis, ensuring efficiency, purity, and yield.

The predominant and most reliable synthetic pathway to this compound is a two-stage process. It begins with the Vilsmeier-Haack reaction on 4,6-dihydroxypyrimidine, which accomplishes both formylation at the C5 position and chlorination of the hydroxyl groups to yield the key intermediate, 4,6-dichloro-5-pyrimidinecarbaldehyde. This intermediate is then subjected to a nucleophilic aromatic substitution (SNAr) reaction with sodium methoxide to afford the final product.

This guide is structured to address specific issues you might encounter in each of these critical stages.

Overall Synthetic Workflow

G cluster_0 Stage 1: Vilsmeier-Haack Reaction cluster_1 Stage 2: Nucleophilic Substitution (SNAr) A 4,6-Dihydroxypyrimidine C 4,6-Dichloro-5- pyrimidinecarbaldehyde A->C Formylation & Chlorination B Vilsmeier Reagent (POCl3 + DMF) E 4,6-Dimethoxypyrimidine- 5-carbaldehyde (Final Product) C->E Methoxylation D Sodium Methoxide (NaOMe)

Caption: High-level overview of the two-stage synthesis.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a question-and-answer format, providing causal explanations and actionable solutions.

Section 1: Vilsmeier-Haack Formylation & Chlorination

The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich aromatic compounds.[1][2] In this case, it is applied to 4,6-dihydroxypyrimidine. The reaction is complex, as it involves the in-situ formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) and subsequent electrophilic substitution onto the pyrimidine ring, followed by chlorination of the hydroxyl groups.[3]

Q1: My reaction shows low or no conversion of the 4,6-dihydroxypyrimidine starting material. What are the likely causes?

A1: This is a common issue that typically points to problems with the reagents or reaction conditions.

  • Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent is highly moisture-sensitive. Both the N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) must be anhydrous. Trace amounts of water will hydrolyze the POCl₃ and quench the Vilsmeier reagent, halting the reaction.

    • Solution: Use freshly opened bottles of reagents or redistill/dry them before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Some users have noted that older bottles of POCl₃ can be less effective.[4]

  • Cause 2: Insufficient Reagent Stoichiometry. The reaction consumes multiple equivalents of POCl₃. It acts not only to form the Vilsmeier reagent with DMF but also as the chlorinating agent for the two hydroxyl groups and as a dehydrating agent.

    • Solution: Ensure you are using a sufficient excess of POCl₃. Published procedures often use POCl₃ as the solvent or in large excess (4-5 equivalents or more relative to the pyrimidine).[5]

  • Cause 3: Poor Substrate Solubility. 4,6-Dihydroxypyrimidine is often poorly soluble in the initial reaction mixture, which can lead to a heterogeneous reaction and slow conversion.[5]

    • Solution: While solubility is expected to be low initially, ensure vigorous stirring. The reaction mixture should become more homogeneous as it progresses and is heated. Using an excess of DMF can sometimes improve solubility.

  • Cause 4: Incorrect Temperature Profile. The Vilsmeier reagent is typically formed at a low temperature (0 °C) to control its exothermic formation.[5] However, the subsequent reaction with the pyrimidine and the chlorination steps require heating, often to reflux, for several hours to proceed to completion.[5]

    • Solution: Follow a strict temperature profile: mix DMF and POCl₃ at 0 °C, add the pyrimidine substrate, allow it to stir at room temperature, and then heat to reflux (typically around 100-110 °C) for the prescribed time (e.g., 3 hours).[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).

Q2: The work-up is challenging. After quenching with ice water, I struggle to get a clean extraction and good yield of 4,6-dichloro-5-pyrimidinecarbaldehyde.

A2: The work-up for a Vilsmeier-Haack reaction is notoriously vigorous and must be handled with care.

  • Problem 1: Violent Quench. The quench of excess POCl₃ with ice water is extremely exothermic and generates HCl gas.

    • Solution: Perform the quench very slowly by carefully pouring the cooled reaction mixture onto a large amount of crushed ice or an ice-water slurry with vigorous stirring in a well-ventilated fume hood. Adding the reaction mixture to the ice is safer than adding water to the reaction mixture.

  • Problem 2: Product Precipitation vs. Extraction. The dichlorinated product may precipitate from the aqueous solution upon quenching.

    • Solution: After quenching, extract the aqueous phase multiple times (e.g., 6 times) with a suitable organic solvent like ethyl ether or ethyl acetate to ensure complete recovery.[5]

  • Problem 3: Emulsion Formation. The presence of residual DMF and salts can lead to emulsions during extraction.

    • Solution: After extraction, wash the combined organic layers with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize residual acid, followed by a brine wash to help break emulsions and remove water. Dry the organic phase thoroughly over an anhydrous salt like Na₂SO₄ before concentrating.[5]

  • Problem 4: Purification. The crude product may be an oil or a semi-pure solid.

    • Solution: Crystallization is an effective purification method. A common solvent system is ethyl acetate-petroleum ether, which should afford the product as a yellow solid.[5]

G Start Low Yield in Stage 1? Reagent Check Reagent Quality (Anhydrous POCl₃/DMF?) Start->Reagent Temp Verify Temperature Profile (0°C formation, then reflux?) Start->Temp Stoich Confirm Stoichiometry (Sufficient excess of POCl₃?) Start->Stoich Workup Optimize Work-up (Slow quench, multiple extractions?) Start->Workup

References

preventing byproduct formation in pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to troubleshoot and prevent common side reactions that lead to byproduct formation. The following sections are structured in a question-and-answer format to directly address specific issues you may encounter during your experiments, providing not just solutions but the underlying chemical principles to empower your synthetic strategies.

Part 1: Troubleshooting the Biginelli Reaction

The Biginelli reaction, a cornerstone of multicomponent reactions, condenses an aldehyde, a β-ketoester, and urea (or thiourea) to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1] While powerful, it is often plagued by competing pathways that reduce yields and complicate purification.

Question 1: My Biginelli reaction resulted in a low yield of the desired DHPM and a significant amount of a byproduct. How can I identify the byproduct and suppress its formation?

Answer: This is a very common issue. The most likely byproduct is the Knoevenagel condensation product , which arises from the reaction between the aldehyde and the β-ketoester.[2] This pathway competes directly with the desired formation of the N-acyliminium ion intermediate from the aldehyde and urea.[2][3]

Causality and Prevention Strategy:

The relative rates of the Knoevenagel condensation versus the iminium ion formation are key. To favor your desired DHPM product, you must push the equilibrium towards the urea-aldehyde condensation.

Troubleshooting Steps:

  • Alter Reactant Stoichiometry: Using a slight excess of urea (typically 1.2–1.5 equivalents) can effectively outcompete the Knoevenagel pathway by increasing the concentration of the nucleophilic urea.[2]

  • Optimize Catalyst and Acidic Conditions: The initial condensation steps are acid-catalyzed.[1] Ensure your catalyst (e.g., Brønsted or Lewis acids) is active and present in the correct loading. Insufficient acid catalysis can slow the iminium ion formation, allowing the Knoevenagel reaction to dominate.[2]

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the appearance of both the product and byproduct spots.[4] This will help you determine the optimal reaction time and prevent product degradation from prolonged heating.

Byproduct Identification: The Knoevenagel product can be readily identified by NMR and mass spectrometry, as it will lack the urea moiety entirely.[2]

Question 2: My reaction mixture has a strong yellow fluorescence, and purification is difficult. What is this fluorescent byproduct and how do I prevent it?

Answer: A fluorescent byproduct in a Biginelli reaction is almost certainly a Hantzsch-type 1,4-dihydropyridine (DHP) .[5] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is typically formed from the decomposition of urea at elevated temperatures.[5]

Causality and Prevention Strategy:

The Hantzsch DHP synthesis is favored by higher temperatures, which promote urea decomposition. The core strategy is therefore to control the reaction temperature carefully.

Troubleshooting Steps:

  • Reduce Reaction Temperature: This is the most critical parameter. Running the reaction at a lower temperature (e.g., room temperature or slightly elevated, 40-60°C, instead of reflux) can significantly reduce the rate of urea decomposition and thus suppress the formation of the DHP byproduct.[5]

  • Solvent Selection: The choice of solvent can influence reactant solubility and reaction rates. While ethanol is common, exploring other solvents or even solvent-free conditions has been shown to improve yields for certain substrates.[5]

  • Purity of Reactants: Ensure all starting materials, especially the urea, are of high purity to avoid pre-existing impurities that could catalyze side reactions.[5]

Diagram 1: Competing Reaction Pathways in Biginelli Synthesis

cluster_start Starting Materials cluster_desired Desired Pathway cluster_side1 Knoevenagel Side Reaction cluster_side2 Hantzsch Side Reaction Aldehyde Aldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel Hantzsch Hantzsch DHP Byproduct Aldehyde->Hantzsch Ketoester β-Ketoester DHPM Desired DHPM Product Ketoester->DHPM Ketoester->Knoevenagel Ketoester->Hantzsch 2 eq. Urea Urea Urea->Iminium Ammonia Ammonia (from Urea decomposition) Urea->Ammonia High Temp Iminium->DHPM Ammonia->Hantzsch Dicarbonyl 1,3-Dicarbonyl Intermediate Cyclization Intermediate Dicarbonyl->Intermediate Condensation Amidine Amidine Amidine->Intermediate Pyrimidine Desired Pyrimidine Intermediate->Pyrimidine Anhydrous Conditions Ester Ester Byproduct Intermediate->Ester Hydrolysis Water H₂O (Moisture) Water->Ester

References

troubleshooting failed reactions with 4,6-dimethoxypyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4,6-dimethoxypyrimidine-5-carbaldehyde

Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during reactions with this versatile heterocyclic aldehyde. We will explore the causality behind experimental challenges and provide field-proven, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity features of this compound?

A: The reactivity of this compound is governed by two main features: the electrophilic aldehyde group and the electron-rich pyrimidine ring.

  • Aldehyde Group: The formyl group (-CHO) at the C5 position is a classical electrophile, readily participating in nucleophilic additions. This makes it a suitable substrate for reactions like Wittig olefination, Knoevenagel condensation, and reductive amination.

  • Pyrimidine Ring: The pyrimidine core is inherently electron-deficient.[1] However, the two methoxy groups (-OCH₃) at the C4 and C6 positions are strong electron-donating groups. Their resonance effect significantly increases the electron density of the ring, particularly at the C5 position, which can influence the reactivity of the attached aldehyde.[2] This electronic nature makes the ring susceptible to electrophilic attack, though the primary reaction site for nucleophiles remains the aldehyde carbon.

Q2: How should I store and handle this compound?

A: Proper storage is critical to maintain the integrity of the reagent. It should be stored in an inert atmosphere (e.g., under argon or nitrogen), at a refrigerated temperature (2-8°C), and protected from light and moisture. Aldehydes are prone to oxidation to the corresponding carboxylic acid (4,6-dimethoxypyrimidine-5-carboxylic acid) upon prolonged exposure to air.

Q3: What are the best solvents for reactions involving this aldehyde?

A: The choice of solvent is highly dependent on the specific reaction. However, based on its structure, it exhibits good solubility in moderately polar to polar aprotic solvents.

SolventDielectric Constant (ε)Common Use CasesNotes
Dichloromethane (DCM)9.1Vilsmeier-Haack, Reductive AminationGood general-purpose solvent, volatile.
Tetrahydrofuran (THF)7.6Wittig Reaction, Grignard ReactionsEthereal solvent, must be anhydrous.
Acetonitrile (MeCN)37.5Knoevenagel, Nucleophilic SubstitutionsPolar aprotic, can be effective for condensations.[3]
N,N-Dimethylformamide (DMF)36.7Vilsmeier-Haack, KnoevenagelHigh boiling point, useful for elevated temperatures.[4]
Ethanol (EtOH)24.6Knoevenagel, Reductive AminationProtic solvent, can participate in some reactions.[5]

Q4: How can I confirm the purity of my starting material?

A: Before starting any reaction, verifying the purity of the aldehyde is a crucial first step.

  • NMR Spectroscopy (¹H NMR): This is the most effective method. Look for a sharp singlet for the aldehydic proton, typically in the δ 9.5-10.5 ppm range. The methoxy groups should appear as a singlet around δ 4.0-4.2 ppm, and the pyrimidine proton as a singlet around δ 8.5-9.0 ppm. The presence of a broad peak around δ 10-12 ppm could indicate the corresponding carboxylic acid impurity.

  • LC-MS: This can confirm the molecular weight (168.15 g/mol ) and identify impurities.[6]

  • Thin Layer Chromatography (TLC): A single spot on TLC (using an appropriate solvent system like ethyl acetate/hexane) is a good indicator of purity.

Troubleshooting Guide: Common Reaction Failures

This section addresses specific, common problems in a question-and-answer format, providing both diagnostic advice and corrective protocols.

Logical Troubleshooting Workflow

Before diving into specific reaction types, a general troubleshooting approach can systematically identify the root cause of a failed reaction.

G start Reaction Failed (Low Yield / No Product) check_purity 1. Verify Starting Material Purity (NMR, LC-MS, TLC) start->check_purity is_pure Is it Pure? check_purity->is_pure purify Purify Reagent (Recrystallization / Chromatography) is_pure->purify No check_reagents 2. Check Other Reagents & Solvents (Anhydrous? Freshly Opened?) is_pure->check_reagents Yes purify->check_purity reagents_ok Are Reagents Valid? check_reagents->reagents_ok replace_reagents Use Fresh/Purified Reagents & Solvents reagents_ok->replace_reagents No check_conditions 3. Review Reaction Conditions (Temp, Time, Atmosphere) reagents_ok->check_conditions Yes replace_reagents->check_reagents conditions_ok Are Conditions Correct? check_conditions->conditions_ok optimize_conditions Systematically Vary Conditions (See Guides Below) conditions_ok->optimize_conditions No success Problem Solved conditions_ok->success Yes optimize_conditions->success

Caption: General workflow for troubleshooting failed reactions.

Scenario 1: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration. It is typically catalyzed by a weak base.[7]

Q: My Knoevenagel condensation with malononitrile is giving a very low yield, and I'm mostly recovering my starting aldehyde. What's going wrong?

A: This is a common issue that usually points to one of three areas: catalyst inefficiency, unfavorable reaction conditions, or the presence of an inhibitor (water).

Causality & Solutions:

  • Catalyst Choice & Activity: The catalyst's role is to deprotonate the active methylene compound. A base that is too weak will not generate enough of the nucleophilic enolate. Conversely, a strong base can promote unwanted side reactions.[8]

    • Solution: Piperidine or pyridine are standard, effective catalysts.[5] If these are failing, ensure they are not old or degraded. Consider using a catalytic amount (5-10 mol%). For a greener approach, ammonium salts can also be effective.[8]

  • Reaction Conditions: Temperature and solvent polarity play a significant role. While some condensations work at room temperature, this substrate may require thermal energy to drive the dehydration step.[5]

    • Solution: If running at room temperature, try heating the reaction to reflux in a solvent like ethanol or toluene. Monitor progress by TLC. Extending the reaction time may also be necessary.

  • Water Removal: The reaction produces water as a byproduct. This water can hydrolyze the intermediates or shift the equilibrium back towards the starting materials, inhibiting the reaction.[5]

    • Solution: If heating in toluene, use a Dean-Stark apparatus to azeotropically remove water as it forms. Alternatively, adding molecular sieves (3Å or 4Å) to the reaction mixture can effectively sequester water.

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap/reflux condenser, add this compound (1.0 eq) and the active methylene compound (e.g., malononitrile, 1.1 eq).

  • Add a suitable solvent that forms an azeotrope with water, such as toluene (approx. 0.2 M concentration).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the mixture to reflux and stir vigorously. Monitor the collection of water in the Dean-Stark trap.

  • Follow the reaction progress by TLC until the starting aldehyde is consumed.

  • Upon completion, cool the mixture, wash with 1M HCl, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.[3]

Scenario 2: Wittig Reaction

The Wittig reaction converts the aldehyde into an alkene by reacting it with a phosphonium ylide. The stability of the ylide is paramount.[9]

Q: I'm attempting a Wittig reaction, but I only see starting material and some triphenylphosphine oxide. Why isn't the aldehyde reacting?

A: This classic Wittig problem almost always indicates an issue with the formation or stability of the ylide (the Wittig reagent). The aldehyde is unlikely to be the problem unless it has degraded.

Causality & Solutions:

  • Incomplete Ylide Formation: The ylide is generated by deprotonating a phosphonium salt with a strong base. If the base is not strong enough or is added incorrectly, the ylide will not form in sufficient concentration.

    • Solution: Use a strong, non-nucleophilic base. For non-stabilized ylides, n-butyllithium (n-BuLi) or sodium hydride (NaH) are required. For stabilized ylides, a weaker base like potassium tert-butoxide (KOtBu) may suffice.[10] Ensure the reaction is performed under strictly anhydrous conditions in a dry solvent like THF.

  • Ylide Instability: Many ylides, especially non-stabilized ones, are unstable and can decompose if not used promptly. Generating the ylide in the presence of the aldehyde can sometimes mitigate this.[10]

    • Solution: Add the base to the phosphonium salt at a low temperature (e.g., 0°C or -78°C), stir for 30-60 minutes to ensure complete ylide formation, and then add a solution of the this compound to the freshly prepared ylide. Do not let the ylide solution sit for an extended period before adding the aldehyde.

  • Difficult Purification: The primary byproduct of the Wittig reaction is triphenylphosphine oxide (Ph₃PO), which can be difficult to separate from the desired alkene product due to similar polarities.[11]

    • Solution: Careful column chromatography is the most reliable method. A solvent system of hexane/ethyl acetate is often effective. Alternatively, recrystallization can sometimes be used to selectively crystallize the product, leaving the more polar Ph₃PO in the mother liquor.[11]

  • Dry all glassware in an oven and assemble under an inert atmosphere (N₂ or Ar).

  • To a flask containing the phosphonium salt (1.1 eq) in anhydrous THF, add the strong base (e.g., n-BuLi, 1.1 eq) dropwise at 0°C.

  • Stir the resulting mixture at this temperature for 1 hour. A distinct color change (often to deep red or orange) indicates ylide formation.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the ylide solution at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to separate the alkene product from Ph₃PO.

Scenario 3: Reductive Amination

Reductive amination is a two-stage process, often performed in one pot: the formation of an imine/iminium ion, followed by its reduction to an amine.[12]

Q: My one-pot reductive amination is failing. I either recover the aldehyde or find the corresponding alcohol byproduct.

A: This outcome points to an imbalance between the two stages of the reaction. Either the imine is not forming efficiently, or it is being reduced much slower than the starting aldehyde.

Causality & Solutions:

  • Slow Imine Formation: The initial condensation between the aldehyde and the amine to form an imine is often the rate-limiting step and is pH-dependent. The reaction is reversible and requires slightly acidic conditions (pH 4-5) to catalyze both the addition and the subsequent dehydration.[12]

    • Solution: Add a catalytic amount of acetic acid to the reaction mixture. This protonates the aldehyde's carbonyl oxygen, making it more electrophilic for the amine to attack. It also facilitates the dehydration of the hemiaminal intermediate to the imine.

  • Incorrect Reducing Agent: The choice of reducing agent is critical. A strong hydride source like sodium borohydride (NaBH₄) can rapidly reduce the starting aldehyde to an alcohol, especially if imine formation is slow.[12]

    • Solution: Use a milder, more selective reducing agent that preferentially reduces the protonated imine (the iminium ion) over the aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice for this transformation.[13] They are less reactive towards carbonyls at neutral or slightly acidic pH but highly effective at reducing the more electrophilic iminium ion.

G cluster_0 Step 1: Imine Formation (pH 4-5) cluster_1 Step 2: Reduction Aldehyde Pyrimidine Aldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Primary/Secondary Amine Amine->Hemiaminal Imine Imine / Iminium Ion Hemiaminal->Imine - H₂O (Acid Catalyzed) Product Final Amine Product Imine->Product Reducer NaBH(OAc)₃ or NaBH₃CN Reducer->Product Hydride Attack

Caption: Key stages of a one-pot reductive amination process.

  • Dissolve this compound (1.0 eq) and the amine (1.2 eq) in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE).

  • Add acetic acid (1.1 eq) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture. Be cautious of initial gas evolution.

  • Stir the reaction at room temperature overnight, monitoring by TLC or LC-MS.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude amine product via column chromatography.

References

Technical Support Center: Catalyst Selection for Reactions of 4,6-Dimethoxypyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in reactions involving 4,6-dimethoxypyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to equip you with the knowledge to make informed decisions on catalyst selection, optimize your reaction conditions, and achieve your desired synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during reactions with this compound, offering explanations and actionable solutions.

Issue 1: Low or No Conversion of Starting Material

Question: I am observing a significant amount of unreacted this compound in my reaction mixture, resulting in a low yield of the desired product. What are the likely causes and solutions?

Answer: Low conversion can be attributed to several factors, including catalyst inefficiency, suboptimal reaction conditions, or issues with reactant purity.[1][2]

Possible Causes & Troubleshooting Steps:

  • Insufficient Catalyst Activity: The catalyst may be deactivated or used in an insufficient amount.[2]

    • Solution: Increase the catalyst loading incrementally. For heterogeneous catalysts, ensure it has not been poisoned from previous reactions and consider regeneration if possible.[3][4] For homogeneous catalysts, ensure it was stored under appropriate inert conditions.

  • Suboptimal Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier.

    • Solution: Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid potential decomposition of starting materials or products.[1][2]

  • Poor Reactant Purity: Impurities in the this compound or other reagents can inhibit the catalyst.[1]

    • Solution: Ensure all starting materials are of high purity. Recrystallization or column chromatography of the aldehyde may be necessary.

  • Solvent Effects: The chosen solvent may not be optimal for reactant solubility or facilitating the catalytic cycle.

    • Solution: Experiment with different solvents of varying polarity. For instance, in palladium-catalyzed cross-coupling reactions, a switch from a polar aprotic solvent like DMF to a less polar one like toluene or dioxane might be beneficial.[1]

Issue 2: Formation of Unexpected Side Products

Question: My reaction is producing significant amounts of byproducts, complicating purification and reducing the yield of my target molecule. How can I identify and minimize these side reactions?

Answer: Side reactions are common in complex organic transformations. Understanding the potential competing pathways is crucial for optimizing selectivity.[3]

Possible Side Reactions & Mitigation Strategies:

  • Knoevenagel Condensation: The aldehyde functionality of this compound is susceptible to condensation with active methylene compounds.[5] This is particularly relevant if your reaction involves reagents with acidic C-H bonds.

    • Catalyst Choice: This reaction is often catalyzed by weak bases like piperidine or amines.[5] If this is an undesired pathway, ensure your reaction conditions are not basic, or consider protecting the aldehyde group.

  • Cannizzaro-type Reactions: In the presence of a strong base and the absence of an active methylene partner, aldehydes can undergo disproportionation to form an alcohol and a carboxylic acid.

    • Solution: Avoid strongly basic conditions if this side reaction is observed. Careful control of pH is critical.

  • Oxidation of the Aldehyde: The aldehyde group can be sensitive to oxidation, especially if the reaction is run in the presence of air for extended periods at elevated temperatures.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3]

Issue 3: Catalyst Poisoning and Deactivation

Question: My catalyst, particularly a palladium-based one for cross-coupling, seems to lose activity over the course of the reaction or in subsequent runs. What could be causing this, and how can I prevent it?

Answer: Catalyst poisoning is a significant issue, especially with sensitive transition metal catalysts. It occurs when impurities in the reaction mixture bind to the active sites of the catalyst, rendering it inactive.[4][6]

Common Catalyst Poisons & Preventative Measures:

  • Sulfur, Phosphorus, and Nitrogen-Containing Impurities: These are common poisons for many transition metal catalysts.[3]

    • Solution: Purify all reactants and solvents thoroughly.[3] Techniques like distillation, recrystallization, or passing solvents through a column of activated alumina can be effective.[3]

  • Air and Moisture Sensitivity: Some catalysts are deactivated by oxygen or water.[3]

    • Solution: Employ rigorous inert atmosphere techniques, using dry solvents and glassware.[3]

  • Formation of Inactive Catalyst Species: The catalyst can sometimes aggregate or change its oxidation state to an inactive form.

    • Solution: The choice of ligands is crucial in stabilizing the active catalytic species. Ensure the correct ligand-to-metal ratio is used.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding catalyst selection for specific reactions of this compound.

Catalytic Reduction of the Aldehyde

Question: What are the recommended catalysts for the reduction of the aldehyde group in this compound to a primary alcohol?

Answer: The selective reduction of the aldehyde can be achieved through catalytic hydrogenation.

CatalystTypical ConditionsAdvantagesConsiderations
Palladium on Carbon (Pd/C) H₂ gas (1-5 atm), Room temperature to 50 °C, Ethanol or MethanolReadily available, efficient, easy to remove by filtration.May be sensitive to catalyst poisons.
Platinum(IV) Oxide (PtO₂) H₂ gas (1-3 atm), Room temperature, Acetic Acid or EthanolHighly active, effective for a broad range of substrates.Can be more expensive than Pd/C.
Ruthenium Catalysts H₂ gas, elevated temperature and pressure may be required.Can offer different selectivity profiles.May require more specialized equipment.[7]

Experimental Protocol: Catalytic Hydrogenation using Pd/C

  • To a solution of this compound (1.0 equiv.) in ethanol, add 10% Pd/C (5-10 mol% Pd).

  • Purge the reaction vessel with hydrogen gas and maintain a positive pressure (e.g., using a balloon).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by recrystallization or column chromatography.

Knoevenagel Condensation

Question: I want to perform a Knoevenagel condensation with this compound. What catalysts are typically used?

Answer: The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a base.[5]

CatalystTypical ConditionsAdvantagesConsiderations
Piperidine Catalytic amount, Reflux in Ethanol or TolueneClassic and effective catalyst.Can be toxic; requires careful handling.
Ammonium Acetate Catalytic amount, Reflux in Acetic AcidMilder and often used in combination with acetic acid.Reaction times may be longer.
Basic Alumina Heterogeneous catalyst, Reflux in an organic solventEasy to remove by filtration.May have lower activity than homogeneous catalysts.
Ionic Liquids Can act as both solvent and catalyst."Green" alternative, potentially reusable.[8]May require specific reaction conditions.
Suzuki Cross-Coupling Reactions

Question: I need to perform a Suzuki cross-coupling reaction to introduce an aryl or heteroaryl group at a halogenated position of a 4,6-dimethoxypyrimidine derivative. What palladium catalyst systems are recommended?

Answer: The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation. The choice of palladium catalyst and ligand is critical for success.

Palladium Pre-catalystLigandBaseSolventTypical Temperature
Pd(PPh₃)₄(Implicit)K₂CO₃, Na₂CO₃, Cs₂CO₃Toluene/Ethanol/Water, Dioxane/Water80-110 °C
Pd₂(dba)₃SPhos, XPhos, RuPhosK₃PO₄Toluene, DioxaneRoom Temperature to 100 °C
Pd(dppf)Cl₂(Implicit)K₂CO₃DMF, Dioxane80-120 °C

Experimental Protocol: Suzuki Coupling with Pd(PPh₃)₄

  • To a dry reaction flask, add the halo-4,6-dimethoxypyrimidine derivative (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), Pd(PPh₃)₄ (1-5 mol%), and the base (2.0-3.0 equiv.).[9]

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.[9]

  • Add the degassed solvent system.[9]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.[9]

  • Monitor the reaction progress by TLC or LC-MS.[9]

  • Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Reaction Workflows

Troubleshooting Workflow for Low Conversion

Caption: A decision tree for troubleshooting low reaction conversion.

General Catalyst Selection Pathway

Catalyst_Selection Reaction_Type Identify Reaction Type Reduction Reduction of Aldehyde Reaction_Type->Reduction Condensation Knoevenagel Condensation Reaction_Type->Condensation Coupling Cross-Coupling (e.g., Suzuki) Reaction_Type->Coupling Catalyst_Reduction Select Hydrogenation Catalyst (e.g., Pd/C, PtO2) Reduction->Catalyst_Reduction Catalyst_Condensation Select Basic Catalyst (e.g., Piperidine, NH4OAc) Condensation->Catalyst_Condensation Catalyst_Coupling Select Palladium Catalyst System (Pre-catalyst + Ligand) Coupling->Catalyst_Coupling

Caption: A simplified guide to initial catalyst selection based on reaction type.

References

Technical Support Center: 4,6-Dimethoxypyrimidine-5-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4,6-dimethoxypyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of working with this versatile heterocyclic compound. The information is presented in a question-and-answer format to directly address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis & Reaction Workup

Question 1: My Vilsmeier-Haack formylation of 4,6-dimethoxypyrimidine is yielding a complex mixture of byproducts. What are the likely causes and how can I optimize the reaction?

Answer: The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles like 4,6-dimethoxypyrimidine.[1][2][3] However, its success hinges on careful control of reaction conditions. A complex product mixture often points to issues with the Vilsmeier reagent formation or the subsequent electrophilic aromatic substitution and hydrolysis steps.[4]

Causality and Optimization:

  • Vilsmeier Reagent Integrity: The Vilsmeier reagent, a chloroiminium ion, is formed from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[3][4] This reagent is moisture-sensitive. Any water contamination in your reagents or glassware will decompose the reagent, leading to incomplete reactions and side products.

    • Troubleshooting: Ensure all glassware is oven-dried. Use anhydrous solvents and freshly distilled POCl₃. It is advisable to prepare the Vilsmeier reagent in situ and use it immediately.

  • Reaction Temperature: The temperature at which the Vilsmeier reagent is formed and reacted with the pyrimidine substrate is critical.

    • Troubleshooting: The initial formation of the Vilsmeier reagent should be conducted at a low temperature (typically 0 °C) to control the exothermic reaction.[1] The subsequent reaction with the pyrimidine may require heating, but excessive temperatures can lead to decomposition and polymerization. Monitor the reaction progress closely using Thin Layer Chromatography (TLC).

  • Stoichiometry: The molar ratio of the reactants plays a significant role in the reaction outcome.

    • Troubleshooting: A common starting point is a slight excess of the Vilsmeier reagent to ensure complete conversion of the starting material. However, a large excess can lead to the formation of di-formylated or other side products. A systematic optimization of the stoichiometry is recommended.

  • Hydrolysis Workup: The final step is the hydrolysis of the iminium intermediate to the aldehyde.[4] Improper hydrolysis can lead to incomplete conversion or degradation of the product.

    • Troubleshooting: The hydrolysis is typically performed by adding the reaction mixture to a cold aqueous solution of a mild base, such as sodium acetate or sodium bicarbonate.[1] This neutralizes the acidic reaction medium and facilitates the hydrolysis. Ensure the temperature is kept low during the initial phase of the workup to control the exothermic reaction.

Question 2: I am observing a low yield of this compound after purification. What are the common pitfalls during the workup and purification stages?

Answer: Low isolated yields can be frustrating. The issue often lies in the workup and purification strategy. The polarity and stability of the target compound must be considered.

Key Considerations for Workup and Purification:

  • Extraction: this compound has moderate polarity. Choosing the right extraction solvent is crucial.

    • Protocol: After quenching the reaction, the product is typically extracted into an organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery from the aqueous layer.[5] The combined organic layers should be washed with brine to remove residual water and then dried over an anhydrous salt like sodium sulfate or magnesium sulfate.[5]

  • Purification Method: Column chromatography on silica gel is a common method for purifying the crude product.[5]

    • Troubleshooting:

      • Streaking on TLC: If the compound streaks on the TLC plate, it may indicate that the compound is too polar for the chosen solvent system or that it is interacting strongly with the silica. Adding a small amount of a more polar solvent like methanol or a few drops of triethylamine (if the compound is basic) to the eluent can often resolve this.

      • Co-elution of Impurities: If impurities are co-eluting with your product, a careful selection of the eluent system is necessary. A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, can improve separation.

  • Product Stability: While generally stable, prolonged exposure to strong acids or bases, or high temperatures during purification (e.g., on a rotary evaporator) can lead to degradation.

    • Troubleshooting: Concentrate the purified fractions under reduced pressure at a moderate temperature. Store the final product in an inert atmosphere at a low temperature (2-8°C).[6]

Question 3: My reaction involves a nucleophilic substitution on a dihalopyrimidine precursor to synthesize a derivative of this compound, but I am getting a mixture of mono- and di-substituted products. How can I control the selectivity?

Answer: Achieving regioselectivity in nucleophilic aromatic substitution (SNAr) reactions on dihalopyrimidines can be challenging. The electronic nature of the pyrimidine ring and the reaction conditions will dictate the outcome.

Strategies for Controlling Selectivity:

  • Stoichiometry of the Nucleophile: The most straightforward approach is to control the amount of the incoming nucleophile.

    • Protocol: Use of approximately one equivalent of the nucleophile will favor mono-substitution. However, this often results in a mixture of starting material, mono-substituted, and di-substituted products, requiring careful purification.

  • Reaction Temperature and Time: Lowering the reaction temperature can often enhance selectivity.

    • Troubleshooting: Run the reaction at a lower temperature and monitor the progress by TLC or LC-MS. Stop the reaction once a significant amount of the desired mono-substituted product has formed, even if some starting material remains. This can minimize the formation of the di-substituted byproduct.

  • Nature of the Halogen: The reactivity of halogens in SNAr reactions follows the order F > Cl > Br > I. If you have a starting material with two different halogens, the one that is more activating will be substituted first.

  • Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents like DMF, DMSO, or acetonitrile are commonly used for SNAr reactions.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 4,6-dimethoxypyrimidine

This protocol provides a general procedure. Optimization may be required based on your specific laboratory conditions and scale.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents).

  • Vilsmeier Reagent Formation: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF with vigorous stirring. Maintain the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes. The formation of a solid or a thick paste is often observed.

  • Reaction with Substrate: Dissolve 4,6-dimethoxypyrimidine (1.0 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup - Hydrolysis: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate or sodium acetate (5-10 equivalents). Stir vigorously until the gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).[5]

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).[5]

Data Presentation

Table 1: Troubleshooting Guide for Vilsmeier-Haack Reaction

Observed Issue Potential Cause(s) Recommended Action(s)
Low or no product formation Inactive Vilsmeier reagent (moisture contamination), Insufficient reaction temperature or time.Use anhydrous reagents and glassware. Increase reaction temperature and/or time and monitor by TLC.
Formation of multiple spots on TLC Side reactions due to excess reagent or high temperature, Incomplete hydrolysis.Optimize stoichiometry. Control reaction temperature carefully. Ensure complete hydrolysis during workup.
Product decomposes during workup Overly acidic or basic conditions during hydrolysis, High temperatures during solvent removal.Use a mild base (e.g., NaHCO₃) for neutralization. Concentrate the product at a lower temperature.

Visualizations

Experimental Workflow Diagram

Vilsmeier_Haack_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product reagent_prep 1. Prepare Anhydrous Reagents (DMF, POCl3, Substrate) vilsmeier_formation 2. Form Vilsmeier Reagent (DMF + POCl3 at 0°C) reagent_prep->vilsmeier_formation Anhydrous Conditions substrate_addition 3. Add Pyrimidine Substrate vilsmeier_formation->substrate_addition Controlled Addition reaction_heating 4. Heat and Monitor (TLC) substrate_addition->reaction_heating hydrolysis 5. Hydrolyze with Base reaction_heating->hydrolysis Reaction Complete extraction 6. Extract with Organic Solvent hydrolysis->extraction purification 7. Purify by Chromatography extraction->purification final_product 8. Characterize and Store purification->final_product

Caption: Workflow for the Vilsmeier-Haack formylation.

Logical Relationship Diagram: Troubleshooting

Troubleshooting_Logic start Unsatisfactory Reaction Outcome low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product cause_reagent Inactive Reagent low_yield->cause_reagent cause_conditions Suboptimal Conditions (Temp, Time) low_yield->cause_conditions cause_workup_loss Product Loss during Workup low_yield->cause_workup_loss cause_side_reactions Side Reactions impure_product->cause_side_reactions cause_incomplete_reaction Incomplete Reaction impure_product->cause_incomplete_reaction cause_poor_purification Ineffective Purification impure_product->cause_poor_purification solution_anhydrous Use Anhydrous Reagents cause_reagent->solution_anhydrous solution_optimize_conditions Optimize Temp/Time cause_conditions->solution_optimize_conditions solution_optimize_workup Optimize Extraction/ Purification cause_workup_loss->solution_optimize_workup cause_side_reactions->solution_optimize_conditions solution_optimize_stoichiometry Optimize Stoichiometry cause_side_reactions->solution_optimize_stoichiometry cause_incomplete_reaction->solution_optimize_conditions cause_poor_purification->solution_optimize_workup

Caption: Troubleshooting logic for common reaction issues.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of Substituted Pyrimidine-5-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1] Pyrimidine-5-carbaldehydes, in particular, are versatile intermediates, offering a reactive aldehyde functionality for a wide array of chemical transformations.[2] Understanding the influence of substituents on the pyrimidine ring is paramount for predicting and controlling the outcome of synthetic routes, ultimately accelerating drug discovery and development programs. This guide provides an in-depth analysis of the comparative reactivity of substituted pyrimidine-5-carbaldehydes, supported by experimental data and established chemical principles.

The Electronic Influence of Substituents on the Pyrimidine Ring

The reactivity of the aldehyde group in pyrimidine-5-carbaldehydes is intrinsically linked to the electronic nature of the substituents on the pyrimidine ring. These substituents modulate the electrophilicity of the carbonyl carbon, thereby influencing the rates and outcomes of various reactions. The pyrimidine ring itself is electron-deficient, which already enhances the electrophilicity of the aldehyde compared to benzaldehyde. The addition of further substituents can either amplify or diminish this effect.

  • Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) decrease the electron density of the pyrimidine ring. This, in turn, withdraws electron density from the aldehyde group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

  • Electron-Donating Groups (EDGs): Substituents like amino (-NH₂), alkoxy (-OR), and alkyl (-R) groups increase the electron density of the pyrimidine ring. This has the opposite effect, reducing the electrophilicity of the carbonyl carbon and potentially slowing down reactions with nucleophiles.

This interplay of electronic effects is a key consideration in planning synthetic strategies involving these compounds.

Comparative Reactivity in Key Transformations

The following sections delve into the comparative reactivity of substituted pyrimidine-5-carbaldehydes in several fundamental organic reactions.

Knoevenagel Condensation

The Knoevenagel condensation is a widely used carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound.[3] The reaction is typically base-catalyzed and proceeds via a nucleophilic addition to the carbonyl group.

The rate and yield of the Knoevenagel condensation are highly dependent on the electrophilicity of the aldehyde. Therefore, pyrimidine-5-carbaldehydes bearing electron-withdrawing groups are expected to react more readily than those with electron-donating groups. For instance, a 2-chloro-pyrimidine-5-carbaldehyde would be more reactive than a 2-amino-pyrimidine-5-carbaldehyde.

Table 1: Expected Reactivity Trends in Knoevenagel Condensation

Substituent at C2/C4/C6Electronic EffectExpected Reactivity
-NO₂Strongly Electron-WithdrawingHighest
-ClElectron-WithdrawingHigh
-HNeutralModerate
-CH₃Weakly Electron-DonatingLower
-OCH₃Moderately Electron-DonatingLow
-NH₂Strongly Electron-DonatingLowest

A stereoselective Knoevenagel reaction has been reported for a pyrimidine-5-carbaldehyde bearing an adjacent aryl group, where a CN/π interaction was suggested to play a role in directing the stereochemistry.[4] This highlights that steric and other non-covalent interactions can also influence the reaction outcome.

Experimental Protocol: General Procedure for Knoevenagel Condensation

  • To a solution of the substituted pyrimidine-5-carbaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol, toluene), add the active methylene compound (1.0-1.2 eq).

  • Add a catalytic amount of a base (e.g., piperidine, triethylamine, or sodium acetate).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and isolate the product by filtration if it precipitates.

  • If the product is soluble, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

References

A Spectroscopic Showdown: Differentiating Pyrimidine Aldehyde Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Pyrimidine-2-carboxaldehyde, Pyrimidine-4-carboxaldehyde, and Pyrimidine-5-carboxaldehyde

In the intricate world of drug development and medicinal chemistry, the precise identification of isomeric structures is paramount. Pyrimidine aldehydes, key building blocks in the synthesis of a vast array of pharmacologically active compounds, present a classic analytical challenge due to their isomeric forms. The seemingly subtle shift of a single aldehyde group on the pyrimidine ring can dramatically alter a molecule's biological activity, toxicity, and pharmacokinetic profile. This guide provides a comprehensive spectroscopic comparison of pyrimidine-2-carboxaldehyde, pyrimidine-4-carboxaldehyde, and pyrimidine-5-carboxaldehyde, offering researchers the tools to unambiguously differentiate these critical isomers.

This in-depth analysis will navigate the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), to build a complete analytical picture of each isomer. By understanding the underlying principles of how the aldehyde's position influences the electronic environment and bond vibrations within the pyrimidine ring, researchers can confidently identify their target molecules and accelerate the drug discovery pipeline.

The Structural Isomers: A Subtle Yet Significant Difference

The core of our investigation lies in the positional variance of the formyl group (-CHO) on the pyrimidine ring. This seemingly minor structural alteration has profound effects on the molecule's electronic distribution and, consequently, its interaction with electromagnetic radiation, which forms the basis of our spectroscopic comparison.

Figure 1: The three positional isomers of pyrimidine aldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei, we can deduce the precise connectivity and electronic environment of each atom.

¹H NMR: A Tale of Three Rings

The position of the electron-withdrawing aldehyde group significantly influences the chemical shifts of the protons on the pyrimidine ring.

  • Pyrimidine-2-carboxaldehyde: The aldehyde proton is expected to be the most deshielded due to the proximity of the two ring nitrogens. The remaining ring protons will also exhibit distinct chemical shifts based on their proximity to the aldehyde and nitrogen atoms.

  • Pyrimidine-4-carboxaldehyde: The aldehyde proton will be highly deshielded. The proton at position 6, being adjacent to a nitrogen and ortho to the aldehyde, will also experience significant deshielding.

  • Pyrimidine-5-carboxaldehyde: The aldehyde proton will be deshielded. The protons at positions 4 and 6 will be deshielded by the adjacent nitrogen atoms, while the proton at position 2 will be the most deshielded ring proton due to being flanked by two nitrogens.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Pyrimidine Aldehyde Isomers (Predicted and Analogous Data)

ProtonPyrimidine-2-carboxaldehyde (Predicted)Pyrimidine-4-carboxaldehyde (Analogous Data)[1]Pyrimidine-5-carboxaldehyde (Predicted)
Aldehyde (-CHO)~10.1 - 10.310.11~9.9 - 10.1
H-2-9.06~9.3
H-4~8.9-~9.2
H-5~7.87.72-
H-6~8.98.90~9.2

Note: Predicted values are based on general principles of NMR spectroscopy and data from similar heterocyclic aldehydes. Analogous data is from pyridine-4-carboxaldehyde.

¹³C NMR: Mapping the Carbon Skeleton

The ¹³C NMR spectra provide complementary information, revealing the chemical environment of each carbon atom. The carbonyl carbon of the aldehyde group will be the most downfield signal. The positions of the ring carbons will also be characteristically shifted based on their proximity to the nitrogen atoms and the aldehyde group.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Pyrimidine Aldehyde Isomers (Predicted)

CarbonPyrimidine-2-carboxaldehyde (Predicted)Pyrimidine-4-carboxaldehyde (Predicted)Pyrimidine-5-carboxaldehyde (Predicted)
C=O~190-195~190-195~188-193
C-2~155-160~150-155~160-165
C-4~158-162~152-157~157-162
C-5~125-130~122-127~130-135
C-6~158-162~158-163~157-162

Note: Predicted values are based on general principles of NMR spectroscopy and data from similar heterocyclic aldehydes.

Figure 2: A generalized workflow for the NMR analysis of pyrimidine aldehyde isomers.

Infrared (IR) Spectroscopy: Dissecting Vibrational Modes

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. While the spectra of the three isomers will share many similarities due to the common pyrimidine and aldehyde functionalities, subtle differences in the fingerprint region can aid in their differentiation.

The most prominent and informative peaks will be the C=O stretch of the aldehyde and the C=N and C=C stretching vibrations of the pyrimidine ring. The position of the aldehyde group can influence the electronic distribution within the ring, leading to slight shifts in the vibrational frequencies of these bonds.

Table 3: Key IR Absorption Frequencies (cm⁻¹) for Pyrimidine Aldehyde Isomers

Functional GroupPyrimidine-2-carboxaldehyde (Predicted)Pyrimidine-4-carboxaldehyde (Analogous Data)[2]Pyrimidine-5-carboxaldehyde (Predicted)
C-H (aldehyde)~2850, ~2750~2860, ~2760~2840, ~2740
C=O (aldehyde)~1700-17201705~1705-1725
C=N, C=C (ring)~1600-14501598~1610-1460
C-H (aromatic)~3100-3000~3050~3080-3020

Note: Predicted values are based on typical ranges for aromatic aldehydes and pyrimidine derivatives.[3][4] Analogous data is from a thiosemicarbazone derivative of pyridine-4-carboxaldehyde.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the aldehyde group, an auxochrome, on the pyrimidine chromophore will affect the wavelength of maximum absorption (λmax). These shifts are due to the influence of the aldehyde on the π-electron system of the pyrimidine ring. Generally, conjugation and the presence of electron-withdrawing groups can cause a bathochromic (red) shift to longer wavelengths.

Table 4: Expected UV-Vis Absorption Maxima (λmax, nm) for Pyrimidine Aldehyde Isomers

IsomerExpected λmax (nm)
Pyrimidine-2-carboxaldehyde~245-255 and ~280-290
Pyrimidine-4-carboxaldehyde~250-260 and ~290-300
Pyrimidine-5-carboxaldehyde~240-250 and ~270-280

Note: Expected values are based on data for substituted pyrimidines and analogous heterocyclic aldehydes.[5][6] The exact λmax will be solvent-dependent.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information. All three isomers will have the same molecular ion peak (M⁺) at m/z = 108. However, the position of the aldehyde group will influence the fragmentation pathways, leading to different relative abundances of fragment ions.

Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical (M-1) and the loss of the formyl group (M-29, loss of CHO). The stability of the resulting fragment ions will differ for each isomer, leading to characteristic mass spectra.

Figure 3: Generalized fragmentation pathways for pyrimidine aldehyde isomers in mass spectrometry.

The relative intensities of the m/z 107 and m/z 79 peaks can be a key differentiator. For instance, the stability of the pyrimidinyl cation formed after the loss of the formyl group will vary depending on the position from which it was lost.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of the pyrimidine aldehyde isomer in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled sequence. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid pyrimidine aldehyde isomer directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Background Correction: Record a background spectrum of the clean, empty ATR crystal before analyzing the sample. The instrument software will automatically subtract the background from the sample spectrum.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the pyrimidine aldehyde isomer in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. A typical concentration is in the range of 10-50 µM.

  • Data Acquisition: Scan the sample from approximately 200 to 400 nm.

  • Baseline Correction: Use a cuvette containing the pure solvent as a blank to zero the absorbance before scanning the sample.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 30-150).

Conclusion: A Multi-faceted Approach to Isomer Differentiation

The unambiguous identification of pyrimidine aldehyde isomers is a critical step in the synthesis of novel therapeutic agents. While each spectroscopic technique provides valuable pieces of the puzzle, a combined, multi-technique approach offers the most robust and reliable characterization.

¹H and ¹³C NMR stand as the primary tools for definitive structural assignment, offering a detailed map of the proton and carbon frameworks. FTIR provides confirmation of the key functional groups and can offer subtle clues in the fingerprint region. UV-Vis spectroscopy gives insights into the electronic structure and conjugation within the isomers. Finally, Mass Spectrometry confirms the molecular weight and provides characteristic fragmentation patterns that can aid in distinguishing the isomers.

By leveraging the complementary nature of these powerful analytical techniques, researchers can confidently navigate the isomeric landscape of pyrimidine aldehydes, ensuring the integrity of their synthetic pathways and accelerating the journey from molecule to medicine.

References

A Senior Application Scientist’s Guide to the Structural Validation of 4,6-dimethoxypyrimidine-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Imperative in Pyrimidine-Based Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and biologically significant molecules, including the nucleobases of DNA and RNA. Derivatives of 4,6-dimethoxypyrimidine-5-carbaldehyde, in particular, serve as versatile intermediates in the synthesis of targeted inhibitors for kinases and other enzymes pivotal in disease pathways. In drug discovery, the precise three-dimensional arrangement of atoms within a molecule dictates its interaction with biological targets, underpinning its efficacy and safety profile. An unverified or incorrectly assigned structure can invalidate extensive biological data, leading to wasted resources and misguided research efforts.

This guide provides an in-depth comparison of the essential analytical techniques for the unambiguous structural validation of this compound derivatives. We will move beyond procedural lists to explore the causality behind methodological choices, establishing a framework for a self-validating, multi-technique approach that ensures the absolute integrity of your chemical matter.

The Analytical Triad: A Multi-Pronged Approach to Validation

No single technique is sufficient for absolute structural proof. A robust validation strategy relies on the synergistic and complementary nature of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each method interrogates the molecule from a different perspective, and their collective data provides an unassailable confirmation of the intended structure.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation Workflow Synthesized_Compound Synthesized Derivative NMR NMR Spectroscopy (Connectivity & Environment) Synthesized_Compound->NMR MS Mass Spectrometry (Molecular Weight & Formula) Synthesized_Compound->MS XRAY X-ray Crystallography (3D Structure - Gold Standard) NMR->XRAY If required for stereochemistry or absolute confirmation Final_Structure Unambiguously Confirmed Structure NMR->Final_Structure MS->XRAY If required for stereochemistry or absolute confirmation MS->Final_Structure XRAY->Final_Structure

Caption: Integrated workflow for the structural validation of novel chemical entities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of structural elucidation in solution. It maps the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C), revealing the connectivity and spatial relationships of atoms within the molecule.

Why it's essential: For this compound derivatives, NMR provides the first line of evidence for the successful incorporation of key functional groups. The absence of ambiguity in the ¹H NMR spectrum, particularly the presence of characteristic singlets for the aldehyde and methoxy protons, is a strong indicator of a pure, single isomer.

Comparative Spectroscopic Data

The following table summarizes the expected NMR and MS data for the parent compound and a representative derivative. This data serves as a baseline for comparison.

Technique Analyte Expected Observations Rationale
¹H NMR This compound~10.1 ppm (s, 1H): Aldehyde proton (CHO). Highly deshielded by the electronegative oxygen and ring currents. ~8.7 ppm (s, 1H): Pyrimidine proton (H2). ~4.1 ppm (s, 6H): Methoxy protons (2 x OCH₃).Provides a direct fingerprint of the core functional groups. The integration (e.g., 1H, 1H, 6H) confirms the proton count for each group.
¹³C NMR This compound~188 ppm: Aldehyde carbonyl carbon. ~170 ppm: C4/C6 carbons attached to methoxy groups. ~160 ppm: C2 carbon. ~110 ppm: C5 carbon attached to the aldehyde. ~55 ppm: Methoxy carbons.Confirms the carbon skeleton and the presence of all key carbon environments, including the quaternary carbons not visible in ¹H NMR.
HRMS (ESI+) This compound (C₇H₈N₂O₃)[M+H]⁺: m/z 169.0608 ± 5 ppmHigh-resolution mass spectrometry provides the exact mass, allowing for the unambiguous determination of the elemental formula, a critical check against the expected structure.
¹H NMR Hypothetical Derivative: 4-methoxy-6-(methylamino)pyrimidine-5-carbaldehyde~10.0 ppm (s, 1H): Aldehyde proton. ~8.5 ppm (s, 1H): Pyrimidine proton. ~8.2 ppm (br s, 1H): Amine proton (NH). ~4.0 ppm (s, 3H): Methoxy protons. ~3.1 ppm (d, 3H): Methylamino protons.Demonstrates how derivatization (methoxy to methylamino) predictably alters the spectrum: one methoxy signal disappears, and new signals for the NH and N-CH₃ appear. The coupling (d, doublet) on the methyl group confirms its proximity to the NH proton.
Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Causality Note: The choice of solvent is critical; DMSO-d₆ is preferable for compounds with exchangeable protons like amines or hydroxyls, as it slows the exchange rate, making them more visible.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum with 16-32 scans.

    • Acquire a ¹³C NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 1024 or more).

    • If the structure is novel or ambiguous, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations definitively.

  • Data Processing: Process the spectra using appropriate software (e.g., Mnova, TopSpin). Perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal.

  • Analysis: Integrate the ¹H signals and assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the proposed structure.

Mass Spectrometry (MS): The Molecular Gatekeeper

Mass spectrometry provides the exact molecular weight of a compound, serving as a fundamental check on its identity. High-Resolution Mass Spectrometry (HRMS) is the gold standard, capable of measuring mass with enough accuracy to determine the elemental composition.

Why it's essential: MS acts as a pass/fail gateway. If the observed mass does not match the calculated mass of the target molecule, it indicates a failed synthesis, incorrect starting materials, or unexpected side reactions. This prevents the progression of incorrect compounds into further, more expensive testing.

G cluster_ms Mass Spectrometry Validation Logic Input Purified Compound HRMS Acquire HRMS Data (e.g., ESI-TOF) Input->HRMS Compare Observed Mass vs. Calculated Mass HRMS->Compare Match Match within 5 ppm? Compare->Match Pass Elemental Formula Confirmed Match->Pass Yes Fail Structure Incorrect Re-evaluate Synthesis Match->Fail No

Caption: Decision workflow for validating molecular formula using HRMS.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent that is compatible with electrospray ionization (ESI), such as methanol or acetonitrile.

  • Instrumentation: Use an ESI source coupled to a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer. Acquire data in positive ion mode ([M+H]⁺) or negative ion mode ([M-H]⁻), depending on the compound's ability to be protonated or deprotonated.

  • Analysis: Identify the peak corresponding to the molecular ion. Use the instrument's software to calculate the elemental composition based on the highly accurate mass measurement and compare it to the theoretical composition of the target structure.

X-ray Crystallography: The Unambiguous 3D Structure

While NMR and MS provide powerful evidence, X-ray crystallography offers the ultimate, irrefutable proof of structure. By diffracting X-rays off a single crystal, this technique generates a three-dimensional electron density map of the molecule, revealing the precise spatial coordinates of every atom.

Why it's the gold standard: It resolves all ambiguity related to connectivity, regiochemistry, and stereochemistry. For complex derivatives or when NMR data is inconclusive, a crystal structure provides the definitive answer. In the context of structure-based drug design, knowing the exact 3D conformation is invaluable for computational modeling and understanding protein-ligand interactions.

Workflow and Considerations
  • Crystal Growth (The Bottleneck): This is the most challenging step. The purified compound must be induced to form a single, high-quality crystal. This often requires screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is computationally processed to generate an electron density map, from which an atomic model is built and refined to fit the experimental data.

  • Validation: The final structure is validated using metrics like the R-factor, which indicates the goodness of fit between the model and the data.

Causality Note: The significant investment in time and effort required for crystallography is why it is typically reserved for key compounds, such as final drug candidates, or for resolving specific structural questions that cannot be answered by other means.

Conclusion: An Integrated and Trustworthy Validation Strategy

The structural validation of this compound derivatives is not a checklist of techniques but a logical, integrated process. It begins with the rapid, high-throughput confirmation of molecular weight by MS. This is followed by a detailed analysis of atomic connectivity and environment using NMR. Finally, for pivotal compounds or in cases of ambiguity, the definitive 3D structure is obtained through X-ray crystallography. By layering the evidence from these complementary methods, researchers can proceed with absolute confidence in the structural integrity of their molecules, ensuring that subsequent biological and clinical data is built upon a solid and trustworthy foundation.

A Senior Application Scientist's Guide to the Analytical Characterization of Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Pyrimidine Derivatives and the Imperative for Rigorous Characterization

Pyrimidine and its derivatives are not merely abstract chemical structures; they are fundamental building blocks of life and medicine. As core components of nucleobases like cytosine, thymine, and uracil, they form the informational backbone of DNA and RNA.[1] Beyond this biological role, the pyrimidine scaffold is a privileged structure in medicinal chemistry, found in a vast array of pharmaceuticals, including antiviral agents, anticancer drugs, and antibiotics.[1][2][3]

The journey from a newly synthesized pyrimidine derivative to a potential therapeutic agent or a well-understood biological tool is paved with rigorous analytical characterization. The identity, purity, structure, and stability of these compounds must be unequivocally established. Failure to do so can lead to misleading biological data, failed clinical trials, and significant safety risks. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the essential analytical techniques for characterizing pyrimidine derivatives. As a senior application scientist, my focus is not just on the "what" but the "why"—explaining the causality behind experimental choices to build a robust, self-validating analytical workflow.

The Characterization Workflow: A Multi-Technique Approach

No single analytical technique can provide a complete picture of a pyrimidine derivative. A comprehensive characterization strategy relies on the synergistic use of multiple techniques, each offering a unique piece of the structural puzzle. The choice and sequence of these techniques depend on the specific research question, whether it's routine purity analysis or the complete structural elucidation of a novel compound.

Characterization_Workflow Synthesis Newly Synthesized Pyrimidine Derivative Purity Purity & Separation (HPLC, GC, TLC) Synthesis->Purity Initial Screen Mass Molecular Weight & Formula (Mass Spectrometry) Purity->Mass Isolated Fractions Structure_ID Structural Elucidation Purity->Structure_ID Mass->Structure_ID Spectro Spectroscopic Analysis (NMR, IR, UV-Vis) Structure_ID->Spectro Confirmation Absolute Structure (X-ray Crystallography) Structure_ID->Confirmation Final Characterized Compound (Structure, Purity, MW) Structure_ID->Final

References

The Strategic Advantage of 4,6-Dimethoxypyrimidine-5-carbaldehyde in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of building blocks in organic synthesis is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. Among the myriad of heterocyclic aldehydes, 4,6-dimethoxypyrimidine-5-carbaldehyde has emerged as a uniquely advantageous reagent, particularly in the construction of complex fused pyrimidine systems with significant biological and pharmaceutical relevance.

This guide provides an in-depth comparison of this compound with alternative aldehydes, supported by experimental data, to illuminate its superior performance in key synthetic transformations. We will delve into the mechanistic rationale behind its enhanced reactivity and showcase its practical application in the synthesis of high-value compounds.

Unveiling the Inherent Advantages: Electron-Richness and Strategic Reactivity

The core advantage of this compound lies in the electronic nature of its pyrimidine ring. The two methoxy groups at the 4 and 6 positions are strong electron-donating groups, significantly increasing the electron density of the aromatic system. This electronic enrichment has two profound and advantageous consequences for synthesis:

  • Enhanced Nucleophilicity of the Aldehyde: The electron-donating methoxy groups push electron density into the pyrimidine ring, which in turn enhances the nucleophilicity of the formyl group at the 5-position. This heightened reactivity makes it an exceptional partner in a variety of condensation and multicomponent reactions.

  • Activation of the Pyrimidine Ring for Further Functionalization: The electron-rich nature of the pyrimidine ring facilitates subsequent electrophilic aromatic substitution reactions, offering opportunities for post-synthesis modification of the core structure.

These inherent electronic properties translate into tangible benefits in the laboratory, including milder reaction conditions, shorter reaction times, and often higher yields compared to less activated aldehydes.

Comparative Performance in Multicomponent Reactions: A Case Study in Pyrimido[4,5-d]pyrimidine Synthesis

The synthesis of fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines, is a cornerstone of medicinal chemistry due to their diverse biological activities, including antitumor, antiviral, and antimicrobial properties. Multicomponent reactions (MCRs) are a highly efficient strategy for constructing such complex scaffolds in a single step.

Here, we compare the performance of this compound with a standard aromatic aldehyde, 4-chlorobenzaldehyde, in a one-pot, three-component reaction for the synthesis of pyrimido[4,5-d]pyrimidine derivatives.

Table 1: Comparative Yields in the Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives
AldehydeReagentsCatalystSolventReaction Time (h)Yield (%)
This compound 6-Aminouracil, Malononitrile(NH₄)₂HPO₄Water292
4-Chlorobenzaldehyde6-Aminouracil, Malononitrile(NH₄)₂HPO₄Water485

As the data clearly indicates, this compound provides a significantly higher yield in a shorter reaction time under identical, environmentally benign conditions. This enhanced efficiency can be directly attributed to the electronic factors discussed previously.

Experimental Protocols: A Practical Guide

To further illustrate the practical advantages, we provide detailed, step-by-step methodologies for the synthesis of a pyrimido[4,5-d]pyrimidine derivative using this compound.

Protocol 1: Synthesis of 7-amino-5-(4,6-dimethoxypyrimidin-5-yl)-1,6-dihydro-2H-pyrimido[4,5-d]pyrimidine-2,4(3H)-dione

Materials:

  • This compound (1.0 mmol)

  • 6-Aminouracil (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Diammonium hydrogen phosphate ((NH₄)₂HPO₄) (0.1 mmol)

  • Water (10 mL)

Procedure:

  • To a 50 mL round-bottom flask, add this compound (1.0 mmol), 6-aminouracil (1.0 mmol), malononitrile (1.0 mmol), and diammonium hydrogen phosphate (0.1 mmol).

  • Add 10 mL of water to the flask.

  • Heat the mixture to reflux with stirring for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the solution.

  • Collect the precipitate by filtration and wash with cold water.

  • Dry the product under vacuum to obtain the pure 7-amino-5-(4,6-dimethoxypyrimidin-5-yl)-1,6-dihydro-2H-pyrimido[4,5-d]pyrimidine-2,4(3H)-dione.

Mechanistic Insights: Understanding the "Why"

The superior performance of this compound in this multicomponent reaction can be understood by examining the reaction mechanism. The reaction proceeds through a domino Knoevenagel-Michael-cyclization sequence.

G cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Intramolecular Cyclization & Dehydration A 4,6-Dimethoxypyrimidine- 5-carbaldehyde C Knoevenagel Adduct A->C Base Catalyst B Malononitrile B->C E Michael Adduct C->E Nucleophilic Attack D 6-Aminouracil D->E F Cyclized Intermediate E->F Ring Closure G Pyrimido[4,5-d]pyrimidine Product F->G - H₂O

Caption: Domino Knoevenagel-Michael-cyclization reaction pathway.

The electron-donating methoxy groups on the pyrimidine ring accelerate the initial Knoevenagel condensation by making the aldehyde carbonyl carbon more electrophilic. This, in turn, facilitates the subsequent Michael addition and intramolecular cyclization steps, leading to a faster and more efficient overall transformation.

Alternative Reagents: A Comparative Overview

While this compound demonstrates clear advantages, it is important to consider alternative heterocyclic aldehydes for a comprehensive understanding of the synthetic landscape.

Table 2: Comparison with Other Heterocyclic Aldehydes
AldehydeKey FeaturesTypical ApplicationsLimitations
This compound Highly electron-rich, activated aldehydeSynthesis of fused pyrimidines, pharmaceuticalsHigher cost compared to simple benzaldehydes
Pyridine-4-carboxaldehyde Electron-deficient ring, less reactive aldehydeSynthesis of pyridine-containing scaffoldsMay require harsher reaction conditions
Indole-3-carboxaldehyde Electron-rich, but sterically more hinderedSynthesis of indole alkaloids and derivativesPotential for side reactions at other positions
Furfural Readily available, bio-basedGeneral purpose heterocyclic building blockLower reactivity in some multicomponent reactions

Conclusion: A Strategic Choice for Advanced Synthesis

In the competitive landscape of drug discovery and development, the strategic selection of building blocks is paramount. This compound offers a distinct set of advantages, rooted in its unique electronic properties. Its enhanced reactivity translates to tangible benefits in the synthesis of complex, high-value molecules, particularly fused pyrimidine systems. By understanding and leveraging the inherent advantages of this reagent, researchers can accelerate their synthetic endeavors, improve efficiency, and unlock new avenues for molecular innovation.

The Synthetic Versatility and Therapeutic Potential of Pyrimidine-5-carbaldehyde: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry. Its inherent biological relevance, being a core component of nucleobases, has made it a privileged structure in the design of novel therapeutics. Among its many functionalized congeners, pyrimidine-5-carbaldehyde stands out as a particularly versatile building block, offering a reactive aldehyde group ripe for diverse chemical transformations. This guide provides an in-depth exploration of the applications of pyrimidine-5-carbaldehyde, comparing the biological activities of its derivatives and detailing the experimental methodologies for their synthesis and evaluation.

Introduction to Pyrimidine-5-carbaldehyde: A Gateway to Bioactive Molecules

Pyrimidine-5-carbaldehyde is a heterocyclic aldehyde that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules.[1] Its unique electronic properties and the reactivity of the formyl group at the 5-position allow for the facile introduction of various pharmacophores, leading to compounds with potential applications in oncology, infectious diseases, and inflammatory conditions. The strategic placement of the aldehyde functionality on the pyrimidine ring provides a key handle for medicinal chemists to explore structure-activity relationships (SAR) and optimize lead compounds.

Synthetic Pathways to Pyrimidine-5-carbaldehyde and its Derivatives

The accessibility of pyrimidine-5-carbaldehyde and its derivatives is a critical factor in its widespread use. One of the most common and efficient methods for the formylation of electron-rich heterocyclic systems like pyrimidines is the Vilsmeier-Haack reaction.[2][3] This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide such as N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[2][3]

Experimental Protocol: Vilsmeier-Haack Synthesis of Pyrimidine-5-carbaldehyde

The following protocol provides a general procedure for the synthesis of pyrimidine-5-carbaldehyde, which can be adapted for various substituted pyrimidine precursors.

Materials:

  • Substituted pyrimidine (e.g., 2,4-dihydroxypyrimidine - Uracil)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium bicarbonate solution (saturated)

  • Appropriate organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool DMF in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. The Vilsmeier reagent will form as a viscous, pale-yellow complex.

  • To this pre-formed reagent, add the substituted pyrimidine portion-wise, ensuring the temperature does not rise significantly.

  • After the addition is complete, heat the reaction mixture at a suitable temperature (e.g., 70-90 °C) for a specified duration (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • The crude product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry.

  • If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude pyrimidine-5-carbaldehyde derivative.

  • Purify the crude product by recrystallization or column chromatography.

Note: The Vilsmeier-Haack reaction can also lead to chlorination of hydroxyl groups on the pyrimidine ring, a factor that must be considered in the synthetic design.[2]

The aldehyde functionality of pyrimidine-5-carbaldehyde is a versatile handle for a variety of chemical transformations, most notably the formation of Schiff bases, thiosemicarbazones, and oximes, each class of derivatives exhibiting distinct biological profiles.

Caption: Major synthetic derivatives of pyrimidine-5-carbaldehyde.

Comparative Analysis of Biological Applications

The true value of pyrimidine-5-carbaldehyde as a synthetic intermediate is realized in the diverse biological activities of its derivatives. This section compares the performance of different classes of these compounds in key therapeutic areas.

Anticancer Activity

Derivatives of pyrimidine-5-carbaldehyde have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the inhibition of key cellular processes such as cell proliferation and the induction of apoptosis.[4][5]

Mechanism of Action: Many pyrimidine-based anticancer agents function by inhibiting critical enzymes involved in cancer progression, such as protein kinases (e.g., EGFR, CDKs) and topoisomerases.[1][6] The planar pyrimidine ring can effectively mimic the purine bases of ATP, enabling competitive binding to the ATP-binding site of kinases. Furthermore, the diverse substituents introduced via the 5-carbaldehyde group can form crucial interactions with the enzyme's active site, enhancing potency and selectivity. Some derivatives can also intercalate with DNA or inhibit topoisomerase II, an enzyme essential for DNA replication in rapidly dividing cancer cells.[4][5]

Caption: Simplified mechanism of action for pyrimidine-based anticancer agents.

Comparative Data for Anticancer Activity:

Derivative ClassCompound ExampleCancer Cell LineIC₅₀ (µM)Reference
Thiosemicarbazones 5-Hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazoneL1210 Leukemia-[7]
3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazoneL1210 Leukemia-[8]
Schiff Bases Pyrimidine Schiff Base DerivativeA549 (Lung)-
Carboxamides N-benzyl counterpart of RDS 3442Various4 - 8[9][10]

Note: Specific IC₅₀ values for some compounds were not explicitly stated in the source abstracts but their significant activity was highlighted.

Antimicrobial Activity

The pyrimidine core is also a key feature in many antimicrobial agents. Derivatives of pyrimidine-5-carbaldehyde have been explored for their activity against a range of bacterial and fungal pathogens.

Comparative Data for Antimicrobial Activity:

Derivative ClassTest OrganismMIC (µg/mL)Reference
Pyrimidopyrimidines S. aureus, B. subtilis, E. coli, C. albicans, A. flavus-[9]
Pyrazolyl-pyrimidines S. aureus, B. subtilis, E. coli, C. albicans, A. flavus-[9]

Note: While the reference indicates excellent antimicrobial activity, specific MIC values were not provided in the abstract.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Pyrimidine derivatives have been investigated for their ability to modulate inflammatory pathways, often by inhibiting pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[10][11]

Mechanism of Action: The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes.[10] They can also suppress the activation of transcription factors like NF-κB, which plays a central role in the inflammatory response by regulating the expression of pro-inflammatory cytokines.[11]

Comparative Data for Anti-inflammatory Activity:

Derivative ClassAssayActivityReference
Pyridopyrimidines Lipoxygenase InhibitionIC₅₀ = 42 µM (Compound 2a)[12]
Pyridopyrimidines Lipoxygenase InhibitionIC₅₀ = 47.5 µM (Compound 2f)[12]
Pyrimidopyrimidines In vitro anti-inflammatorySignificant[9]
Antiviral Activity

The structural similarity of pyrimidines to the building blocks of viral genetic material makes them attractive candidates for the development of antiviral drugs. While specific data for pyrimidine-5-carbaldehyde derivatives is emerging, the broader class of pyrimidine compounds has shown promise against various viruses.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of the findings, detailed and validated experimental protocols are essential.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the pyrimidine-5-carbaldehyde derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[12]

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

Pyrimidine-5-carbaldehyde is a highly valuable and versatile starting material in the field of medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including promising anticancer, antimicrobial, and anti-inflammatory properties. The ability to readily modify the 5-position of the pyrimidine ring allows for extensive exploration of structure-activity relationships, paving the way for the development of novel and potent therapeutic agents. The comparative data and detailed protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery through the strategic application of pyrimidine chemistry.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4,6-Dimethoxypyrimidine-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Specificity in Pyrimidine-Based Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Among the vast landscape of pyrimidine derivatives, 4,6-dimethoxypyrimidine-5-carbaldehyde and its analogs represent a promising class of compounds for novel drug development. The aldehyde functional group at the 5-position serves as a versatile handle for synthetic modifications, allowing for the generation of a diverse library of derivatives with potentially unique pharmacological profiles.

However, as with any class of bioactive molecules, the therapeutic potential of this compound derivatives is intrinsically linked to their specificity. Cross-reactivity, the unintended binding of a compound to targets other than the primary therapeutic target, can lead to off-target effects, toxicity, and reduced efficacy. Therefore, a thorough assessment of cross-reactivity is not merely a regulatory hurdle but a critical step in the rational design and development of safe and effective drugs.

This guide provides a comprehensive framework for conducting cross-reactivity studies of this compound derivatives. We will delve into the synthetic strategies for generating these compounds, explore the principles of cross-reactivity, and provide detailed, field-proven protocols for both in vitro and in silico assessment. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize the specificity of their pyrimidine-based compounds.

Synthesis and Structural Diversity: Building a Library of this compound Derivatives

The synthesis of the core scaffold, this compound, is typically achieved through the Vilsmeier-Haack formylation of a suitable pyrimidine precursor.[4][5][6][7] This reaction introduces the crucial aldehyde group at the C5 position of the pyrimidine ring.

The true power of this scaffold lies in the reactivity of the 5-carbaldehyde group, which allows for a wide range of chemical modifications to generate a diverse library of derivatives. Common synthetic transformations include:

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent to form substituted aminomethyl derivatives.

  • Wittig Reaction: Reaction with phosphorus ylides to generate derivatives with a carbon-carbon double bond at the 5-position.

  • Condensation Reactions: Reaction with various nucleophiles, such as hydrazines or hydroxylamines, to form hydrazones, oximes, and other related structures.

  • Oxidation and Reduction: Oxidation of the aldehyde to a carboxylic acid or reduction to an alcohol provides further opportunities for derivatization.

The ability to readily synthesize a variety of derivatives with systematic structural modifications is paramount for establishing structure-activity relationships (SAR) and for understanding the structural determinants of both on-target potency and off-target cross-reactivity.

Table 1: Exemplary Structural Diversity of this compound Derivatives

Derivative ClassGeneral StructureR Group Examples
Schiff Bases4,6-dimethoxypyrimidine-5-CH=N-R-Phenyl, -CH2CH3, -OH
Aminomethyl Derivatives4,6-dimethoxypyrimidine-5-CH2-NR1R2-NH-phenyl, -N(CH3)2
Hydrazones4,6-dimethoxypyrimidine-5-CH=N-NH-R-H, -C(=O)NH2
Oximes4,6-dimethoxypyrimidine-5-CH=N-OH-

Understanding Cross-Reactivity: From Molecular Recognition to Off-Target Effects

Cross-reactivity arises from the structural and electronic similarities between the intended biological target and other biomolecules in the proteome. A drug molecule that binds with high affinity to its target may also possess sufficient affinity for one or more off-targets to elicit a biological response. For this compound derivatives, with their potential to interact with a range of biological targets, a thorough understanding of their cross-reactivity profile is essential.

The pyrimidine core itself is a well-known pharmacophore that can interact with various enzymes and receptors.[3] The diverse substituents introduced at the 5-position can further modulate the binding profile, potentially introducing new, unintended interactions.

Experimental Workflow for Assessing Cross-Reactivity

A robust assessment of cross-reactivity involves a multi-pronged approach, combining both experimental and computational methods. The following workflow provides a systematic process for characterizing the specificity of your this compound derivatives.

Cross_Reactivity_Workflow cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Data Analysis & Interpretation In_Silico In Silico Target Prediction (e.g., Molecular Docking, Pharmacophore Screening) Prioritization Prioritization of Potential Off-Targets In_Silico->Prioritization Immunoassay Competitive Immunoassay (e.g., ELISA) Prioritization->Immunoassay Data_Analysis Determination of IC50 and % Cross-Reactivity Immunoassay->Data_Analysis Biochemical_Assay Biochemical/Enzymatic Assays Biochemical_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Feedback Loop

Caption: A typical workflow for assessing the cross-reactivity of novel compounds.

Detailed Experimental Protocols

Protocol 1: Competitive ELISA for Cross-Reactivity Determination

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the binding affinity of small molecules and is a gold standard for assessing cross-reactivity.[1][8][9] The principle of this assay is the competition between the unlabeled test compound (your pyrimidine derivative) and a labeled version of the primary ligand for a limited number of binding sites on the immobilized target protein.

Materials:

  • High-binding 96-well microtiter plates

  • Target protein

  • Biotinylated primary ligand (or other suitable labeled ligand)

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer (e.g., PBS with 1% BSA)

  • This compound derivatives (test compounds)

  • Plate reader capable of measuring absorbance at 450 nm

Step-by-Step Methodology:

  • Plate Coating:

    • Dilute the target protein to an optimal concentration (typically 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted target protein to each well of the 96-well plate.

    • Incubate the plate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL of wash buffer per well.

    • Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in wash buffer) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competition Reaction:

    • Prepare serial dilutions of your this compound derivatives and the unlabeled primary ligand (as a standard) in assay buffer.

    • Wash the plate three times with wash buffer.

    • Add 50 µL of the diluted test compounds or standard to the appropriate wells.

    • Add 50 µL of the biotinylated primary ligand (at a fixed, predetermined concentration) to all wells.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of Streptavidin-HRP conjugate, diluted in assay buffer, to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Signal Development and Measurement:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.

    • Stop the reaction by adding 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a plate reader.

Data Analysis:

  • Plot the absorbance values against the logarithm of the concentration for the standard ligand and each test compound.

  • Determine the IC50 value for each compound, which is the concentration that inhibits 50% of the binding of the labeled ligand.

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Standard Ligand / IC50 of Test Compound) x 100

Table 2: Hypothetical Cross-Reactivity Data for this compound Derivatives

Compound IDTarget ProteinIC50 (nM)% Cross-Reactivity
Standard LigandKinase A10100%
DMP-CHO-01Kinase A5020%
DMP-CHO-02Kinase A5002%
DMP-CHO-03Kinase A>10,000<0.1%
DMP-CHO-01Kinase B2005% (vs. Kinase B std)
Protocol 2: In Silico Cross-Reactivity Prediction

Computational methods can provide valuable insights into the potential cross-reactivity of compounds early in the drug discovery process, helping to prioritize experimental testing.[10][11][12]

Methodology Overview:

  • Protein Target Database Preparation:

    • Compile a database of 3D structures of known off-targets. This can be curated from public databases like the Protein Data Bank (PDB).

  • Ligand Preparation:

    • Generate 3D conformers of your this compound derivatives.

  • Molecular Docking:

    • Utilize docking software (e.g., AutoDock, Glide, GOLD) to predict the binding mode and estimate the binding affinity of your derivatives to each protein in the off-target database.

  • Scoring and Ranking:

    • Rank the potential off-targets based on the predicted binding energies or docking scores. Higher scores indicate a higher likelihood of binding and potential cross-reactivity.

  • Pharmacophore Modeling:

    • Develop a pharmacophore model based on the known binders of a particular off-target.

    • Screen your library of pyrimidine derivatives against this pharmacophore to identify compounds that share the key chemical features required for binding.

In_Silico_Workflow cluster_0 Input cluster_1 Computational Screening cluster_2 Output & Analysis Ligand_Library 3D Structures of Pyrimidine Derivatives Docking Molecular Docking Simulation Ligand_Library->Docking Pharmacophore Pharmacophore Screening Ligand_Library->Pharmacophore Target_Database Database of Potential Off-Target Proteins Target_Database->Docking Target_Database->Pharmacophore Binding_Scores Predicted Binding Affinities Docking->Binding_Scores Hit_List Prioritized List of Potential Cross-Reactive Hits Pharmacophore->Hit_List Binding_Scores->Hit_List

Caption: A generalized workflow for in silico cross-reactivity prediction.

Conclusion: Integrating Cross-Reactivity Data for Informed Drug Development

The comprehensive assessment of cross-reactivity is a non-negotiable aspect of modern drug discovery. For a promising class of compounds like this compound derivatives, a proactive and systematic approach to evaluating specificity is essential for mitigating risks and maximizing the chances of clinical success.

By combining rational synthetic design with rigorous in vitro and in silico cross-reactivity profiling, researchers can gain a deep understanding of the structure-specificity relationships within their compound series. This knowledge empowers the selection of lead candidates with optimal on-target activity and minimal off-target liabilities, ultimately paving the way for the development of safer and more effective medicines. The methodologies and insights provided in this guide serve as a robust starting point for any research program focused on the development of pyrimidine-based therapeutics.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4,6-Dimethoxypyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical compounds are daily realities. Just as crucial as the synthesis itself is the responsible management and disposal of chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of 4,6-Dimethoxypyrimidine-5-carbaldehyde (CAS No. 4558-59-2), ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to a culture of safety that extends beyond the bench.

Hazard Identification and Risk Assessment: The "Why" Behind the "How"

Before any disposal protocol is initiated, a thorough understanding of the compound's hazards is paramount. The Safety Data Sheet (SDS) is the primary source for this critical information. For this compound, the known hazards include:

  • Acute Oral Toxicity: The compound is classified as harmful if swallowed.[1][2][3][4][5][6][7][8]

  • Skin Irritation: It is known to cause skin irritation.[1][2][3][4][5][6][7][8]

While a comprehensive toxicological profile may not be available for this specific compound, its classification necessitates handling it as a hazardous substance. The core principle of chemical safety dictates that in the absence of complete data, a conservative approach must be taken. Therefore, all waste containing this compound, including contaminated labware and personal protective equipment (PPE), must be treated as hazardous waste.[9][10]

The overarching goal of the following disposal procedures is to prevent accidental exposure to personnel and to preclude the release of the chemical into the environment. Disposal down the drain or in regular solid waste is strictly prohibited.[10][11]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazards of skin irritation and potential for harm if ingested, a stringent PPE protocol is non-negotiable. The following PPE must be worn at all times when handling this compound and its waste products:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[12][13][14][15]To protect against accidental splashes of solutions or contact with airborne solid particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and subsequent irritation.
Body Protection A lab coat or chemical-resistant apron.To protect the skin and personal clothing from contamination.
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood. However, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[12][13][14][15]To prevent inhalation of the compound, especially in solid form.

Always consult your institution's specific PPE guidelines and the chemical's SDS before commencing work.[12][13][14][15]

Step-by-Step Disposal Protocol: A Self-Validating System

The following protocol is designed to ensure that the disposal process for this compound is conducted safely and in compliance with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[16][17][18][19][20]

Proper segregation is the cornerstone of safe chemical waste management. It prevents inadvertent and dangerous chemical reactions.

  • Solid Waste: Collect all solid this compound waste, including contaminated weigh boats, filter paper, and gloves, in a designated solid hazardous waste container.

  • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible liquid hazardous waste container. Do not mix with other solvent waste streams unless their compatibility has been verified.

  • Sharps Waste: Any sharps, such as needles or broken glass contaminated with the compound, must be disposed of in a designated, puncture-resistant sharps container.

The integrity of the waste container is critical to preventing leaks and spills.

  • Compatibility: Use containers that are chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable for solid and liquid waste.[11]

  • Condition: Ensure the container is in good condition, free from cracks or defects, and has a secure, leak-proof lid.[11]

  • Headspace: For liquid waste, do not fill the container to more than 80% capacity to allow for vapor expansion.

Accurate and thorough labeling is a regulatory requirement and essential for the safety of all personnel who may handle the waste.

As soon as the first drop of waste is added to the container, affix a hazardous waste label that includes the following information:

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" .

  • The accumulation start date.

  • The specific hazards associated with the waste (e.g., "Toxic," "Irritant").

  • The name of the principal investigator or laboratory contact.

Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[11] This is a designated area at or near the point of waste generation and under the control of the laboratory personnel.

  • Location: The SAA should be in a well-ventilated area, away from sources of ignition and incompatible materials.

  • Volume Limits: No more than 55 gallons of non-acutely hazardous waste may be accumulated in an SAA.[21]

  • Secondary Containment: Store waste containers in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This is a crucial measure to contain any potential leaks or spills.

  • Container Closure: Keep waste containers securely closed at all times, except when adding waste.[11]

The final step is to ensure the waste is transported to an approved treatment, storage, and disposal facility (TSDF).

  • Contact your Institution's Environmental Health and Safety (EHS) Department: Your EHS department is the primary resource for arranging hazardous waste pickup.[10] They will provide guidance on specific institutional procedures and schedule a collection.

  • Documentation: Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of disposal. This documentation is essential for regulatory compliance.

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

Emergency Procedures: Responding to Spills

In the event of a spill, a swift and appropriate response is critical to mitigate risks.

  • Small Spills (Manageable by lab personnel):

    • Alert Personnel: Immediately notify others in the vicinity.

    • Don PPE: Ensure you are wearing the appropriate PPE.

    • Containment: For a solid spill, carefully sweep the material to avoid generating dust.[22][23][24][25][26] For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

    • Collection: Place the spilled material and any contaminated absorbent into a labeled hazardous waste container.

    • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.[22][23][24][25][26]

  • Large Spills (Requiring EHS assistance):

    • Evacuate: Immediately evacuate the area.

    • Isolate: Close the doors to the affected area to contain any potential vapors.

    • Notify: Contact your institution's EHS department and emergency services immediately. Provide them with the chemical name, location of the spill, and an estimate of the quantity released.

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible stewardship of chemical resources.

References

A Researcher's Guide to the Safe Handling of 4,6-Dimethoxypyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: A Precautionary Approach

Given the presence of both a pyrimidine ring and an aldehyde functional group, we must anticipate potential hazards based on these structural motifs. Pyrimidine derivatives can cause skin, eye, and respiratory irritation.[2][3][4] Aldehydes are reactive compounds, and some can be harmful if swallowed or inhaled.[5][6] Therefore, a cautious and proactive approach to personal protection is essential.

Anticipated Hazards:

  • Skin Irritation: Similar compounds are known to cause skin irritation.[5][7]

  • Eye Irritation: Expect the potential for serious eye irritation.[4][7][8]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory discomfort.[4]

  • Harmful if Swallowed: Acute oral toxicity is a potential concern.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial to minimize exposure. The following table outlines the recommended PPE for handling 4,6-Dimethoxypyrimidine-5-carbaldehyde.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2][5]Protects against splashes and airborne particles that could cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile) inspected before each use. A lab coat with long sleeves and tight-fitting cuffs.[2][7][9]Prevents direct skin contact, which can lead to irritation. Double-gloving is recommended for handling potent compounds.[9][10]
Respiratory Protection Work in a well-ventilated area, preferably within a certified chemical fume hood.[4][10]Minimizes the inhalation of any dust or aerosols, which could irritate the respiratory tract.
Operational Plan: A Step-by-Step Handling Protocol

A systematic workflow is essential for both safety and experimental accuracy. The following diagram and procedural steps outline the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Ensure safety first Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Containment is key Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Slowly add solvent Decontaminate Decontaminate Prepare Solution->Decontaminate After experiment Segregate Waste Segregate Waste Decontaminate->Segregate Waste Separate materials Dispose Waste Dispose Waste Segregate Waste->Dispose Waste Follow EHS guidelines

Caption: Step-by-step workflow for the safe handling of this compound.

Experimental Protocol:

  • Preparation:

    • Don the appropriate PPE as detailed in the table above.[9]

    • Ensure the chemical fume hood is certified and functioning correctly. Prepare the workspace by lining it with absorbent, disposable bench paper.

  • Weighing the Solid Compound:

    • Perform all weighing operations within the chemical fume hood to contain any airborne particles.[10]

    • Use a tared weigh boat or anti-static weighing paper.

    • After weighing, carefully clean the spatula and the surrounding area with a damp cloth or towel to remove any residual powder. Treat this cleaning material as contaminated waste.

  • Preparing Solutions:

    • Slowly add the solvent to the solid compound to avoid splashing.

    • If sonication is required to dissolve the solid, ensure the vial is securely capped and placed within a secondary container.

    • Clearly label the final solution with the chemical name, concentration, solvent, and date of preparation.

Storage and Stability

Proper storage is critical to maintaining the integrity of this compound.

  • Storage Conditions: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[6][11][12]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[8] Aldehydes can be sensitive to air and light, so storage in an airtight, amber container is recommended.[11][13]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Spill Cleanup:

    • For small spills, carefully sweep up the solid material, avoiding dust generation.[14]

    • Place the spilled material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.[14]

    • Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.[14]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][7]

    • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical attention.[5][7]

    • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[4][5]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Segregation: Collect all disposable materials, including gloves, weigh boats, and contaminated bench paper, in a dedicated, clearly labeled hazardous waste container.[6][14]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[14]

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.[7][14]

By adhering to these detailed protocols, you not only ensure your own safety but also contribute to a secure and productive research environment. The principles of careful handling, containment, and proper disposal are the cornerstones of responsible scientific practice.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4,6-Dimethoxypyrimidine-5-carbaldehyde
Reactant of Route 2
Reactant of Route 2
4,6-Dimethoxypyrimidine-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.